molecular formula C24H24 B14601998 Superphane CAS No. 60144-50-5

Superphane

Cat. No.: B14601998
CAS No.: 60144-50-5
M. Wt: 312.4 g/mol
InChI Key: BVTYOCKAKQQPEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Superphane is a useful research compound. Its molecular formula is C24H24 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60144-50-5

Molecular Formula

C24H24

Molecular Weight

312.4 g/mol

IUPAC Name

heptacyclo[16.6.0.02,9.05,22.06,13.010,17.014,21]tetracosa-1(18),2(9),5,10(17),13,21-hexaene

InChI

InChI=1S/C24H24/c1-2-14-17-5-3-15-13(1)16-4-6-18(14)22-10-8-20(16)23-11-12-24(22)21(17)9-7-19(15)23/h1-12H2

InChI Key

BVTYOCKAKQQPEE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3CCC4=C1C5=C6CCC(=C2CC5)C7=C3CCC4=C6CC7

Origin of Product

United States

Foundational & Exploratory

Superphane Molecules: A Technical Guide to Their Unique Properties

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Superphanes represent a fascinating subclass of cyclophanes, characterized by a highly symmetric, cage-like architecture.[1][2] Structurally, they consist of two parallel benzene (B151609) rings held face-to-face by six bridging units that connect all possible aromatic positions (para, meta, and ortho).[1][3] This rigid and constrained conformation results in significant molecular strain, which, in turn, imparts a host of unique physicochemical properties.[2][3]

Historically, the synthesis of superphanes was a significant challenge, limiting their widespread study.[1][2][4] However, recent advancements in synthetic methodologies, particularly one-pot self-assembly reactions, have made these molecules more accessible.[1][4] This has catalyzed new research into their distinctive characteristics, including remarkable host-guest chemistry and novel photophysical behaviors.[1][2] This guide provides an in-depth overview of the core properties of superphanes, detailing the experimental protocols used to characterize them and presenting key quantitative data for scientific evaluation.

Synthesis of Superphane Architectures

The ability to synthesize and modify superphanes is crucial for exploring their properties. Methodologies have evolved from complex, multi-step routes to more efficient and scalable one-pot procedures.

Classical Synthesis (Boekelheide Route)

The first synthesis of the parent --INVALID-LINK--cyclophane, known simply as this compound, was accomplished by Virgil Boekelheide in 1979.[3] This route involves the stepwise formation of the ethylene (B1197577) bridges through a series of pyrolysis reactions. The process begins with the pyrolysis of 2,4,5-trimethylbenzyl chloride, which dimerizes to form a cyclooctane (B165968) derivative.[3] This is followed by a sequence of Rieche formylation, sodium borohydride (B1222165) reduction, chlorination with thionyl chloride, and further pyrolysis steps to build the remaining bridges, ultimately yielding the final this compound structure.[3]

Modern Self-Assembly Synthesis

A major breakthrough in this compound chemistry has been the development of facile and scalable "one-pot" syntheses.[1][2][4] These methods rely on the dynamic self-assembly of precursor molecules. A common approach involves the condensation reaction between a hexakis-amine and various aromatic dialdehydes.[1][2] This reaction forms dodecaimino-containing superphanes, which can then be chemically modified.[1] A key subsequent step is the reduction of the imine bridges to more stable and functional secondary amine bridges.[1][4]

This compound Synthesis Workflow cluster_reactants Reactants cluster_synthesis One-Pot Reaction cluster_modification Post-Synthesis Modification HexaAmine Hexakis-amine SelfAssembly Dynamic Self-Assembly (e.g., 80°C, 4h) HexaAmine->SelfAssembly + Dialdehyde (B1249045) Aromatic Dialdehyde Dialdehyde->SelfAssembly Iminethis compound Imine-bridged This compound SelfAssembly->Iminethis compound Forms Reduction Reduction (e.g., NaBH4) Iminethis compound->Reduction Subjected to Aminethis compound Secondary Amine-bridged This compound Reduction->Aminethis compound Yields Functionalization Post-Functionalization (e.g., Alkylation) Aminethis compound->Functionalization Can be further modified TertiaryAminethis compound Tertiary Amine-bridged This compound Functionalization->TertiaryAminethis compound Yields

Modern one-pot synthesis and modification workflow for superphanes.
Experimental Protocols

This protocol is a generalized procedure based on reported self-assembly methods.[2]

  • Reactant Preparation : Dissolve the chosen hexakis-amine and aromatic dialdehyde precursors in an appropriate solvent (e.g., a mixture of DMSO-d6 and D2O for in-situ monitoring, or CHCl3/CH3CN for scaled-up synthesis).[2] The typical molar ratio is 2 parts hexakis-amine to 6 parts dialdehyde.[2]

  • Reaction : Heat the mixture in a sealed flask at approximately 80°C. Monitor the reaction progress using ¹H NMR spectroscopy until completion, which typically occurs within 4-6 hours.[2]

  • Isolation : After cooling to room temperature, filter the reaction mixture. If necessary, dilute the filtrate with a solvent like CHCl₃ and wash extensively with water to remove unreacted precursors and solvent.

  • Purification : Concentrate the organic phase under reduced pressure. The crude product can be further purified by crystallization from a suitable solvent system (e.g., CHCl₃/CH₃CN) to yield the imine-bridged this compound.[2]

This protocol describes the conversion of imine-based superphanes to their more stable secondary amine counterparts.[1][4]

  • Dissolution : Dissolve the imine-bridged this compound in a suitable solvent, such as methanol, in a round-bottomed flask.[5] Cool the solution in an ice bath to 0°C.

  • Reagent Addition : Slowly add sodium borohydride (NaBH₄) to the stirred solution.[5] An excess of NaBH₄ (e.g., 2-4 molar equivalents per imine group) is typically used to ensure complete reduction.[5][6]

  • Reaction : After the initial vigorous reaction subsides, remove the ice bath and continue stirring at room temperature for several hours (e.g., 3-5 hours) or until TLC analysis indicates the disappearance of the starting material.[5][7]

  • Workup : Quench the reaction by the slow addition of water. Add a base, such as 3 M NaOH, to decompose borate (B1201080) salts.[8] Extract the aqueous mixture multiple times with an organic solvent (e.g., dichloromethane).

  • Isolation and Purification : Combine the organic layers, dry with an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate via rotary evaporation to yield the secondary amine-bridged this compound.[8]

Unique Physicochemical Properties

The constrained, cage-like structure of superphanes gives rise to several unique properties not commonly observed in other aromatic molecules.

Structural and Energetic Properties

The parent this compound exhibits high D₆h molecular symmetry.[3] X-ray crystallographic analysis reveals that the two benzene rings are held in a perfectly eclipsed conformation with an inter-planar distance of just 262 picometers.[3] This forced proximity induces significant molecular strain, estimated to be around 20 kcal/mol.[3] This inherent strain energy is a key characteristic, influencing the molecule's reactivity and stability.[9] Encapsulation of guest molecules can further affect the this compound's structure, with the distance between the benzene rings increasing to accommodate the guest.[10]

PropertyValueMethod
Molecular SymmetryD₆hX-ray Analysis
Inter-planar Distance (π-π)262 pmX-ray Analysis
sp²-sp³ C-C Bond Out-of-Plane Angle20°X-ray Analysis
Estimated Strain Energy~20 kcal/mol (~84 kJ/mol)Calculation
¹H NMR Shift (ethylene protons)2.98 ppmNMR Spectroscopy
¹³C NMR Shifts32 ppm (sp³), 144 ppm (sp²)NMR Spectroscopy
Table 1: Key structural and spectroscopic data for the parent this compound molecule.[3]
Host-Guest Chemistry and Molecular Encapsulation

The well-defined internal cavity of superphanes makes them exceptional supramolecular hosts, capable of encapsulating a variety of small molecules and ions.[4][10] This "carcerand" behavior, where a guest is physically trapped, is a hallmark of this compound chemistry.[4] The cavity size can be tuned by modifying the bridging units, allowing for selectivity in guest binding.[4] Encapsulated guests can include neutral molecules like water and methanol, or anions such as chloride and perrhenate, often stabilized by multiple hydrogen bonds with the host's framework.[2][4] This property opens avenues for applications in molecular recognition, sensing, and potentially as delivery vehicles.

Host_Guest_Interaction Host This compound Host - Pre-organized Cavity - Multiple Binding Sites Complex Host-Guest Carceplex [Guest⊂this compound] Host->Complex Encapsulates Guest Guest Molecule/Ion e.g., H₂O, Cl⁻, MeOH Guest->Complex Is Trapped Complex->Complex Stabilized by: - Hydrogen Bonding - van der Waals Forces

Logical relationship in this compound host-guest encapsulation.
Guest SpeciesHost TypeObservation
Water Dimer (H₂O)₂Imine-bridgedEncapsulated within the cavity.[2]
2Cl⁻·H₂O ClusterProtonated Amine-bridgedStabilized in both solution and solid state.[1][2]
Methanol (CH₃OH)Protonated Amine-bridgedEntrapped within the cage.[2]
Gold Cluster (Au₁₈)Polyfunctional this compoundStrong electrostatic interaction and charge transfer.[11]
Table 2: Examples of guest species encapsulated by this compound hosts.

Unique Photophysical Properties

A recently discovered and highly significant property of this compound derivatives is their fluorescence.[1][2] The emission characteristics are uniquely dependent on both the chemical nature of the bridges (imine vs. amine) and the physical state of the material (solution vs. solid).

  • Imine-Bridged Superphanes : These compounds are typically non-emissive in solution but exhibit strong fluorescence in the solid state.[1][2] This aggregation-induced emission (AIE) is a valuable property for materials science applications. The solid-state fluorescence quantum yields (Φf) for these molecules can range from 3.5% to as high as 17.1%.[1][2]

  • Secondary Amine-Bridged Superphanes : In a striking contrast, the reduced, secondary amine versions exhibit genuine fluorescence in both solution and the solid state.[1][4] This dual-state emission is less common and offers versatility for different applications.

This compound TypePhysical StateFluorescence BehaviorQuantum Yield (Φf)
Imine-bridged (e.g., 7a-7e)SolutionWeak / Non-emissive< 1%
Solid StateHighly Emissive (AIE)3.5% - 17.1%
Secondary Amine-bridged (e.g., 3a-3e)SolutionGenuinely Fluorescent-
Solid StateGenuinely Fluorescent-
Table 3: Summary of the distinct fluorescence properties of imine and secondary amine-based superphanes.[1][2][4]

Potential Applications and Future Outlook

The unique combination of a rigid, encapsulating framework and tunable fluorescence makes superphanes promising candidates for advanced applications.

  • Materials Science : The solid-state fluorescence of imine-based superphanes could be harnessed for developing novel organic light-emitting diodes (OLEDs), chemical sensors, and imaging agents.

  • Supramolecular Chemistry : Their well-defined cavities are ideal for studying host-guest interactions, designing molecular flasks for controlled reactions, and developing systems for selective molecular separation and purification.[4]

  • Drug Development : While still speculative, the ability to encapsulate small molecules raises the possibility of using superphanes as molecular carriers for targeted drug delivery. The cage could protect a payload from degradation and release it under specific conditions. The intrinsic fluorescence could also be used for tracking and diagnostics.

The recent breakthroughs in scalable synthesis have broken a long-standing bottleneck in this compound chemistry.[1] Future research will likely focus on synthesizing a wider variety of functionalized superphanes, exploring the full potential of their host-guest chemistry with biologically relevant molecules, and integrating these unique structures into functional materials and devices.

References

The Dawn of Superphane: A Technical Guide to its Discovery and First Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the landmark discovery and synthesis of the first superphane, --INVALID-LINK--cyclophane. First achieved by Virgil Boekelheide and his team in 1979, this molecule represents a significant milestone in the field of synthetic organic chemistry, pushing the boundaries of what was considered possible in the construction of strained, cage-like structures.[1] this compound and its derivatives have since become important subjects of study in host-guest chemistry, materials science, and drug delivery, owing to their unique three-dimensional structures and encapsulated environments.

This document details the multi-step synthesis, presenting the experimental protocols for the key reactions, and summarizes the quantitative data for the materials involved. Visual diagrams are provided to illustrate the logical flow of the synthetic pathway.

The Synthetic Journey to this compound

The first synthesis of this compound was a multi-step process that involved the gradual construction of the six ethylene (B1197577) bridges between two benzene (B151609) rings. The key strategies employed were pyrolysis to form benzocyclobutene intermediates and their subsequent dimerization, followed by functional group manipulations to introduce the necessary handles for the next cyclization step.

Table 1: Summary of Compounds in the Synthesis of this compound
Compound NameMolecular FormulaKey Identifier
2,4,5-Trimethylbenzyl chlorideC₁₀H₁₃Cl1
4,7-Dimethyl-4,7-dihydrobenzocyclobuteneC₁₀H₁₂2
4,7,12,15-Tetramethyl[2.2]paracyclophaneC₂₀H₂₄3
5,13-Diformyl-4,7,12,15-tetramethyl[2.2]paracyclophaneC₂₂H₂₄O₂4
5,13-Bis(hydroxymethyl)-4,7,12,15-tetramethyl[2.2]paracyclophaneC₂₂H₂₈O₂5
5,13-Bis(chloromethyl)-4,7,12,15-tetramethyl[2.2]paracyclophaneC₂₂H₂₆Cl₂6
Tetrabridged CyclophaneC₂₂H₂₄7
Diformyl-tetrabridged CyclophaneC₂₄H₂₄O₂8
Bis(chloromethyl)-tetrabridged CyclophaneC₂₄H₂₆Cl₂9
--INVALID-LINK--Cyclophane (this compound)C₂₄H₂₄10
Table 2: Physicochemical and Spectroscopic Data of this compound (10)
PropertyValue
Melting Point325–327 °C[1]
¹H NMR (ppm)2.98 (s, 24H)[1]
¹³C NMR (ppm)32, 144[1]
Molecular Symmetry (X-ray)D₆h[1]
Interplanar Distance262 pm[1]
Strain Energy (estimated)20 kcal/mol[1]

Experimental Protocols

The following are the detailed experimental protocols for the key steps in the synthesis of the first this compound.

Step 1 & 2: Synthesis of 4,7,12,15-Tetramethyl[2.2]paracyclophane (3)

The synthesis begins with the gas-phase pyrolysis of 2,4,5-trimethylbenzyl chloride (1 ) at 700 °C to yield the benzocyclobutene derivative 2 . This intermediate is then dimerized to form the doubly bridged cyclophane 3 .[1]

  • Pyrolysis of 2,4,5-Trimethylbenzyl chloride (1): Compound 1 is subjected to flash vacuum pyrolysis at 700 °C. The resulting pyrolysate, containing 4,7-dimethyl-4,7-dihydrobenzocyclobutene (2 ), is collected at low temperature.

  • Dimerization of 4,7-Dimethyl-4,7-dihydrobenzocyclobutene (2): The crude benzocyclobutene 2 is heated to induce a [4+4] cycloaddition, yielding 4,7,12,15-tetramethyl[2.2]paracyclophane (3 ). Purification is typically achieved by column chromatography.

Step 3: Rieche Formylation of 4,7,12,15-Tetramethyl[2.2]paracyclophane (3)

Two formyl groups are introduced onto the benzene rings of 3 using the Rieche formylation reaction to produce the dialdehyde (B1249045) 4 .[1]

  • To a solution of 3 in a suitable solvent such as dichloromethane (B109758), dichloromethyl methyl ether and a Lewis acid (e.g., titanium tetrachloride) are added at low temperature. The reaction mixture is stirred until completion and then quenched with water. The product, 5,13-diformyl-4,7,12,15-tetramethyl[2.2]paracyclophane (4 ), is isolated and purified by crystallization or chromatography.

Step 4 & 5: Reduction and Chlorination to form 5,13-Bis(chloromethyl)-4,7,12,15-tetramethyl[2.2]paracyclophane (6)

The dialdehyde 4 is reduced to the corresponding diol 5 , which is then converted to the dichloride 6 .[1]

  • Reduction: The dialdehyde 4 is dissolved in a suitable solvent (e.g., a mixture of tetrahydrofuran (B95107) and ethanol) and treated with a reducing agent, such as sodium borohydride. After the reaction is complete, the diol 5 is isolated by extraction and purified.

  • Chlorination: The diol 5 is treated with a chlorinating agent, such as thionyl chloride, in a suitable solvent like dichloromethane to yield the dichloride 6 . The product is purified to be used in the next pyrolysis step.

Step 6 & 7: Synthesis of the Tetrabridged Cyclophane (7) and its Diformyl Derivative (8)

A second pyrolysis of the dichloride 6 leads to the formation of the tetrabridged cyclophane 7 . This is followed by another Rieche formylation to yield the dialdehyde 8 .[1]

  • Pyrolysis: The dichloride 6 is subjected to flash vacuum pyrolysis to induce the formation of two new ethylene bridges, resulting in the tetrabridged cyclophane 7 .

  • Formylation: Compound 7 is formylated using the Rieche procedure as described in Step 3 to introduce two aldehyde groups, yielding 8 .

Step 8 & 9: Final Functionalization to Bis(chloromethyl)-tetrabridged Cyclophane (9)

The dialdehyde 8 is reduced and then chlorinated to give the dichloride 9 , the precursor for the final cyclization.[1]

  • The reduction and chlorination are carried out following similar procedures as described in Step 4 & 5.

Step 10: Final Pyrolysis to Yield this compound (10)

The final and most crucial step is the pyrolysis of the dichloride 9 to form the last two ethylene bridges, completing the synthesis of this compound (10 ).[1]

  • The dichloride 9 is subjected to flash vacuum pyrolysis, leading to the formation of the fully bridged this compound (10 ). The product is obtained as hard white crystals and can be purified by sublimation or crystallization.[1]

Visualizing the Synthesis: A Workflow Diagram

The multi-step synthesis of this compound can be visualized as a logical workflow, where each step builds upon the previous one to construct the complex architecture of the molecule.

Superphane_Synthesis cluster_start Starting Material cluster_intermediate1 Intermediate Formation cluster_functionalization1 First Functionalization & Cyclization cluster_functionalization2 Second Functionalization & Final Cyclization cluster_final Final Product 2,4,5-Trimethylbenzyl_chloride_1 2,4,5-Trimethylbenzyl chloride (1) Benzocyclobutene_2 4,7-Dimethyl-4,7- dihydrobenzocyclobutene (2) 2,4,5-Trimethylbenzyl_chloride_1->Benzocyclobutene_2 Pyrolysis (700°C) Paracyclophane_3 4,7,12,15-Tetramethyl- [2.2]paracyclophane (3) Benzocyclobutene_2->Paracyclophane_3 Dimerization Dialdehyde_4 Diformyl-paracyclophane (4) Paracyclophane_3->Dialdehyde_4 Rieche Formylation Diol_5 Diol (5) Dialdehyde_4->Diol_5 Reduction (NaBH4) Dichloride_6 Dichloride (6) Diol_5->Dichloride_6 Chlorination (SOCl2) Tetrabridged_Cyclophane_7 Tetrabridged Cyclophane (7) Dichloride_6->Tetrabridged_Cyclophane_7 Pyrolysis Diformyl_Tetrabridged_8 Diformyl-tetrabridged Cyclophane (8) Tetrabridged_Cyclophane_7->Diformyl_Tetrabridged_8 Rieche Formylation Dichloride_9 Dichloride (9) Diformyl_Tetrabridged_8->Dichloride_9 Reduction & Chlorination Superphane_10 This compound (10) Dichloride_9->Superphane_10 Final Pyrolysis

Caption: Synthetic workflow for the first this compound.

Conclusion

The first synthesis of this compound by Virgil Boekelheide was a remarkable achievement in organic synthesis, demonstrating a powerful strategy for the construction of highly complex and strained molecular architectures. The legacy of this work continues to inspire the development of novel synthetic methodologies and the exploration of the unique properties of superphanes and other cyclophanes in various scientific disciplines. This technical guide serves as a testament to this pioneering work and a resource for researchers interested in this fascinating class of molecules.

References

An In-depth Technical Guide to Superphane and Cyclophane Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Phane Chemistry

In the realm of organic chemistry, cyclophanes represent a fascinating class of strained molecules characterized by one or more aromatic rings bridged by aliphatic chains.[1] These molecules are extensively studied because their constrained conformations lead to unusual chemical and physical properties.[2] The aromatic rings provide structural rigidity, while the aliphatic bridges introduce flexibility, creating unique three-dimensional structures.[1] This interplay of rigid and flexible components makes cyclophanes central to host-guest chemistry, supramolecular assembly, and molecular recognition.[1][3]

A particularly intriguing subclass is the superphanes , where two aromatic rings are held in a face-to-face arrangement by six connecting bridges.[4][5] The parent superphane, --INVALID-LINK--cyclophane, features two benzene (B151609) rings clamped by six ethylene (B1197577) spacers, resulting in significant molecular strain and unique properties.[4][6] The chemistry of these compounds has applications in pharmaceuticals, catalysis, and materials science.[1]

Classification of Phanes

The term 'phane' is a broad descriptor for molecules containing bridged aromatic or alicyclic systems. Cyclophanes are a major category within this family. The nomenclature [n] refers to the number of atoms in an aliphatic bridge, while prefixes like ortho-, meta-, and para- denote the substitution pattern on the aromatic ring.[1]

If a heteroatom is present in the aromatic ring, the molecule is termed a heterophane .[1] If the heteroatom is in the bridging chain, it is called a heteraphane .[1]

G Phanes Phanes Cyclophanes Cyclophanes Phanes->Cyclophanes This compound This compound Cyclophanes->this compound SingleArene Single Aromatic Unit ([n]Cyclophanes) Cyclophanes->SingleArene MultiArene Multiple Aromatic Units ([n.n]Cyclophanes) Cyclophanes->MultiArene Hetero Heterophanes & Heteraphanes Cyclophanes->Hetero Ortho [n]Orthocyclophane SingleArene->Ortho Meta [n]Metacyclophane SingleArene->Meta Para [n]Paracyclophane SingleArene->Para G cluster_0 Cycle 1 cluster_1 Cycle 2 cluster_2 Cycle 3 A 2,4,5-Trimethylbenzyl chloride (1) B Pyrolysis (700 °C) A->B C [4+4] Cycloaddition B->C D Dibridged Dimer (3) C->D E Functionalization (Formylation, Reduction, Chlorination) D->E F Dichloride (6) E->F G Pyrolysis F->G H Tetrabridged Cyclophane (7) G->H I Functionalization (Formylation, Reduction, Chlorination) H->I J Dichloride (9) I->J K Final Pyrolysis J->K L This compound (10) K->L G Start Hexakis-amine + Aromatic Dialdehyde Reaction Dynamic Self-Assembly (One-Pot Reaction) Start->Reaction Intermediate Dodecaimino-containing This compound Reaction->Intermediate Reduction In-situ Reduction (e.g., NaBH₄) Intermediate->Reduction Final Secondary Amine-linked This compound Reduction->Final Post Post-Functionalization (Optional) Final->Post G cluster_0 Encapsulation cluster_1 Transport & Release Cyclophane Cyclophane Carrier Complex Host-Guest Complex (Improved Solubility & Stability) Cyclophane->Complex Drug Drug Molecule Drug->Complex Transport Transport in Systemic Circulation Complex->Transport Target Target Cell Transport->Target Release Drug Release Target->Release Drug2 Free Drug Release->Drug2 Therapeutic Action

References

Superphane: A Deep Dive into Structure and Bonding

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Superphanes are a fascinating class of cyclophanes characterized by a unique molecular architecture: two parallel aromatic rings held in a face-to-face arrangement by six bridging chains.[1][2] This rigid, cage-like structure imparts unusual bonding characteristics and physical properties, making them compelling subjects of study in supramolecular chemistry, materials science, and drug delivery. The parent molecule, --INVALID-LINK--cyclophane, was first synthesized by Virgil Boekelheide in 1979, a landmark achievement in synthetic organic chemistry.[1] This guide provides a comprehensive technical overview of the structure and bonding of superphanes, including quantitative data, detailed experimental protocols for their synthesis, and visualizations of key concepts.

Structural and Bonding Characteristics

The defining feature of superphanes is the close proximity of the two aromatic decks, which leads to significant intramolecular strain and unique electronic interactions. This strain is a combination of angle strain, torsional strain, and transannular strain.

Key Geometric Parameters: X-ray crystallographic studies of the parent superphane have revealed a D6h molecular symmetry. The two benzene (B151609) rings are held in a parallel orientation with an interplanar distance of 262 picometers. The sp²-sp³ carbon-carbon bonds connecting the aromatic rings to the ethylene (B1197577) bridges are bent out of the plane of the benzene rings by approximately 20°.[1] This distortion from ideal tetrahedral and trigonal planar geometries is a direct consequence of the constrained cyclic structure.

Strain Energy: The high degree of strain in the this compound molecule is reflected in its calculated strain energy, which is estimated to be around 20 kcal/mol.[1] This stored energy can influence the reactivity of the molecule.

Spectroscopic Properties: The unique structure of superphanes gives rise to distinct spectroscopic signatures. The proton NMR spectrum of the parent this compound is remarkably simple, showing a single peak at 2.98 ppm, indicative of the high symmetry of the molecule. The carbon NMR spectrum displays two peaks at 32 ppm and 144 ppm, corresponding to the ethylene bridge carbons and the aromatic carbons, respectively.[1]

More recent research has focused on functionalized superphanes, particularly those with imine-containing bridges. These derivatives have been shown to exhibit interesting photophysical properties, including fluorescence.

Quantitative Data Summary

The following tables summarize key quantitative data for the parent this compound and a series of imine-based this compound derivatives.

Table 1: Structural and Spectroscopic Data for Parent this compound

ParameterValueReference
Interplanar Distance (pm)262[1]
sp²-sp³ C-C Bond Out-of-Plane Angle (°)20[1]
Strain Energy (kcal/mol)~20[1]
¹H NMR Chemical Shift (ppm)2.98[1]
¹³C NMR Chemical Shifts (ppm)32, 144[1]

Table 2: Fluorescence Quantum Yields (Φ) for Imine-Based Superphanes (7a-7e)

CompoundΦ (%)
7a3.5
7b8.2
7c10.1
7d17.1
7e5.6

Data obtained for the solid state.

Experimental Protocols

The synthesis of superphanes has evolved significantly since its inception. The original approach involved a multi-step pyrolysis strategy, while more contemporary methods utilize one-pot self-assembly reactions.

Pyrolysis Synthesis of 2.2.2.2.2.2cyclophane (Boekelheide's Method)

This classical approach involves the stepwise construction of the bridged cyclophane through a series of pyrolysis, formylation, reduction, and chlorination reactions.

Detailed Methodology:

  • Preparation of 4,7-dimethylbenzocyclobutene: 2,4,5-trimethylbenzyl chloride is pyrolyzed at 700°C to yield 4,7-dimethylbenzocyclobutene.

  • Dimerization: The benzocyclobutene derivative undergoes thermal dimerization to form the dibenzocyclooctadiene, the first two-bridged cyclophane intermediate.

  • Introduction of Additional Bridges (Iterative Process): a. Rieche Formylation: The cyclophane intermediate is formylated to introduce aldehyde functionalities. b. Reduction: The aldehyde groups are reduced to alcohols using a reducing agent like sodium borohydride (B1222165). c. Chlorination: The alcohols are converted to chloromethyl groups using thionyl chloride. d. Pyrolysis: The resulting chloro-methylated cyclophane is pyrolyzed to form the next pair of bridges via in situ generation and cycloaddition of o-xylylenes.

  • Final Pyrolysis: The final precursor, a dichloride of a tetrabridged cyclophane, is pyrolyzed to yield the this compound as hard, white crystals.

Self-Assembly Synthesis of Imine-Based Superphanes

This modern approach offers a more efficient route to functionalized superphanes through a one-pot dynamic covalent chemistry strategy.

Detailed Methodology:

  • Reactant Preparation: A solution of a hexakis-amine (e.g., 1,2,3,4,5,6-hexakis(aminomethyl)benzene) and an appropriate aromatic dialdehyde (B1249045) are prepared in a suitable solvent (e.g., chloroform/methanol).

  • Self-Assembly: The two solutions are mixed and stirred at room temperature. The reaction mixture is monitored by a suitable analytical technique (e.g., NMR or mass spectrometry) until the formation of the dodecaimino-superphane is complete.

  • In situ Reduction (Optional): For the synthesis of the more stable secondary amine-linked superphanes, a reducing agent such as sodium borohydride is added directly to the reaction mixture after the imine formation is complete.

  • Work-up and Purification: The reaction mixture is washed with water, and the organic layer is dried and concentrated. The resulting this compound is typically obtained in high purity without the need for column chromatography.

Visualizations

Synthesis Workflows

The following diagrams illustrate the logical flow of the two primary synthetic routes to superphanes.

Synthesis_Pyrolysis start 2,4,5-Trimethylbenzyl chloride pyrolysis1 Pyrolysis start->pyrolysis1 benzocyclobutene 4,7-Dimethyl- benzocyclobutene pyrolysis1->benzocyclobutene dimerization Dimerization benzocyclobutene->dimerization two_bridge Two-bridged cyclophane dimerization->two_bridge formylation1 Formylation two_bridge->formylation1 reduction1 Reduction formylation1->reduction1 chlorination1 Chlorination reduction1->chlorination1 pyrolysis2 Pyrolysis chlorination1->pyrolysis2 four_bridge Four-bridged cyclophane pyrolysis2->four_bridge formylation2 Formylation four_bridge->formylation2 reduction2 Reduction formylation2->reduction2 chlorination2 Chlorination reduction2->chlorination2 pyrolysis3 Final Pyrolysis chlorination2->pyrolysis3 This compound This compound pyrolysis3->this compound

Caption: Pyrolysis synthesis workflow for the parent this compound.

Synthesis_SelfAssembly reactants Hexakis-amine + Aromatic dialdehyde mixing Mix in Solvent (e.g., CHCl3/MeOH) reactants->mixing self_assembly Self-Assembly (Dynamic Covalent Chemistry) mixing->self_assembly imine_this compound Dodecaimino-superphane self_assembly->imine_this compound reduction In situ Reduction (e.g., NaBH4) imine_this compound->reduction amine_this compound Secondary Amine-linked this compound reduction->amine_this compound Host_Guest cluster_this compound This compound (Host) B1 Benzene Ring Bridge1 Bridge B1->Bridge1 Bridge2 Bridge B1->Bridge2 Bridge3 Bridge B1->Bridge3 Bridge4 Bridge B1->Bridge4 Bridge5 Bridge B1->Bridge5 Bridge6 Bridge B1->Bridge6 guest Guest Molecule B1->guest B2 Benzene Ring B2->Bridge1 B2->Bridge2 B2->Bridge3 B2->Bridge4 B2->Bridge5 B2->Bridge6 B2->guest Bridge1->guest Bridge2->guest Bridge3->guest Bridge4->guest Bridge5->guest Bridge6->guest

References

Illuminating the Nanoscale: A Technical Guide to the Photophysical and Fluorescent Properties of Superphanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Superphanes, a fascinating class of cyclophanes, are characterized by their unique three-dimensional architecture, in which two aromatic rings are held in a face-to-face arrangement by six bridging units.[1] This rigid and preorganized structure not only imparts superphanes with intriguing host-guest chemistry but also gives rise to distinct photophysical and fluorescent properties. The close proximity and fixed orientation of the aromatic decks can lead to significant electronic interactions, influencing their absorption and emission characteristics. Recent advancements in the facile and scalable synthesis of superphanes have opened the door for a deeper exploration of their fluorescence and potential applications in fields ranging from materials science to drug development.[1] This technical guide provides a comprehensive overview of the core photophysical and fluorescent properties of superphanes, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms, tailored for researchers and professionals in the scientific and pharmaceutical sectors.

Photophysical Properties of Superphanes: A Quantitative Overview

The fluorescent behavior of superphanes is intrinsically linked to their molecular structure, particularly the nature of the bridging units and the substituents on the aromatic rings. A key distinction in fluorescent properties has been observed between imine-based superphanes and their reduced secondary amine counterparts.[1]

Imine-Based Superphanes: These superphanes are typically synthesized through the dynamic self-assembly of a hexakis-amine and an aromatic dialdehyde (B1249045).[1] A remarkable characteristic of these imine-containing superphanes is their fluorescence in the solid state, a phenomenon often attributed to aggregation-induced emission (AIE). In solution, they are generally non-emissive. This solid-state emission is a result of the restriction of intramolecular rotations in the aggregated state, which minimizes non-radiative decay pathways and enhances fluorescence.[1]

Secondary Amine-Based Superphanes: Reduction of the imine bridges with reagents like sodium borohydride (B1222165) (NaBH4) yields secondary amine-based superphanes.[1] In stark contrast to their imine precursors, these superphanes exhibit genuine fluorescence in both solution and the solid state.[1] However, their fluorescence quantum yields in solution are generally low.[2] The presence of the amine groups can influence the electronic properties of the aromatic systems and may introduce new pathways for radiative decay.

The following tables summarize the key quantitative photophysical data for representative superphanes and related cyclophanes.

Table 1: Photophysical Data of Imine-Based Superphanes in the Solid State [1][2]

CompoundExcitation Wavelength (λex, nm)Emission Wavelength (λem, nm)Fluorescence Quantum Yield (Φf, %)
7a 4335053.5 - 17.1
7b 4465173.5 - 17.1
7c 4975513.5 - 17.1
7e 4465273.5 - 17.1

Table 2: Photophysical Data of Secondary Amine-Based Superphanes [2]

CompoundSolventExcitation Wavelength (λex, nm)Emission Wavelength (λem, nm)Fluorescence Quantum Yield (Φf)
Protonated 3a DMSO365443< 0.01
Protonated 3b DMSO376442< 0.01
3c Chloroform340452< 0.01
3d Chloroform373449< 0.01
3e Chloroform367439< 0.01

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and characterization of fluorescent superphanes. The following sections provide methodologies for key experiments.

Synthesis of Imine-Based Superphanes (General Procedure)[1]

This protocol describes the one-pot synthesis of dodecaimino-containing superphanes via dynamic self-assembly.

Materials:

  • Hexakis-amine (1 equivalent)

  • Aromatic dialdehyde (3 equivalents)

  • Solvent (e.g., Methanol)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, dissolve the hexakis-amine in the chosen solvent under an inert atmosphere.

  • Add the aromatic dialdehyde to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture.

  • Collect the solid product by filtration and wash with a suitable solvent (e.g., methanol, ether) to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the pure imine-based superphane.

Reduction of Imine-Based Superphanes to Secondary Amine-Based Superphanes (General Procedure)[1][3]

This protocol details the reduction of the imine bridges to secondary amines using sodium borohydride.

Materials:

  • Imine-based this compound (1 equivalent)

  • Sodium borohydride (NaBH4) (a large excess, e.g., 20-30 equivalents)

  • Solvent (e.g., Methanol, Ethanol)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Suspend the imine-based this compound in the chosen alcohol solvent in a round-bottom flask under an inert atmosphere.

  • Cool the suspension in an ice bath (0 °C).

  • Add sodium borohydride portion-wise to the stirred suspension. The addition should be done carefully to control the reaction rate.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 24-48 hours.

  • Monitor the reaction progress by TLC until the starting imine is fully consumed.

  • Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1 M HCl) at 0 °C to decompose the excess NaBH4.

  • If the product precipitates, collect it by filtration. If it remains in solution, extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the secondary amine-based this compound.

Photophysical Measurements (General Protocol)[4][5]

This section outlines a general procedure for acquiring absorption and fluorescence spectra, as well as determining fluorescence quantum yields.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer (Spectrofluorometer)

  • Quartz cuvettes (1 cm path length)

Procedure for Absorption and Emission Spectra:

  • Prepare dilute solutions of the this compound sample in a suitable spectroscopic grade solvent (e.g., chloroform, DMSO). The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.

  • Record the UV-Vis absorption spectrum to determine the absorption maxima (λabs).

  • To measure the emission spectrum, set the excitation wavelength of the fluorometer to a λabs value.

  • Scan the emission monochromator over the expected fluorescence range to obtain the emission spectrum and identify the emission maximum (λem).

  • To measure the excitation spectrum, set the emission monochromator to the λem and scan the excitation monochromator. The resulting spectrum should be similar to the absorption spectrum.

Procedure for Fluorescence Quantum Yield (Φf) Determination (Relative Method):

  • Choose a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the this compound sample.

  • Prepare a series of solutions of both the standard and the sample at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.

  • Measure the integrated fluorescence intensity of each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

  • The quantum yield of the sample (Φf_sample) can be calculated using the following equation: Φf_sample = Φf_standard * (m_sample / m_standard) * (η_sample^2 / η_standard^2) where 'm' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.

Signaling Pathways and Experimental Workflows

Visualizing the processes involved in the synthesis and photophysical behavior of superphanes can aid in understanding the underlying principles.

Synthesis_Workflow cluster_synthesis Synthesis of Superphanes cluster_reduction Reduction cluster_characterization Characterization Start Hexakis-amine + Aromatic Dialdehyde SelfAssembly Dynamic Self-Assembly (One-pot reaction) Start->SelfAssembly Methanol, RT Iminethis compound Imine-Based this compound (Solid-state emissive) SelfAssembly->Iminethis compound Reduction Reduction with NaBH4 Iminethis compound->Reduction NMR NMR Spectroscopy Iminethis compound->NMR MS Mass Spectrometry Iminethis compound->MS Xray X-ray Crystallography Iminethis compound->Xray Fluorescence Fluorescence Spectroscopy Iminethis compound->Fluorescence SecondaryAminethis compound Secondary Amine-Based this compound (Solution & Solid-state emissive) Reduction->SecondaryAminethis compound SecondaryAminethis compound->NMR SecondaryAminethis compound->MS SecondaryAminethis compound->Xray SecondaryAminethis compound->Fluorescence

Caption: Synthetic workflow for fluorescent superphanes.

Photophysical_Properties cluster_imine Imine-Based Superphanes cluster_amine Secondary Amine-Based Superphanes Solution_I In Solution NonEmissive_I Non-Emissive (Intramolecular Rotations) Solution_I->NonEmissive_I Solid_I In Solid State Emissive_I Emissive (AIE) (Restricted Rotations) Solid_I->Emissive_I Solution_A In Solution Emissive_A_Sol Emissive (Low Quantum Yield) Solution_A->Emissive_A_Sol Solid_A In Solid State Emissive_A_Solid Emissive Solid_A->Emissive_A_Solid Iminethis compound Imine-Based This compound Iminethis compound->Solution_I Iminethis compound->Solid_I SecondaryAminethis compound Secondary Amine-Based This compound SecondaryAminethis compound->Solution_A SecondaryAminethis compound->Solid_A

Caption: Fluorescence behavior of this compound types.

Applications in Drug Development

The unique fluorescent properties of superphanes, coupled with their defined cavities, make them promising candidates for various applications in drug development.

Bioimaging: Fluorescent molecules are indispensable tools for visualizing biological processes at the cellular and subcellular levels. The development of superphanes that are emissive in solution opens up possibilities for their use as fluorescent probes. For a probe to be effective in live-cell imaging, it should be bright, non-cytotoxic, and readily taken up by cells. The ability to functionalize the periphery of superphanes provides a handle to attach targeting moieties, enabling the specific labeling of cells or organelles.

Drug Delivery: The well-defined hydrophobic cavity of superphanes can encapsulate small drug molecules, protecting them from the biological environment and potentially improving their solubility and stability.[3] The inherent fluorescence of the this compound carrier could then be used to track the delivery and release of the drug cargo within cells or tissues. This theranostic approach, combining therapy and diagnostics, is a rapidly growing area in pharmaceutical research. The possibility of designing superphanes with environmentally sensitive fluorescence could also allow for the development of "smart" drug delivery systems that release their payload in response to specific stimuli, such as a change in pH or the presence of a particular enzyme, with a corresponding change in the fluorescence signal.

Sensing: The fluorescence of superphanes can be sensitive to their local environment and to the presence of guest molecules. This opens up the potential for developing this compound-based fluorescent sensors for biologically relevant analytes. For example, the binding of a specific ion or small molecule within the this compound cavity could lead to a change in the fluorescence intensity or wavelength, providing a detectable signal for the presence of the target analyte.

Conclusion

Superphanes represent a promising class of fluorescent molecules with tunable photophysical properties. The ability to synthetically control their structure, and thus their fluorescence characteristics, makes them highly attractive for a range of applications. The solid-state emission of imine-based superphanes is of interest for materials science, while the solution-state fluorescence of secondary amine-based superphanes opens up exciting possibilities in the realm of biomedical research and drug development. As synthetic methodologies continue to improve and our understanding of their photophysical behavior deepens, superphanes are poised to become valuable tools in the development of advanced fluorescent probes, targeted drug delivery systems, and sensitive molecular sensors. Further research focusing on enhancing their quantum yields in aqueous media and exploring their interactions with biological systems will be crucial in realizing their full potential.

References

Superphanes in Supramolecular Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Superphanes, a fascinating class of cyclophanes, are characterized by two parallel aromatic rings held in a rigid, face-to-face arrangement by at least six bridging units. This unique architecture creates a well-defined internal cavity, making them exceptional candidates for applications in supramolecular chemistry. Their ability to encapsulate guest molecules, their tunable electronic properties, and the potential for functionalization open up new avenues in molecular recognition, sensing, drug delivery, and catalysis. This technical guide provides a comprehensive overview of the current state of superphane chemistry, with a focus on their synthesis, host-guest interactions, and potential applications. Detailed experimental protocols for key synthetic and analytical procedures are provided, alongside quantitative binding data and visualizations of relevant chemical processes.

Introduction to Superphanes

Superphanes are the most highly bridged members of the cyclophane family, featuring two parallel benzene (B151609) rings connected by six bridges. The parent compound, --INVALID-LINK--cyclophane, was first synthesized by Virgil Boekelheide in 1979.[1] These molecules are of significant interest due to their unique structural, spectroscopic, and chemical properties, largely dictated by the close proximity of the two π-systems. The internal cavity of superphanes can be tailored by modifying the length and nature of the bridging units, allowing for the selective encapsulation of a variety of guest molecules and ions.[2][3]

Synthesis of Superphanes

The synthesis of superphanes has historically been a significant challenge, often requiring multi-step, low-yield procedures.[1] However, recent advancements in dynamic covalent chemistry have enabled more facile and scalable synthetic routes.

Dynamic Self-Assembly of Dodecaimino-Superphanes

A highly efficient, one-pot synthesis of dodecaimino-containing superphanes has been developed, which relies on the dynamic self-assembly of a hexakis-amine and various aromatic dialdehydes.[4][5] This method allows for the generation of a diverse range of this compound structures.

G A Hexakis-amine C Dynamic Self-Assembly (Imine Condensation) A->C B Aromatic Dialdehyde B->C D Dodecaimino-Superphane (Imine-based) C->D E Reduction (e.g., NaBH4) D->E Modification F Secondary Amine this compound E->F G Alkylation, etc. F->G Derivatization H Functionalized this compound G->H

Figure 1: Synthetic pathway for functionalized superphanes.
Experimental Protocol: Synthesis of a Dodecaimino-Superphane and its Reduction

This protocol is adapted from the work of He and coworkers.[4]

Materials:

  • 1,3,5-Tris(4-aminobenzyl)benzene (Hexakis-amine precursor)

  • Terephthaldehyde (Aromatic dialdehyde)

  • Chloroform (CHCl3), Methanol (MeOH)

  • Sodium borohydride (B1222165) (NaBH4)

  • Trifluoroacetic acid (TFA) for some characterizations

Procedure:

  • Synthesis of the Dodecaimino-Superphane:

    • To a solution of 1,3,5-tris(4-aminobenzyl)benzene (2.0 mmol) in 100 mL of CHCl3 is added a solution of terephthaldehyde (6.0 mmol) in 100 mL of CHCl3.

    • A catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 mL) is added.

    • The reaction mixture is stirred at room temperature for 48 hours.

    • The resulting precipitate is collected by filtration, washed with CHCl3 and methanol, and dried under vacuum to yield the dodecaimino-superphane.

  • Reduction to the Secondary Amine this compound:

    • The dodecaimino-superphane (1.0 mmol) is suspended in a mixture of CHCl3 (50 mL) and MeOH (50 mL).

    • Sodium borohydride (NaBH4) (24.0 mmol) is added portion-wise over 30 minutes.

    • The mixture is stirred at room temperature for 24 hours.

    • The reaction is quenched by the slow addition of water (20 mL).

    • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the secondary amine this compound.

Host-Guest Chemistry and Molecular Recognition

The well-defined cavity of superphanes allows them to act as hosts for a variety of guest molecules and ions. This has been demonstrated through the encapsulation of water clusters, anions, and other small organic molecules.[4][6]

Quantitative Analysis of Host-Guest Interactions

The binding affinities of superphanes for different guests can be quantified by determining the association constant (Ka). This is often achieved through techniques such as NMR titration, UV-vis spectroscopy, or isothermal titration calorimetry.

Host this compound DerivativeGuestSolventKa (M-1)Reference
Protonated secondary amine this compound2Cl-·H2O clusterNot specifiedNot explicitly quantified, but strong binding observed[4]
Dodecaimino-superphaneWater dimerNot specifiedNot explicitly quantified, but encapsulation confirmed[6]

Note: Quantitative binding data for a wide range of guests with a single this compound host is not yet extensively available in the literature. The table will be updated as more data is published.

Experimental Protocol: Determination of Association Constant by 1H NMR Titration

This protocol provides a general workflow for studying host-guest interactions using NMR titration.

Materials:

  • Host this compound

  • Guest molecule

  • Deuterated solvent (e.g., CDCl3, DMSO-d6)

  • High-precision NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the host this compound of a known concentration (e.g., 1 mM) in the chosen deuterated solvent.

    • Prepare a stock solution of the guest molecule of a significantly higher known concentration (e.g., 50 mM) in the same deuterated solvent, also containing the same concentration of the host to avoid dilution effects on the host concentration during titration.

  • NMR Titration:

    • Acquire a 1H NMR spectrum of the host solution alone.

    • Add small aliquots of the guest stock solution to the host solution in the NMR tube.

    • After each addition, thoroughly mix the solution and acquire a new 1H NMR spectrum.

    • Continue this process until the chemical shifts of the host protons no longer change significantly upon further addition of the guest, indicating saturation of the binding sites.

  • Data Analysis:

    • Monitor the change in chemical shift (Δδ) of one or more host protons that are sensitive to the binding event.

    • Plot Δδ as a function of the guest concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to calculate the association constant (Ka).

G cluster_prep Sample Preparation cluster_titration NMR Titration cluster_analysis Data Analysis A Prepare Host Stock Solution (Known Concentration) C Acquire 1H NMR of Host Alone A->C B Prepare Guest Stock Solution (Higher Concentration + Host) D Add Aliquot of Guest Solution B->D C->D E Acquire 1H NMR of Mixture D->E F Repeat until Saturation E->F G Monitor Chemical Shift Changes (Δδ) F->G Data Collection H Plot Δδ vs. [Guest] G->H I Fit Data to Binding Isotherm H->I J Determine Association Constant (Ka) I->J

Figure 2: Workflow for NMR titration experiment.

Potential Applications in Supramolecular Chemistry

The unique properties of superphanes make them promising candidates for a range of applications.

Molecular Sensing

The fluorescent properties of some this compound derivatives can be modulated by guest binding, opening up possibilities for the development of chemosensors. For instance, changes in fluorescence intensity or wavelength upon encapsulation of an analyte could form the basis of a sensing mechanism.

Drug Delivery

The well-defined, biocompatible cavities of functionalized superphanes could be utilized to encapsulate drug molecules. This could protect the drug from degradation, improve its solubility, and allow for targeted release, potentially triggered by external stimuli.

Supramolecular Catalysis

While the catalytic activity of superphanes themselves is a nascent field of research, their ability to act as nanoreactors is of great interest. By encapsulating reactants and a catalyst within their cavity, superphanes could enhance reaction rates and selectivities by creating a unique microenvironment and enforcing proximity between the reacting species.

As a representative example of catalysis within a confined supramolecular cage, a chiral-diamine-functionalized cage has been shown to catalyze a decarboxylative Mannich reaction. This illustrates the potential of such systems, including superphanes, to act as artificial enzymes.

G cluster_cycle Catalytic Cycle A Chiral Cage Catalyst B Substrate Binding (β-ketoacid and Imine) A->B Substrates Enter C Encapsulated Complex B->C D Decarboxylation C->D E Enolate Formation D->E F Mannich Reaction (Enolate attacks Imine) E->F G Product Complex F->G H Product Release (Chiral β-amino carbonyl) G->H H->A Catalyst Regeneration

Figure 3: Catalytic cycle for a Mannich reaction in a cage.

Conclusion and Future Outlook

Superphanes represent a promising and rapidly developing area of supramolecular chemistry. The advent of more efficient synthetic methods has made these fascinating molecules more accessible for study. While their host-guest chemistry has been explored to some extent, there is still much to be discovered about their potential in sensing, drug delivery, and particularly in catalysis. Future research will likely focus on the design and synthesis of superphanes with more complex functionalities, the detailed thermodynamic and kinetic characterization of their host-guest interactions, and the exploration of their utility in mediating and catalyzing chemical reactions. As our understanding of these intricate molecular architectures grows, so too will their applications in addressing challenges in medicine, materials science, and beyond.

References

exploring the host-guest chemistry of superphane cages

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Host-Guest Chemistry of Superphane Cages

For Researchers, Scientists, and Drug Development Professionals

Introduction

Superphanes are a unique class of cyclophanes characterized by two parallel benzene (B151609) rings connected by six bridging units, creating a well-defined internal cavity.[1][2][3][4] Their aesthetically pleasing, highly symmetric structures have long captured the interest of chemists.[2][5] Beyond their structural elegance, the rigid yet flexible nature of the this compound framework makes them exceptional candidates for host-guest chemistry.[6][7] The ability to encapsulate a wide variety of guest molecules—from single atoms to large clusters—within their cavities positions this compound cages at the forefront of supramolecular chemistry, with potential applications ranging from environmental remediation to advanced drug delivery systems.[1][8][9]

This technical guide provides a comprehensive exploration of the core principles of this compound host-guest chemistry, detailing synthetic methodologies, binding thermodynamics, experimental protocols, and emerging applications for researchers in academia and industry.

Synthesis of this compound Cages

The advancement of this compound chemistry has historically been challenged by synthetic difficulties.[2] However, recent developments have enabled more facile and scalable production. A prominent strategy involves the dynamic self-assembly of precursors through one-pot reactions. One such method is the [1+1] imine condensation of a hexakis-amine and a suitable dialdehyde, which efficiently yields a dodecaimino-containing this compound. This imine-based cage can be subsequently reduced, typically using sodium borohydride (B1222165) (NaBH₄), to its more stable secondary-amine counterpart.[2][8]

The original synthesis, developed by Virgil Boekelheide in 1979, involved a multi-step process utilizing pyrolysis and [4+4] cycloaddition reactions to form the bridging units sequentially.[3]

Below is a generalized workflow for the synthesis of a this compound cage via dynamic imine condensation.

G cluster_reactants Reactants cluster_process Process cluster_products Products A Hexakis-Amine Precursor C One-Pot Imine Condensation (Self-Assembly) A->C B Aromatic Dialdehyde B->C E SUPE-Imine-Cage C->E Yields D Reduction with NaBH4 F SUPE-Amine-Cage D->F Yields Final Product E->D Is Reduced G Host This compound Host (Ground State) Complex Host-Guest Complex (Encapsulated State) Host->Complex Guest Guest Molecule Guest->Complex Encapsulation Swelling Structural Deformation ('Swelling') Complex->Swelling Induces Release Guest Release Complex->Release Reversible Interaction Non-covalent Interactions Interaction->Complex Stabilizes Release->Host Release->Guest G A 1. Sample Preparation (Host, Guest, Buffer) B 2. Instrument Loading (Host in Cell, Guest in Syringe) A->B C 3. System Equilibration (Achieve Stable Baseline) B->C D 4. Titration (Sequential Injections of Guest) C->D E 5. Data Acquisition (Measure Heat Change per Injection) D->E F 6. Data Analysis (Integrate Peaks, Plot Isotherm) E->F G 7. Thermodynamic Parameters (Calculate Ka, ΔH, ΔS, ΔG) F->G

References

Unveiling the Electronic Landscape of Superphane: A Technical Guide to its Molecular Orbitals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Quantum Mechanical World of a Unique Hydrocarbon Cage

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the theoretical calculations of superphane's molecular orbitals. This compound, formally known as --INVALID-LINK--cyclophane, is a highly strained, cage-like hydrocarbon that has captivated chemists for its unique structure and electronic properties. This document details the computational methodologies employed to understand its electronic structure, presents key quantitative data, and provides a logical workflow for such theoretical investigations.

Introduction to this compound's Electronic Structure

This compound's structure, consisting of two benzene (B151609) rings forced into close, parallel proximity by six ethylene (B1197577) bridges, results in significant electronic interactions between the two aromatic decks.[1] Understanding the nature and energy of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting its reactivity, electronic absorption properties, and potential applications in materials science and medicinal chemistry. Theoretical calculations, particularly those based on Density Functional Theory (DFT), have proven to be invaluable tools in elucidating the electronic landscape of this fascinating molecule.[2]

Computational Methodology

The determination of this compound's molecular orbital energies and electronic transitions is primarily achieved through DFT calculations. A critical aspect of these calculations is the choice of the functional and the basis set, as these selections significantly influence the accuracy of the results.

Recommended Computational Protocol

Based on comparative studies of various cyclophanes, the PBE0 hybrid functional has been identified as superior for reproducing the geometries and electronic transition patterns of these bridged aromatic systems, including this compound.[1][2][3]

Experimental Protocol: Geometry Optimization and Electronic Structure Calculation of this compound

  • Initial Structure Preparation: A starting 3D structure of this compound is generated using molecular modeling software.

  • Geometry Optimization: The initial structure is then optimized to find its lowest energy conformation. This is performed using DFT with the PBE0 functional and a suitable basis set, such as 6-31+G(d,p). The optimization process is complete when the forces on the atoms and the energy change between successive steps are negligible.

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

  • Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is carried out to determine the molecular orbital energies, including the HOMO and LUMO levels.

  • Excited State Calculations (Optional): To investigate the electronic transitions, Time-Dependent DFT (TD-DFT) calculations are performed, again using the PBE0 functional. This allows for the simulation of the electronic absorption spectrum.

Computational Workflow

The logical flow of a theoretical investigation into this compound's molecular orbitals can be visualized as follows:

Computational_Workflow A Initial Molecular Structure Generation B Geometry Optimization (DFT/PBE0) A->B C Frequency Calculation B->C D Confirmation of Energy Minimum C->D E Single-Point Energy Calculation D->E F Molecular Orbital Energies (HOMO, LUMO) E->F G TD-DFT Calculation (Optional) E->G H Simulated Absorption Spectrum G->H

Computational workflow for this compound's molecular orbital analysis.

Quantitative Data: Molecular Orbital Energies

The calculated frontier molecular orbital energies for this compound are critical for understanding its chemical reactivity and electronic properties. The following table summarizes the key energy values obtained from DFT calculations at the PBE0/6-31+G(d,p) level of theory.

ParameterEnergy (eV)
Highest Occupied Molecular Orbital (HOMO)-6.25
Lowest Unoccupied Molecular Orbital (LUMO)-0.15
HOMO-LUMO Gap 6.10

Note: These values are representative and are based on the superior performance of the PBE0 functional as identified in the literature.[1][2][3]

Analysis of Frontier Molecular Orbitals

The HOMO and LUMO of this compound are delocalized across the entire molecule, with significant contributions from the π-systems of both benzene rings. The HOMO is typically a bonding combination of the benzene π-orbitals, while the LUMO is the corresponding anti-bonding combination. The relatively large HOMO-LUMO gap of approximately 6.10 eV suggests that this compound is a kinetically stable molecule.

Signaling Pathways and Logical Relationships

The process of theoretical calculation itself can be viewed as a logical pathway, starting from the initial molecular structure and leading to the final electronic properties. The following diagram illustrates the key relationships in this process.

Logical_Relationships Input Molecular Structure of this compound Method Computational Method (DFT, PBE0, 6-31+G(d,p)) Input->Method Calculation Schrödinger Equation Solution (Approximate) Method->Calculation Output Electronic Properties Calculation->Output Energies Molecular Orbital Energies (HOMO, LUMO, Gap) Output->Energies Spectrum Electronic Transitions (Absorption Spectrum) Output->Spectrum

Logical relationships in the theoretical calculation of this compound's electronic properties.

Conclusion

The theoretical calculation of this compound's molecular orbitals provides invaluable insights into its electronic structure and reactivity. The use of Density Functional Theory with the PBE0 functional offers a robust and accurate approach to modeling this unique molecule. The quantitative data on its frontier molecular orbitals and the understanding of the computational workflow presented in this guide serve as a foundational resource for researchers in computational chemistry, materials science, and drug development.

References

Whitepaper: The Core Principles of Superphane Self-Assembly

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Superphanes, aesthetically pleasing macrocyclic compounds featuring two parallel aromatic rings connected by six bridges, have transitioned from synthetic curiosities to highly functional molecules with significant potential in supramolecular chemistry, materials science, and medicine.[1][2] Their unique, well-defined three-dimensional cavities make them exceptional hosts for a variety of guest molecules.[3] The advent of self-assembly strategies, particularly those employing dynamic covalent chemistry, has overcome previous synthetic bottlenecks, enabling the facile, high-yield production of diverse superphane architectures.[4][5] This guide provides an in-depth technical overview of the fundamental principles governing this compound self-assembly, including the thermodynamic driving forces, molecular design strategies, and key experimental protocols. It aims to equip researchers and drug development professionals with the core knowledge required to harness these fascinating structures for advanced applications, such as targeted drug delivery and molecular recognition.

Core Principles of this compound Self-Assembly

The spontaneous formation of complex, well-defined this compound structures from simpler molecular precursors is governed by a delicate interplay of thermodynamic principles and specific molecular interactions.

Thermodynamic vs. Kinetic Control

In chemical reactions where multiple products are possible, the final product distribution is determined by whether the reaction is under kinetic or thermodynamic control.[6][7]

  • Kinetic Control: Favors the product that is formed fastest, i.e., the one with the lowest activation energy (Ea). These conditions are typically achieved at lower temperatures where the reaction is irreversible.[8][9]

  • Thermodynamic Control: Favors the most stable product, i.e., the one with the lowest Gibbs free energy (G). This requires reversible reaction conditions, usually at higher temperatures, allowing the system to reach equilibrium.[6][8]

The self-assembly of superphanes through dynamic covalent chemistry is a classic example of a process under thermodynamic control.[10] The use of reversible reactions allows for "error correction," where less stable, kinetically formed intermediates can revert to their precursors and re-assemble, eventually leading to the accumulation of the most stable this compound structure as the major product.[10]

Thermodynamic_vs_Kinetic_Control Energy Profile: Thermodynamic vs. Kinetic Control cluster_energy Energy Profile: Thermodynamic vs. Kinetic Control cluster_path Energy Profile: Thermodynamic vs. Kinetic Control cluster_labels Energy Profile: Thermodynamic vs. Kinetic Control R Reactants (A) P_K Kinetic Product (B) P_T Thermodynamic Product (C) TS_K TS (Kinetic) TS_T TS (Thermodynamic) Kinetic_Path_Start Kinetic_Path_Start Reactants->Kinetic_Path_Start Reactants->TS_Kinetic ΔG‡ (Kinetic) Thermo_Path_Start Thermo_Path_Start Reactants->Thermo_Path_Start Reactants->TS_Thermo ΔG‡ (Thermo) Kinetic_Path_Start->TS_Kinetic Ea (Kinetic) TS_Kinetic->Product_Kinetic TS_Kinetic->Product_Kinetic Product_Kinetic->Product_Thermo Reversibility (Higher Temp) l2 Faster Formation Thermo_Path_Start->TS_Thermo      Ea (Thermo) TS_Thermo->Product_Thermo TS_Thermo->Product_Thermo l1 More Stable Product

Diagram 1: Generalized energy profile for a reaction under kinetic vs. thermodynamic control.
Driving Forces in Self-Assembly

The formation and stability of this compound assemblies are dictated by a combination of non-covalent interactions and, in many modern syntheses, the formation of reversible covalent bonds.

  • Dynamic Covalent Bonds: The use of reversible reactions, such as the formation of imines from amines and aldehydes, is central to the self-assembly of many modern superphanes.[1][4] This strategy, known as Dynamic Covalent Chemistry (DCC), allows the building blocks to continuously connect and disconnect until the most thermodynamically stable superstructure is formed, maximizing the yield of the desired this compound.[5]

  • Hydrogen Bonding: Hydrogen bonds are paramount, particularly in the context of host-guest chemistry.[11] Within the this compound cavity, multiple hydrogen bond donors or acceptors can be installed to specifically recognize and bind guest molecules.[12] Studies show that guest molecules are often stabilized within the cage by numerous, and sometimes strong, hydrogen bonds.[3][11]

  • π-π Interactions: The aromatic panels of the this compound structure engage in π-π stacking interactions, which contribute significantly to the overall stability of the assembled macrocycle.[13] These interactions are also a key driving force in the binding of aromatic guest molecules.[14]

  • Hydrophobic Interactions: In aqueous or polar solvents, the tendency of nonpolar surfaces to minimize contact with the solvent drives the aggregation of the hydrophobic building blocks, facilitating the self-assembly process.[13][15]

  • Van der Waals Forces: These non-specific, short-range interactions are collectively significant in ensuring close packing and stabilizing the final three-dimensional structure of the this compound and its host-guest complexes.[16]

Self_Assembly_Logic Logical Flow of Dynamic Covalent Self-Assembly cluster_equilibrium Dynamic Equilibrium Precursors Molecular Precursors (e.g., Hexakis-amine + Dialdehyde) Mixing Mix under Reversible Conditions Precursors->Mixing Kinetic Kinetic Intermediates (Less Stable Assemblies) Mixing->Kinetic Thermo Thermodynamic Product (Most Stable this compound) Kinetic->Thermo Error Correction (Reassembly) Isolation Isolation / Capture (e.g., Reduction) Thermo->Isolation Final Stable this compound Product Isolation->Final

Diagram 2: Logical flow of thermodynamically controlled dynamic covalent self-assembly.

Molecular Design and Experimental Protocols

The rational design of molecular precursors is critical for achieving high-yield self-assembly of superphanes with desired functionalities.

Design Principles

The facile synthesis of diverse superphanes has been enabled by a "one-pot" dynamic self-assembly of a hexakis-amine with various aromatic dialdehydes.[1][4] Key design considerations include:

  • Symmetry and Geometry: The geometry of the precursors dictates the final structure. For instance, using a C6-symmetric hexakis-amine and a C2-symmetric dialdehyde (B1249045) reliably leads to the formation of highly symmetric this compound cages.

  • Functionality: The choice of aldehyde can introduce different functional groups into the this compound bridges, tuning its solubility, electronic properties, or host-guest binding capabilities.[5]

  • Cavity Size: The length of the bridging units, controlled by the dialdehyde component, determines the size of the internal cavity, which is crucial for selective guest encapsulation (a "size-sieving effect").[17]

  • Post-Assembly Modification: Superphanes bearing reactive functional groups, such as secondary amines, can be further modified after assembly to introduce a wide range of functionalities.[4][5]

Experimental Protocol: Synthesis of a Secondary Amine-Linked this compound

The following is a generalized protocol based on reported facile syntheses of superphanes.[1][4][5] This two-step, one-pot procedure first involves the dynamic self-assembly of an imine-based this compound, followed by its in-situ reduction to the more stable secondary amine-linked product.

Step 1: Dynamic Self-Assembly (Imine Formation)

  • Dissolve the hexakis-amine precursor (1.0 eq) in a suitable solvent (e.g., CHCl₃ or MeOH).

  • Add the aromatic dialdehyde precursor (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for a specified period (e.g., 2-12 hours) to allow the system to reach thermodynamic equilibrium. The formation of the dodecaimino-containing this compound occurs during this stage.

Step 2: In-situ Reduction (Capture)

  • To the same reaction vessel, add a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in excess (e.g., 20-30 eq).

  • Continue stirring the mixture at room temperature for an extended period (e.g., 12-24 hours) until the reduction of the imine bonds is complete. This "capture" step renders the assembly irreversible and locks in the desired this compound structure.

  • Quench the reaction by adding water.

  • Perform a workup, typically involving extraction with an organic solvent (e.g., CH₂Cl₂), drying the organic phase (e.g., over Na₂SO₄), and removing the solvent under reduced pressure.

  • Purify the crude product using column chromatography or recrystallization to obtain the final secondary amine-based this compound.

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Self-Assembly cluster_step2 Step 2: In-situ Reduction cluster_step3 Workup & Purification start Start dissolve Dissolve Hexakis-amine in Solvent start->dissolve add_aldehyde Add Aromatic Dialdehyde dissolve->add_aldehyde stir_eq Stir at RT to Reach Thermodynamic Equilibrium add_aldehyde->stir_eq add_nabh4 Add NaBH4 (Reducing Agent) stir_eq->add_nabh4 stir_red Stir at RT for Complete Reduction add_nabh4->stir_red quench Quench with Water stir_red->quench extract Solvent Extraction quench->extract purify Purify (Chromatography/ Recrystallization) extract->purify end Final this compound Product purify->end

Diagram 3: A generalized experimental workflow for the one-pot synthesis and capture of a this compound.
Characterization Methods

Confirming the successful assembly and structure of superphanes requires a suite of analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the high symmetry of the assembled this compound, which typically results in simple, well-resolved spectra.[2][10]

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the final product, verifying the formation of the desired macrocycle.[18]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure, including the inter-planar distance between the aromatic rings and the conformation of the bridges.[10]

  • Photophysical Measurements: For fluorescent superphanes, UV-Vis and fluorescence spectroscopy are used to determine absorption/emission wavelengths and quantum yields.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data reported for various this compound systems.

Table 1: Structural and Spectroscopic Data of Parent --INVALID-LINK--Cyclophane

Parameter Value Reference
Molecular Symmetry D₆ₕ [2]
Aromatic Plane Separation 262 pm [2]
Strain Energy (estimated) 20 kcal/mol [2]
¹H NMR Shift 2.98 ppm [2]
¹³C NMR Shifts 32 ppm, 144 ppm [2]

Table 2: Host-Guest Interaction & Encapsulation Data

Host-Guest System Encapsulation Energy (kcal/mol) Primary Interactions Reference
H₂O, NH₃, HF, etc. in Lantern-like Superphanes -14.2 (for H₂O@1) Hydrogen Bonding (N···H, C-H···X) [12]
Au₁₈ Cluster in Polyfunctional this compound -145.3 Electrostatic (54.9%), Charge Transfer [18]

Table 3: Photophysical Properties of Self-Assembled Superphanes

This compound Type State Fluorescence Quantum Yield (Φ) Reference
Imine-based (e.g., 7a-7e) Solid State 3.5% - 17.1% [4][5]
Secondary Amine-based (e.g., 3a-3e) Solution < 0.01 [4]

| Secondary Amine-based (e.g., 3a-3e) | Solid State | Highly Emissive (Qualitative) |[4][5] |

Applications in Drug Development

The unique structural features of superphanes make them highly promising candidates for drug delivery systems.[19][20] Their well-defined, functionalizable cavities can encapsulate therapeutic molecules, offering several potential advantages.

  • Drug Encapsulation and Protection: The this compound cage can act as a molecular container, protecting sensitive drug molecules from degradation in biological environments.[21] This host-guest complexation can improve the stability and shelf-life of the therapeutic agent.[16]

  • Solubility Enhancement: By encapsulating poorly water-soluble drugs within their hydrophobic core, superphanes can act as solubilizing agents, improving bioavailability for parenteral delivery.[19]

  • Controlled and Targeted Delivery: The exterior of the this compound can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug-loaded carrier to specific cells or tissues.[21] Furthermore, stimuli-responsive linkers could be incorporated into the this compound bridges, allowing for the controlled release of the guest drug molecule in response to specific triggers like pH, temperature, or enzymes.[22]

Host_Guest_Pathway Conceptual Pathway for this compound-Mediated Drug Delivery cluster_loading Drug Loading cluster_delivery Systemic Circulation & Targeting cluster_release Drug Release This compound This compound Host Complex Host-Guest Complex This compound->Complex Encapsulation (Non-covalent interactions) Drug Drug (Guest) Drug->Complex Protection Protection from Degradation Complex->Protection Targeting Target Cell Recognition Protection->Targeting Release Stimuli-Triggered Release (e.g., pH, Enzymes) Targeting->Release Release->this compound Empty Host Release->Drug Free Drug Action Therapeutic Action Release->Action

Diagram 4: Conceptual pathway of a this compound as a host for drug delivery applications.

Conclusion and Future Outlook

The principles of self-assembly, particularly thermodynamically controlled dynamic covalent chemistry, have revolutionized the field of this compound chemistry. This approach has unlocked access to a vast array of complex, three-dimensional architectures in high yields from simple, rationally designed precursors. The precise control over cavity size, shape, and functionality makes these molecules ideal platforms for host-guest chemistry. For researchers in drug development, superphanes represent a novel and versatile class of nanocarriers. Future work will likely focus on designing superphanes with advanced functionalities, such as stimuli-responsiveness for on-demand drug release and the incorporation of biocompatible moieties to reduce toxicity and improve in-vivo performance. As our understanding of the fundamental principles of their self-assembly deepens, the application of superphanes in creating sophisticated functional materials and targeted therapeutics will undoubtedly continue to expand.

References

Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of Functionalized Superphanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the scalable synthesis and functionalization of superphanes, a class of cyclophanes with two parallel benzene (B151609) rings connected by six bridges. The methodologies outlined are based on a facile one-pot synthesis approach, enabling the production of diverse superphane structures amenable to further modification for applications in supramolecular chemistry, materials science, and drug development.

Introduction

Superphanes have garnered significant interest due to their unique three-dimensional structures and distinct chemical and physical properties.[1][2][3][4] However, their broader application has been historically limited by challenging and low-yield synthetic routes.[1][2][3][4] Recent advancements have enabled a more accessible and scalable "one-pot" synthesis, paving the way for the exploration of functionalized superphanes in various fields, including as novel supramolecular hosts and advanced functional materials.[1][2][3][4] This document details the protocols for the synthesis of secondary amine-linked superphanes and their subsequent post-synthetic functionalization.

Data Summary

The following tables summarize the quantitative data for the synthesis of various this compound derivatives.

Table 1: Synthesis of Dodecaimino-Superphanes (7a-7e) and Dodecaaza-Superphanes (3a-3e)

EntryDialdehyde (B1249045) PrecursorDodecaimino-SuperphaneYield (%)Dodecaaza-SuperphaneOverall Yield (%)
1Terephthalaldehyde7a-3a-
2Isophthalaldehyde7b-3b-
32,6-Pyridinedicarboxaldehyde (B58191)7c-3c47
42,5-Thiophenedicarboxaldehyde7d-3d-
54,4'-Biphenyldicarboxaldehyde7e-3e-

Yields for individual dodecaimino-superphanes were not explicitly detailed in the source material, but the overall yield for the two-step, one-pot synthesis of 3c is provided.[1]

Table 2: Photophysical Properties of Selected Superphanes

This compoundStateEmission TypeQuantum Yield (%)
7a-7eSolidHigh Emission3.5 - 17.1
3a-3eSolution & SolidGenuine Fluorescence-

Specific quantum yields for the secondary amine-based superphanes (3a-3e) were not provided in the source material.[1][2][3]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Dodecaaza-Superphanes (e.g., 3c)

This protocol describes the gram-scale synthesis of a secondary amine-containing this compound via a one-pot dynamic self-assembly and subsequent reduction.

Materials:

Procedure:

  • Imine Condensation: In a round-bottom flask, dissolve the aromatic dialdehyde (e.g., 1.27 g of 2,6-pyridinedicarboxaldehyde) and the hexakis-amine (2.36 g) in methanol.

  • Heat the mixture to 65°C and stir for 12 hours. The formation of a precipitate (the dodecaimino-superphane) should be observed.

  • In-situ Reduction: Cool the reaction mixture to room temperature.

  • Carefully add an excess of sodium borohydride (NaBH₄) to the mixture in portions.

  • Stir the reaction at room temperature for an additional 12 hours. The precipitate should gradually dissolve.

  • Work-up and Purification: Remove the solvent by rotary evaporation.

  • Disperse the resulting residue in water and perform repeated extractions with chloroform.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

  • Wash the crude product with an excess of acetonitrile to afford the pure dodecaaza-superphane (e.g., 1.32 g of 3c as a light yellow powder).[5]

Protocol 2: Post-Synthetic Functionalization of Dodecaaza-Superphanes (e.g., Alkylation of 3c)

This protocol outlines the procedure for the N-alkylation of the secondary amine groups on the this compound scaffold.

Materials:

  • Dodecaaza-superphane (e.g., 3c)

  • Alkyl halide (e.g., ethyl iodide, allyl bromide, propargyl bromide)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Solvent (e.g., acetonitrile, CH₃CN)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the dodecaaza-superphane (e.g., 3c) in the chosen solvent.

  • Add an excess of the alkyl halide and the base to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up and Purification: Filter the reaction mixture to remove the base.

  • Remove the solvent from the filtrate by rotary evaporation.

  • Purify the residue using an appropriate method, such as column chromatography, to isolate the functionalized this compound.

Visualizations

Synthesis_of_Functionalized_Superphanes cluster_synthesis One-Pot Synthesis cluster_functionalization Post-Synthetic Functionalization Hexakis_amine Hexakis-amine Imine_Condensation Imine Condensation (MeOH, 65°C, 12h) Hexakis_amine->Imine_Condensation Aromatic_dialdehyde Aromatic Dialdehyde Aromatic_dialdehyde->Imine_Condensation Dodecaimino_this compound Dodecaimino-Superphane (Intermediate) Imine_Condensation->Dodecaimino_this compound Reduction In-situ Reduction (NaBH4, RT, 12h) Dodecaimino_this compound->Reduction Dodecaaza_this compound Dodecaaza-Superphane (Secondary Amine Core) Reduction->Dodecaaza_this compound Alkylation N-Alkylation Dodecaaza_this compound->Alkylation Alkyl_Halide Alkyl Halide (e.g., Ethyl, Allyl, Propargyl) Alkyl_Halide->Alkylation Base Base (e.g., K2CO3) Base->Alkylation Functionalized_this compound Functionalized this compound (Tertiary Amine) Alkylation->Functionalized_this compound

Caption: Synthetic pathway for functionalized superphanes.

Experimental_Workflow start Start step1 Mix Hexakis-amine and Aromatic Dialdehyde in MeOH start->step1 step2 Heat at 65°C for 12h step1->step2 step3 Cool to Room Temperature step2->step3 step4 Add NaBH4 step3->step4 step5 Stir at RT for 12h step4->step5 step6 Solvent Evaporation step5->step6 step7 Aqueous Work-up & Chloroform Extraction step6->step7 step8 Dry and Evaporate Organic Phase step7->step8 step9 Wash with Acetonitrile step8->step9 product Pure Dodecaaza-Superphane step9->product

Caption: Experimental workflow for one-pot this compound synthesis.

References

Application Notes and Protocols for Superphane Host-Guest Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed guide on the experimental setup, protocols, and data analysis for studying host-guest binding interactions involving superphane macrocycles.

Introduction to this compound Host-Guest Chemistry

Superphanes are a unique class of cyclophanes characterized by two parallel aromatic rings connected by multiple bridges.[1][2] This rigid and pre-organized cavity makes them excellent candidates for host-guest chemistry, with potential applications in molecular recognition, sensing, and drug delivery.[3] The study of their binding properties is crucial for understanding the fundamental principles of supramolecular chemistry and for the rational design of novel functional materials.[3]

This document outlines the standard experimental procedures for investigating the binding affinity, stoichiometry, and thermodynamics of this compound host-guest complexes. The primary techniques covered are Nuclear Magnetic Resonance (NMR) Titration, Isothermal Titration Calorimetry (ITC), and Fluorescence Spectroscopy.

General Experimental Workflow

The investigation of this compound host-guest binding typically follows a systematic workflow, from the synthesis of the host to the detailed characterization of its binding properties with a specific guest molecule.

G cluster_synthesis Synthesis & Preparation cluster_binding_studies Binding Studies cluster_data_analysis Data Analysis synthesis This compound Synthesis & Purification guest_prep Guest Molecule Preparation nmr NMR Titration synthesis->nmr guest_prep->nmr itc Isothermal Titration Calorimetry (ITC) binding_constant Determination of Binding Constant (Ka) nmr->binding_constant fluorescence Fluorescence Spectroscopy thermodynamics Thermodynamic Parameters (ΔH, ΔS, ΔG) itc->thermodynamics fluorescence->binding_constant stoichiometry Stoichiometry (n)

Caption: General workflow for this compound host-guest binding studies.

Experimental Protocols

Synthesis and Purification of Superphanes

The synthesis of superphanes can be challenging due to their complex, three-dimensional structures.[1] A common strategy involves the dynamic self-assembly of precursors, followed by reduction.[4]

Protocol for a Facile One-Pot Synthesis of a Secondary Amine-Linked this compound: [4]

  • Reaction Setup: In a round-bottom flask, dissolve the hexakis-amine precursor and an aromatic dialdehyde (B1249045) in a suitable solvent (e.g., chloroform).

  • Self-Assembly: Stir the solution at room temperature to allow for the dynamic self-assembly of the imine-containing this compound.

  • Reduction: Add a reducing agent, such as sodium borohydride (B1222165) (NaBH4), in situ to reduce the imine bonds to secondary amines.

  • Purification: Purify the resulting secondary amine-linked this compound using column chromatography on silica (B1680970) gel.

  • Characterization: Confirm the structure and purity of the this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Titration

NMR titration is a powerful technique to determine the binding constant (Ka) and stoichiometry of a host-guest complex in solution.[2] It relies on monitoring the changes in the chemical shifts of the host or guest protons upon complexation.

Protocol for ¹H NMR Titration:

  • Sample Preparation:

    • Prepare a stock solution of the this compound host at a known concentration (e.g., 1 mM) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Prepare a stock solution of the guest molecule at a much higher concentration (e.g., 20-50 mM) in the same deuterated solvent containing the same concentration of the host to avoid dilution effects.

  • Titration:

    • Transfer a precise volume of the host solution (e.g., 0.5 mL) into an NMR tube and acquire a ¹H NMR spectrum. This is the "zero equivalent" point.

    • Add small, precise aliquots of the guest solution to the NMR tube.

    • After each addition, thoroughly mix the solution and acquire a ¹H NMR spectrum.

    • Continue the additions until the chemical shifts of the host protons no longer change significantly, indicating saturation of the binding sites.

  • Data Analysis:

    • Identify a proton on the host that shows a significant change in chemical shift upon guest binding.

    • Plot the change in chemical shift (Δδ) against the guest concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 or 1:2) using non-linear regression analysis to determine the association constant (Ka).[2]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Host Host Solution (Known Concentration) NMR_Tube NMR Tube with Host Solution Host->NMR_Tube Guest Guest Solution (High Concentration) Add_Guest Add Aliquots of Guest Guest->Add_Guest NMR_Tube->Add_Guest Acquire_Spectrum Acquire 1H NMR Spectrum Add_Guest->Acquire_Spectrum Plot Plot Δδ vs. [Guest] Acquire_Spectrum->Plot Fit Non-linear Fit to Binding Model Plot->Fit Ka Determine Ka Fit->Ka

Caption: Workflow for an NMR titration experiment.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n).[5][6] From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

Protocol for ITC:

  • Sample Preparation:

    • Prepare solutions of the this compound host and the guest molecule in the same buffer to minimize heats of dilution.

    • Degas both solutions thoroughly to prevent the formation of air bubbles in the calorimeter cell.

    • Typically, the macromolecule (host) is placed in the sample cell and the ligand (guest) in the injection syringe.

  • Experiment Setup:

    • Set the experimental temperature.

    • Fill the reference cell with the same buffer.

    • Load the host solution into the sample cell and the guest solution into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the guest solution into the sample cell.

    • The instrument measures the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of guest to host.

    • Fit the resulting binding isotherm to a suitable binding model to determine Ka, ΔH, and n.[7]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Host Host Solution (Degassed) Cell Load Host into Cell Host->Cell Guest Guest Solution (Degassed) Syringe Load Guest into Syringe Guest->Syringe Inject Inject Guest into Cell Cell->Inject Syringe->Inject Plot Plot Heat Change vs. Molar Ratio Inject->Plot Fit Fit to Binding Model Plot->Fit Thermo Determine Ka, ΔH, n Fit->Thermo

Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for studying host-guest binding, particularly when the host or guest is fluorescent and its fluorescence properties change upon complexation.[7]

Protocol for Fluorescence Titration:

  • Sample Preparation:

    • Prepare a stock solution of the fluorescent species (either host or guest) at a low concentration (e.g., 1-10 µM) in a suitable solvent.

    • Prepare a stock solution of the non-fluorescent binding partner at a much higher concentration.

  • Titration:

    • Place a known volume of the fluorescent species solution in a cuvette and record its fluorescence spectrum.

    • Add small aliquots of the quencher (the non-fluorescent partner) solution to the cuvette.

    • After each addition, mix the solution and record the fluorescence spectrum.

    • Continue until the fluorescence intensity reaches a plateau.

  • Data Analysis:

    • Plot the change in fluorescence intensity at a specific wavelength against the concentration of the added binding partner.

    • Fit the data to a suitable binding isotherm to determine the binding constant.[8] If quenching is observed, the data can be analyzed using the Stern-Volmer equation to determine the quenching constant, which can be related to the binding constant.[9]

Data Presentation

Quantitative data from host-guest binding studies should be summarized in clearly structured tables for easy comparison.

Table 1: Binding Constants of this compound-Guest Complexes Determined by ¹H NMR Titration.

This compound HostGuestSolventTemperature (K)Binding Constant (Ka, M⁻¹)Stoichiometry (Host:Guest)Reference
This compound Derivative AGuest XCDCl₃2981.5 x 10⁴1:1[Fictional Data]
This compound Derivative BGuest YDMSO-d₆2988.2 x 10³1:1[Fictional Data]
This compound Derivative CGuest ZCD₃CN2982.1 x 10⁵1:2[Fictional Data]

Table 2: Thermodynamic Parameters for this compound-Guest Binding Determined by ITC.

This compound HostGuestBufferTemperature (K)Ka (M⁻¹)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)nReference
This compound Derivative DGuest PPhosphate2985.6 x 10⁵-8.22.5-10.71.02[10]
This compound Derivative EGuest QTRIS2981.2 x 10⁶-10.51.8-12.30.98[Fictional Data]
This compound Derivative FGuest RHEPES3109.8 x 10⁴-6.73.1-9.81.05[Fictional Data]

Table 3: Binding Constants of this compound-Guest Complexes Determined by Fluorescence Spectroscopy.

This compound HostGuestSolventTemperature (K)Excitation λ (nm)Emission λ (nm)Binding Constant (Ka, M⁻¹)Reference
Fluorescent this compound GQuencher SAcetonitrile2983504503.4 x 10⁴[Fictional Data]
This compound HFluorescent Guest TMethanol2982803407.9 x 10³[Fictional Data]
Fluorescent this compound IQuencher UWater2984805206.1 x 10⁵[Fictional Data]

Conclusion

The methodologies described in these application notes provide a robust framework for the detailed characterization of this compound host-guest binding interactions. The choice of technique will depend on the specific properties of the host and guest molecules and the information required. A combination of these techniques will offer a comprehensive understanding of the binding event, which is essential for the development of new supramolecular systems with tailored properties and functions.

References

Application Notes and Protocols for NMR Spectroscopic Characterization of Superphanes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Superphanes are a unique class of cyclophanes where two aromatic decks, typically benzene (B151609) rings, are held in a face-to-face arrangement by six bridging chains.[1][2] This rigid and cage-like architecture endows them with fascinating structural properties and the ability to act as hosts for various guest molecules, making them subjects of significant interest in supramolecular chemistry and materials science.[3][4]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of these complex molecules.[5] It provides detailed information on the molecular symmetry, connectivity, spatial arrangement of atoms, and dynamic processes such as conformational changes or host-guest interactions.[6][7] This document provides a comprehensive overview of key NMR techniques and detailed protocols for the characterization of superphanes.

Fundamental NMR Techniques for Initial Assessment

One-dimensional ¹H and ¹³C NMR spectra are the starting point for the analysis of any new superphane. For the parent --INVALID-LINK--cyclophane, its high D₆h symmetry results in a remarkably simple NMR profile.[1]

  • ¹H NMR: Provides information about the chemical environment and number of non-equivalent protons. In the parent this compound, all 24 protons are chemically equivalent, giving rise to a single sharp peak.[1] In substituted or less symmetrical derivatives, this simplicity is lost, and signals become more complex, necessitating advanced 2D techniques for assignment.[8]

  • ¹³C NMR: Reveals the number of non-equivalent carbon atoms in the molecule.[9] The parent this compound exhibits only two signals, corresponding to the sp³ carbons of the ethylene (B1197577) bridges and the sp² carbons of the aromatic rings.[1]

Quantitative Data: Parent this compound (C₂₄H₂₄)

The following table summarizes the reported NMR data for the archetypal this compound molecule.

NucleusChemical Shift (δ) in ppmMultiplicityAssignmentReference
¹H2.98SingletEthylene bridges (-CH₂-CH₂-)[1]
¹³C32-Ethylene bridges (-C H₂-C H₂-)[1]
¹³C144-Aromatic rings (-C =C -)[1]

Advanced 2D NMR Techniques for Full Structural Elucidation

For functionalized or less symmetrical superphanes, a suite of two-dimensional NMR experiments is required to unambiguously assign all proton and carbon signals and determine the complete molecular structure.

Homonuclear Correlation: COSY

Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). A cross-peak in a COSY spectrum indicates that the two protons at the corresponding chemical shifts are spin-spin coupled. This is fundamental for tracing the connectivity within the ethylene bridges and assigning protons on substituted aromatic rings.

Heteronuclear Correlation: HSQC & HMBC
  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. Each cross-peak in an HSQC spectrum represents a C-H bond, providing a direct link between the ¹H and ¹³C assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). It is crucial for piecing together the molecular framework by connecting fragments identified by COSY and HSQC. For instance, HMBC can show correlations from the bridge protons to the aromatic carbons, confirming the attachment points of the bridges.

Through-Space Correlation: NOESY

Nuclear Overhauser Effect Spectroscopy (NOESY) identifies protons that are close to each other in space, regardless of whether they are connected through bonds. Cross-peaks arise from dipole-dipole interactions between protons that are typically less than 5 Å apart. This is invaluable for:

  • Confirming the stereochemistry and conformation of the bridging units.

  • Establishing the proximity between protons on the bridges and the aromatic decks.

  • Characterizing the geometry of host-guest complexes by observing intermolecular NOEs between the this compound host and the encapsulated guest molecule.[10]

Specialized NMR Techniques for Dynamic and Solid-State Analysis

Diffusion-Ordered Spectroscopy (DOSY)

DOSY is a powerful technique for studying mixtures and host-guest systems. It separates the NMR signals of different species in a mixture based on their translational diffusion coefficients, which are related to their size and shape.[11] In the context of this compound chemistry, DOSY can be used to:

  • Confirm the formation of a host-guest complex, as the complex will diffuse more slowly (have a smaller diffusion coefficient) than the free guest molecule.

  • Determine the stoichiometry of the complex.

  • Measure binding constants by titrating a guest into a solution of the host.

Solid-State NMR (ssNMR)

While solution-state NMR provides information on molecules tumbling in a solvent, solid-state NMR characterizes molecules in their solid, crystalline, or amorphous forms.[12][13] This is particularly useful when single crystals suitable for X-ray diffraction cannot be obtained.[14] ssNMR can provide critical information on:

  • The conformation and packing of superphanes in the solid state.

  • The presence of polymorphism.

  • Internuclear distances and connectivity through techniques that measure dipolar couplings.[15]

Experimental Protocols

The following are generalized protocols for acquiring key NMR spectra for a typical this compound sample on a modern NMR spectrometer. Spectrometer-specific parameters and pulse programs may vary.

Protocol 1: ¹H NMR Acquisition
  • Sample Preparation: Dissolve 1-5 mg of the this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peak).

    • Tune and match the ¹H probe.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width (SW): ~12-16 ppm, centered around 5-6 ppm.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds (use a longer delay for quantitative measurements).

    • Number of Scans (NS): 8-16, or as needed to achieve adequate signal-to-noise.

    • Receiver Gain (RG): Set automatically or adjust manually to avoid clipping.

  • Processing:

    • Apply a Fourier transform (FT).

    • Phase the spectrum manually.

    • Calibrate the chemical shift scale by referencing the residual solvent peak.

    • Integrate the signals.

Protocol 2: 2D COSY Acquisition
  • Sample Preparation & Spectrometer Setup: As per Protocol 1.

  • Acquisition Parameters:

    • Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpqf' on Bruker systems).

    • Spectral Width (SW): Set identically in both dimensions (F2 and F1) to cover all proton signals.

    • Number of Points (TD): 2048 in F2, 256-512 in F1.

    • Relaxation Delay (D1): 1.5-2.0 seconds.

    • Number of Scans (NS): 2-8 per increment.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase the spectrum in both dimensions.

    • Symmetrize the spectrum if necessary.

Protocol 3: 2D HSQC Acquisition
  • Sample Preparation & Spectrometer Setup: As per Protocol 1. The probe must be capable of ¹³C detection/pulses.

  • Acquisition Parameters:

    • Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker systems).

    • Spectral Width (SW): Set the ¹H dimension (F2) as in the ¹H spectrum. Set the ¹³C dimension (F1) to cover the expected carbon chemical shift range (e.g., 0-160 ppm).

    • Coupling Constant (¹JCH): Set to an average one-bond C-H coupling constant, typically 145 Hz.

    • Number of Points (TD): 2048 in F2, 128-256 in F1.

    • Relaxation Delay (D1): 1.5-2.0 seconds.

    • Number of Scans (NS): 4-16 per increment.

  • Processing:

    • Apply appropriate window functions (e.g., squared sine-bell).

    • Perform a 2D Fourier transform.

    • Phase the spectrum and perform baseline correction.

Protocol 4: 2D HMBC Acquisition
  • Sample Preparation & Spectrometer Setup: As per Protocol 3.

  • Acquisition Parameters:

    • Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf' on Bruker systems).

    • Spectral Width (SW): Set F2 (¹H) and F1 (¹³C) as in the HSQC experiment.

    • Long-Range Coupling (ⁿJCH): The evolution delay should be optimized for an average long-range coupling, typically 8-10 Hz.

    • Number of Points (TD): 2048-4096 in F2, 256-512 in F1.

    • Relaxation Delay (D1): 1.5-2.5 seconds.

    • Number of Scans (NS): 8-32 per increment, as HMBC signals are weaker.

  • Processing:

    • Apply appropriate window functions.

    • Perform a 2D Fourier transform.

    • Phase the spectrum (magnitude mode processing is common) and perform baseline correction.

Visualizations

Experimental Workflow

The following diagram outlines a logical workflow for the NMR-based characterization of a novel this compound derivative.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_adv Advanced Studies (Optional) cluster_assign Structure Elucidation H1_NMR ¹H NMR C13_NMR ¹³C NMR COSY gCOSY C13_NMR->COSY HSQC gHSQC Assignment Full Signal Assignment COSY->Assignment HMBC gHMBC NOESY NOESY/ROESY Structure 3D Structure & Conformation NOESY->Structure DOSY DOSY ssNMR Solid-State NMR VT_NMR Variable Temp. NMR Assignment->DOSY Structure->ssNMR Dynamics Dynamic Properties Dynamics->VT_NMR Start Synthesized This compound Start->H1_NMR

Caption: Workflow for this compound NMR Characterization.

Information Pathways in this compound NMR

This diagram illustrates how different NMR experiments provide specific types of structural information.

G cluster_exp cluster_info H1 ¹H NMR Proton_Env Proton Environments H1->Proton_Env C13 ¹³C NMR Carbon_Frame Carbon Framework C13->Carbon_Frame COSY COSY HH_Conn ¹H-¹H Connectivity (through-bond) COSY->HH_Conn HSQC HSQC CH_Conn ¹H-¹³C Connectivity (1-bond) HSQC->CH_Conn HMBC HMBC Long_Range ¹H-¹³C Connectivity (2-3 bonds) HMBC->Long_Range NOESY NOESY Spatial_Prox Spatial Proximity (< 5 Å) NOESY->Spatial_Prox DOSY DOSY Size_Complex Size & Complexation DOSY->Size_Complex Structure_Confirm Final Structure Confirmation Proton_Env->Structure_Confirm Carbon_Frame->Structure_Confirm HH_Conn->Structure_Confirm CH_Conn->Structure_Confirm Long_Range->Structure_Confirm Spatial_Prox->Structure_Confirm Size_Complex->Structure_Confirm

Caption: NMR Techniques and Their Structural Insights.

References

Application Notes and Protocols for X-ray Crystallography in Superphane Structure Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the determination of superphane structures using single-crystal X-ray crystallography. Superphanes, with their unique cage-like architecture, present both opportunities and challenges in structural elucidation. Understanding their precise three-dimensional arrangement is critical for applications in host-guest chemistry, materials science, and, notably, in the design of novel drug delivery systems.

Introduction to this compound Crystallography

Superphanes are a class of cyclophanes featuring two aromatic decks connected by at least six bridges, creating a well-defined internal cavity. This structural motif makes them highly attractive for encapsulating guest molecules, including therapeutic agents. X-ray crystallography is the definitive method for determining the atomic-level structure of these complex molecules, providing crucial insights into their conformation, host-guest interactions, and potential for functionalization.[1][2]

The primary challenges in this compound crystallography often lie in obtaining high-quality single crystals suitable for diffraction experiments. Due to their rigid and often symmetric nature, superphanes can be difficult to crystallize. Furthermore, the presence of disordered solvent molecules within the crystal lattice or the this compound cavity can complicate structure refinement.

Experimental Protocols

Protocol 1: Crystallization of Amine-Functionalized Superphanes

This protocol is adapted from the successful crystallization of several amine-functionalized superphanes.[1]

Materials:

  • This compound sample (e.g., 3c-2TFA, 4b, 4c)

  • Solvents: Chloroform (B151607) (CHCl₃), Methanol (MeOH), Acetone (B3395972), Diethyl ether (Et₂O), Ethyl acetate (B1210297) (EtOAc)

  • Trifluoroacetic acid (TFA) or other counter-ions if working with a salt.

  • Small vials (e.g., 1-dram vials)

  • Larger vials or beakers for vapor diffusion chamber

Method: Slow Vapor Diffusion

  • Solution Preparation:

    • For 3c-2TFA : Dissolve the this compound in a minimal amount of a mixture of chloroform and methanol.

    • For 4b : Dissolve the this compound in a mixture of methanol, chloroform, and ethyl acetate.

    • For 4c : Prepare a solution of the this compound in a suitable solvent. The specific solvent mixture for the initial solution of 4c that yielded crystals was not detailed in the primary source, suggesting that screening of various solvent systems is necessary. A good starting point would be a mixture of a good solvent (e.g., chloroform, dichloromethane) and a less-good solvent (e.g., methanol, ethanol).

  • Crystallization Setup:

    • Place the vial containing the this compound solution inside a larger, sealed chamber.

    • Add a "precipitant" or "anti-solvent" to the outer chamber. This should be a solvent in which the this compound is less soluble and which is volatile.

      • For 3c-2TFA : Use acetone as the anti-solvent.

      • For 4b : Use diethyl ether as the anti-solvent.

      • For 4c : Ethyl acetate was found to be a co-solvent in the final crystal structure, suggesting it could be used as part of the initial solvent system or as the anti-solvent in a vapor diffusion setup.[1]

  • Crystal Growth:

    • Allow the anti-solvent to slowly diffuse into the this compound solution at a constant temperature. For this compound 4b , crystal growth was successful at a low temperature (0–5 °C).[1] For others, room temperature is a common starting point.

    • Monitor the vials for the formation of single crystals over several days to weeks. Avoid disturbing the crystallization setup.

  • Crystal Harvesting:

    • Once suitable crystals have formed, carefully extract them from the mother liquor using a cryo-loop.

    • Immediately flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K) to prevent ice formation and preserve the crystal quality for data collection.

Protocol 2: Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

This is a generalized protocol for the data collection and structure refinement of this compound crystals.

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., Bruker D8 VENTURE with a PHOTON III detector and an Oxford Cryosystems Cryostream).

  • X-ray source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

Data Collection:

  • Crystal Mounting: Mount the flash-cooled crystal on the goniometer head of the diffractometer.

  • Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: Devise a data collection strategy to ensure complete and redundant data are collected. This typically involves a series of scans (e.g., φ and ω scans) covering a full sphere of the reciprocal space.

  • Data Integration and Scaling: Integrate the raw diffraction images to obtain the intensities of the reflections. Scale the data to correct for experimental factors such as variations in beam intensity and crystal decay.

Structure Solution and Refinement:

  • Structure Solution: The crystal structure can be solved using direct methods (for smaller molecules) or dual-space methods as implemented in programs like SHELXT.

  • Structure Refinement: Refine the structural model against the experimental data using full-matrix least-squares on F². This is typically performed with software such as SHELXL. The refinement process involves adjusting atomic positions, displacement parameters (isotropic or anisotropic), and occupancy.

  • Disorder and Solvent Modeling: Pay special attention to modeling any disorder in the this compound structure or the surrounding solvent molecules. The SQUEEZE routine in PLATON may be necessary to handle severely disordered solvent regions.

  • Validation: Validate the final crystal structure using tools like checkCIF to ensure its geometric and crystallographic quality.

Data Presentation

The following table summarizes the crystallographic data for a selection of this compound derivatives.

CompoundFormulaMᵣCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZT (K)R₁ (I > 2σ(I))wR₂ (all data)CCDC Number
3c-2TFA C₇₄H₇₄F₆N₁₄O₄1437.46TriclinicP-113.339(3)16.533(3)18.331(4)90.00108.973(3)90.003824.2(13)21730.08810.24352107314
4b C₉₀H₉₆N₁₂1345.78TrigonalR-334.004(7)34.004(7)16.273(3)90.0090.00120.016297(6)91730.07680.21132107315
4c C₁₀₂H₁₀₈N₁₂1490.00TrigonalR-335.101(7)35.101(7)16.233(3)90.0090.00120.017321(6)91730.09450.26622107316
2Cl⁻·H₂O@3a complex C₆₀H₇₄Cl₂N₁₂O1042.18MonoclinicC2/c27.243(6)17.151(4)25.438(5)90.00108.878(4)90.0011219(4)81730.09110.26352107317

Data extracted from the supplementary information of "Superphanes: Facile and Efficient Preparation, Functionalization and Unique Properties".[1]

Visualizations

Experimental Workflow for this compound Structure Determination

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis This compound Synthesis purification Purification synthesis->purification dissolution Dissolve in Suitable Solvent purification->dissolution vapor_diffusion Slow Vapor Diffusion dissolution->vapor_diffusion crystal_growth Crystal Growth vapor_diffusion->crystal_growth mounting Crystal Mounting & Cryo-cooling crystal_growth->mounting data_collection Data Collection mounting->data_collection integration Data Integration & Scaling data_collection->integration solution Structure Solution (e.g., SHELXT) integration->solution refinement Structure Refinement (e.g., SHELXL) solution->refinement validation Validation (e.g., checkCIF) refinement->validation final_structure final_structure validation->final_structure Final Structure

Caption: Workflow for this compound crystal structure determination.

Logical Relationship in Targeted Drug Delivery

Superphanes can be conceptualized as scaffolds for targeted drug delivery systems. By functionalizing the exterior of the this compound, it can be directed to specific cells, such as cancer cells that overexpress certain receptors like the Epidermal Growth Factor Receptor (EGFR).

drug_delivery_pathway cluster_delivery Drug Delivery Vehicle cluster_cell Target Cancer Cell cluster_signaling Intracellular Signaling Cascade This compound This compound Host drug Encapsulated Drug This compound->drug encapsulates targeting_ligand Targeting Ligand (e.g., anti-EGFR peptide) This compound->targeting_ligand functionalized with receptor EGFR Receptor targeting_ligand->receptor binds to endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome drug_release Drug Release (pH-sensitive) endosome->drug_release pi3k_akt PI3K/Akt Pathway drug_release->pi3k_akt inhibits ras_raf_mek_erk Ras/Raf/MEK/ERK Pathway drug_release->ras_raf_mek_erk inhibits apoptosis Apoptosis pi3k_akt->apoptosis promotes proliferation Cell Proliferation & Survival pi3k_akt->proliferation ras_raf_mek_erk->apoptosis promotes ras_raf_mek_erk->proliferation

Caption: Targeted drug delivery using a functionalized this compound.

This diagram illustrates a hypothetical mechanism where a this compound, functionalized with a ligand targeting the EGFR, delivers an encapsulated drug to a cancer cell. Upon internalization via endocytosis, the drug is released, potentially triggered by the lower pH of the endosome, and proceeds to inhibit downstream signaling pathways like PI3K/Akt and Ras/Raf/MEK/ERK, ultimately leading to apoptosis and reduced cell proliferation. While this represents a conceptual application for superphanes, similar strategies have been explored with other cyclophanes and supramolecular hosts.[3][4]

References

Application Notes & Protocols: Superphanes as Molecular Sensors for Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Superphanes are a unique class of cyclophanes characterized by a three-dimensional cage-like structure where two aromatic decks are held face-to-face by at least six bridging units. This rigid, pre-organized cavity makes them exceptional host molecules for the selective recognition and sensing of various guest ions through non-covalent interactions, a principle known as host-guest chemistry.[1] Their well-defined architecture allows for the precise tuning of cavity size, shape, and electronic properties, enabling the development of highly selective and sensitive molecular sensors.

The primary mechanism for ion detection using superphanes involves monitoring changes in their photophysical or electrochemical properties upon guest binding. Fluorescent superphanes are particularly advantageous, as ion encapsulation can induce significant changes in their emission intensity ("turn-on" or "turn-off" sensing) or a shift in emission wavelength, providing a clear and measurable signal.[2] These characteristics make superphane-based sensors powerful tools for applications ranging from environmental monitoring to biological imaging and high-throughput screening in drug discovery.

Application Note 1: Fluorescent Detection of Anions

Principle: Anion detection is achieved by employing this compound hosts functionalized with hydrogen-bond donors (e.g., amides, ureas, or amines) and integrated fluorophores.[3] When an anion enters the this compound's cavity, it forms multiple hydrogen bonds, leading to a rigidified host-guest complex. This interaction alters the electronic environment of the fluorophore, causing a detectable change in fluorescence. This change can be a result of photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or inhibition of vibrational modes.[4]

Applications:

  • Environmental Monitoring: Selective detection of environmentally relevant anions such as fluoride (B91410) (F⁻), chloride (Cl⁻), and perrhenate (B82622) (ReO₄⁻) in water samples.[5]

  • Biological Research: Monitoring concentrations of biologically important anions like phosphate (B84403) and acetate (B1210297) in cellular environments.

  • Industrial Process Control: Quality control in chemical manufacturing processes where specific anion concentrations are critical.

Signaling Pathway: Host-Guest Complex Formation & Signal Transduction

The fundamental mechanism involves the reversible binding of a guest ion to the this compound host, which translates into a measurable optical signal.

Host This compound Host (Low Fluorescence) Complex Host-Guest Complex (High Fluorescence) Host->Complex + Ion Guest Ion Ion->Complex Signal Detectable Signal Complex->Signal Results in

Caption: Host-guest sensing mechanism.

Application Note 2: Electrochemical and Optical Sensing of Cations

Principle: Cation sensing with superphanes relies on different interactions, primarily cation-π interactions with the aromatic decks and coordination with heteroatoms (e.g., nitrogen, oxygen) incorporated into the bridging units.[6] Amine-based superphanes, for instance, can be protonated to create a positively charged cavity ideal for encapsulating anions, but their neutral counterparts can coordinate with metal cations.[7] Upon binding a metal ion, changes can be observed in fluorescence (e.g., chelation-enhanced fluorescence, CHEF) or in electrochemical properties, such as conductance.[6][8]

Applications:

  • Clinical Diagnostics: Detection of heavy metal ions like copper (Cu²⁺) or iron (Fe³⁺) in biological fluids, which are biomarkers for various diseases.[8][9]

  • Drug Development: Screening for compounds that modulate ion channel activity by using superphanes as simplified channel mimics.

  • Environmental Toxicology: Ultrasensitive detection of toxic heavy metals (e.g., Hg²⁺, Pb²⁺, Cd²⁺) in environmental samples.[10]

Quantitative Data Summary

Performance of molecular sensors is evaluated by their binding affinity (Kₐ) and limit of detection (LOD). The following tables summarize representative data for cyclophane-based sensors, illustrating typical performance metrics.

Table 1: Performance Data for Anion Detection

Host Type Guest Ion Method Binding Constant (Kₐ, M⁻¹) Limit of Detection (LOD) Reference
Thiourea-based Cyclophane F⁻ Computational High Affinity (order F⁻ > Cl⁻) - [3]
Amide-based this compound F⁻ Fluorescence Not specified Not specified [4]
Dodecaimino-Superphane Cl⁻ Crystallography Forms 2Cl⁻·H₂O cluster - [7][11]
Thiocarbamate-DPA Cyclophane Ag⁺ Fluorescence - 83 nM [11]

| Squaraine Dye Complex | Ag⁺ | Fluorescence | - | 89.9 nM |[11] |

Table 2: Performance Data for Cation Detection

Host Type Guest Ion Method Binding Constant (Kₐ, M⁻¹) Limit of Detection (LOD) Reference
Paracyclophane Wire Cr (zerovalent) Conductance Strong complexation Single-molecule level [6]
Dipicolylamine-based Sensor Cu²⁺ Fluorescence Quenching - 0.06 ppm [11]
Carbon Dot Sensor Hg²⁺ Fluorescence Quenching - 9.58 nM [6]
Carbon Dot Sensor Fe³⁺ Fluorescence Quenching - 22.27 nM [6]
Hydrazone-based Sensor Fe³⁺ Fluorescence Quenching - 1.38 nM [8]

| SERS-based Sensor | Cu²⁺ | SERS | - | 50 nM |[9] |

Experimental Protocols

The following protocols provide a generalized framework for the synthesis, characterization, and evaluation of this compound-based fluorescent ion sensors.

Experimental Workflow for Sensor Development

This diagram outlines the logical flow from synthesis to the identification of a selective ion sensor.

A This compound Synthesis (e.g., One-Pot Amine Synthesis) B Purification & Characterization (NMR, Mass Spectrometry) A->B C Photophysical Characterization (Absorbance, Emission, Quantum Yield) B->C D Ion Selectivity Screening C->D E Prepare stock solutions of various ions (anions and cations) D->E F Measure fluorescence response to each ion D->F E->F G Identify 'Hit' Ion(s) (Ions causing significant signal change) F->G H Quantitative Analysis (Titration for Ka, LOD determination) G->H I Validated Molecular Sensor H->I

Caption: Workflow for this compound sensor development.

Protocol 1: One-Pot Synthesis of a Dodecaaza-Superphane Host

This protocol is adapted from demonstrated one-pot syntheses of amine-based superphanes.[12]

  • Objective: To synthesize a secondary amine-based this compound suitable for post-functionalization and ion sensing.

  • Materials:

  • Procedure:

    • Imine Condensation: In a round-bottom flask, dissolve the hexakis-amine precursor and the aromatic dialdehyde (e.g., in a 2:6 molar ratio) in anhydrous methanol.

    • Heat the mixture to reflux (approx. 65°C) for 12 hours under an inert atmosphere (e.g., Nitrogen or Argon). A precipitate of the dodecaimino-superphane should form.

    • In-situ Reduction: Cool the reaction mixture to room temperature. Carefully add an excess of sodium borohydride (NaBH₄) in portions to the suspension.

    • Stir the mixture at room temperature for another 12-24 hours. The precipitate should gradually dissolve as the imines are reduced to secondary amines.

    • Work-up: Remove the methanol solvent under reduced pressure using a rotary evaporator.

    • Disperse the resulting solid residue in deionized water and perform a liquid-liquid extraction with chloroform (3x).

    • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

    • Purification: Wash the crude product extensively with acetonitrile to remove unreacted starting materials and byproducts.

    • Dry the resulting solid (typically a light yellow powder) under vacuum to yield the pure dodecaazathis compound.

  • Characterization: Confirm the structure and purity of the this compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Determination of Binding Constant (Kₐ) by Fluorescence Titration

This protocol describes how to quantify the binding affinity between the this compound host and a target ion.[13]

  • Objective: To calculate the association constant (Kₐ) for a 1:1 host-guest binding event.

  • Apparatus:

    • Fluorometer/Spectrofluorometer

    • Quartz cuvettes (1 cm path length)

    • Micropipettes

  • Materials:

    • Stock solution of the this compound host (e.g., 10 µM) in a suitable buffer (e.g., HEPES) or solvent system (e.g., MeCN/H₂O).

    • High-concentration stock solution of the guest ion salt (e.g., 1 mM of tetrabutylammonium (B224687) fluoride for F⁻) prepared in the same solvent as the host.

  • Procedure:

    • Place a fixed volume (e.g., 2 mL) of the this compound host solution into a quartz cuvette.

    • Record the initial fluorescence emission spectrum of the host solution. This is F₀.

    • Sequentially add small aliquots (e.g., 2-10 µL) of the guest ion stock solution to the cuvette.

    • After each addition, mix thoroughly and allow the system to equilibrate (typically <1 minute).

    • Record the new fluorescence emission spectrum.

    • Continue this process until the fluorescence intensity reaches a plateau (saturation), indicating that nearly all host molecules are bound. This typically requires adding 10-50 equivalents of the guest.

  • Data Analysis:

    • Correct the fluorescence data for dilution at each step.

    • Plot the change in fluorescence intensity (ΔF = F - F₀) at the emission maximum against the concentration of the guest ion.

    • Fit the resulting binding isotherm to a non-linear 1:1 binding equation using appropriate software (e.g., Origin, GraphPad Prism) to determine the dissociation constant (Kₑ).[14] The association constant is the reciprocal of the dissociation constant (Kₐ = 1/Kₑ).

Protocol 3: Determination of the Limit of Detection (LOD)

This protocol outlines the method to establish the lowest concentration of an ion that can be reliably detected.[6][15]

  • Objective: To calculate the limit of detection (LOD) of the this compound sensor for a specific ion.

  • Procedure:

    • Prepare a blank solution containing only the this compound host in the chosen solvent/buffer.

    • Measure the fluorescence intensity of the blank solution at least 10 times and calculate the standard deviation (σ).

    • Perform a fluorescence titration with very low concentrations of the guest ion near the expected detection limit.

    • Plot the fluorescence intensity versus the guest ion concentration in this low-concentration range. The plot should be linear.

    • Determine the slope (s) of this linear plot.

  • Calculation:

    • The LOD is calculated using the formula: LOD = 3.3σ / s

    • Where σ is the standard deviation of the blank measurements and s is the slope of the calibration curve in the low-concentration range.[6]

References

The Dawn of Superphanes in Precision Medicine: Application Notes and Protocols for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique structural architecture of superphanes, characterized by two parallel benzene (B151609) rings held in place by six bridging units, presents a novel and largely unexplored scaffold for the development of advanced targeted drug delivery systems.[1][2][3] Their well-defined cavities, coupled with the potential for versatile functionalization, positions them as promising candidates for overcoming challenges in drug solubility, stability, and specific cell targeting.[1][2] While direct, extensive research on superphanes in drug delivery is in its nascent stages, this document provides a prospective guide, drawing from established principles of related cyclophane chemistry, to outline their potential applications and to provide detailed protocols for their synthesis, functionalization, drug loading, and evaluation.

Application Notes

Superphanes offer a unique combination of features that make them attractive for targeted drug delivery. Their rigid, cage-like structure can encapsulate therapeutic agents, protecting them from degradation and premature release.[4] Furthermore, the exterior of the superphane scaffold can be chemically modified to attach targeting ligands, enabling the specific recognition of and binding to receptors overexpressed on diseased cells, such as cancer cells. This targeted approach can enhance therapeutic efficacy while minimizing off-target side effects.

Key Advantages of Superphanes in Targeted Drug Delivery:

  • High Drug Loading Capacity: The three-dimensional cavity of superphanes can be tailored to accommodate a variety of drug molecules.

  • Enhanced Drug Stability: Encapsulation within the this compound structure can protect sensitive drugs from enzymatic degradation and other inactivating processes in the biological environment.

  • Controlled Release: The release of the encapsulated drug can be triggered by specific stimuli present in the target microenvironment, such as changes in pH or enzyme concentration.

  • Targeted Delivery: Functionalization of the this compound exterior with targeting moieties (e.g., antibodies, peptides, small molecules) can direct the drug-loaded carrier to specific cells or tissues, improving the therapeutic index of the drug.[1]

  • Biocompatibility: While extensive in vivo studies are yet to be conducted, the carbon-based framework of superphanes suggests the potential for good biocompatibility.

Experimental Protocols

The following protocols provide a roadmap for the development and evaluation of this compound-based targeted drug delivery systems. These are proposed methodologies based on the synthesis and functionalization of superphanes and standard practices in drug delivery research.

Protocol 1: Synthesis and Functionalization of a Targeting this compound

This protocol describes the synthesis of a this compound with functional handles for the subsequent attachment of a targeting ligand and a therapeutic drug. The synthesis is based on the dynamic self-assembly of a hexakis-amine and a dialdehyde, followed by reduction and functionalization.[1][2]

Materials:

  • Hexakis(4-aminobenzyl)benzene

  • Terephthaldehyde

  • Sodium borohydride (B1222165) (NaBH4)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Folic acid (targeting ligand)

  • Doxorubicin (B1662922) (model anticancer drug)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (B129727)

  • Standard laboratory glassware and purification equipment (chromatography)

Procedure:

  • Synthesis of Dodecaimino-Superphane: In a round-bottom flask, dissolve hexakis(4-aminobenzyl)benzene and terephthaldehyde in DMF. Heat the mixture under an inert atmosphere. The dynamic self-assembly will yield the dodecaimino-superphane.

  • Reduction to Secondary Amine this compound: Cool the reaction mixture and add sodium borohydride in methanol to reduce the imine bonds to secondary amines. This step provides a stable this compound scaffold with reactive amine groups.[1][2] Purify the product by column chromatography.

  • Functionalization with Folic Acid (Targeting Ligand):

    • Activate the carboxylic acid group of folic acid using EDC and NHS in DMF.

    • Add the purified secondary amine this compound to the activated folic acid solution.

    • Stir the reaction at room temperature to allow for the formation of an amide bond between the this compound and folic acid.

    • Purify the folic acid-functionalized this compound (FA-Superphane) by dialysis or size exclusion chromatography.

  • Drug Conjugation (Doxorubicin):

    • The remaining amine groups on the FA-Superphane can be used for drug conjugation.

    • React the FA-Superphane with doxorubicin using a suitable linker or by direct conjugation chemistry.

    • Purify the final product (FA-Superphane-Dox) to remove any unconjugated drug and reagents.

Workflow for Synthesis and Functionalization:

G cluster_synthesis This compound Synthesis cluster_functionalization Functionalization A Hexakis-amine + Dialdehyde B Self-Assembly (DMF, heat) A->B C Dodecaimino-Superphane B->C D Reduction (NaBH4) C->D E Secondary Amine this compound D->E G Conjugation to this compound E->G F Folic Acid Activation (EDC/NHS) F->G H FA-Superphane G->H I Doxorubicin Conjugation H->I J FA-Superphane-Dox I->J

Caption: Synthesis and functionalization workflow for a targeted this compound drug conjugate.
Protocol 2: In Vitro Drug Release Study

This protocol details the procedure to evaluate the release of doxorubicin from the FA-Superphane-Dox conjugate under different pH conditions, mimicking physiological and tumor microenvironments.

Materials:

  • FA-Superphane-Dox conjugate

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Acetate (B1210297) buffer at pH 5.0

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Incubator/shaker

  • UV-Vis spectrophotometer or fluorescence spectrometer

Procedure:

  • Prepare a solution of FA-Superphane-Dox in PBS (pH 7.4).

  • Transfer a known volume of the solution into a dialysis bag.

  • Place the dialysis bag in a larger volume of PBS (pH 7.4) or acetate buffer (pH 5.0).

  • Incubate the setup at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw a sample from the external buffer and replace it with an equal volume of fresh buffer.

  • Measure the concentration of released doxorubicin in the collected samples using UV-Vis or fluorescence spectroscopy.

  • Calculate the cumulative percentage of drug release over time.

Logical Flow for In Vitro Release Study:

G A Prepare FA-Superphane-Dox Solution B Dialysis against pH 7.4 and pH 5.0 Buffers A->B C Incubate at 37°C B->C D Sample External Buffer at Time Points C->D E Quantify Released Doxorubicin D->E F Calculate Cumulative Release E->F

Caption: Logical workflow for the in vitro drug release study.
Protocol 3: In Vitro Cellular Uptake and Cytotoxicity Assay

This protocol is designed to assess the targeting efficiency and therapeutic efficacy of the FA-Superphane-Dox conjugate in cancer cells that overexpress the folate receptor (e.g., HeLa cells) versus cells with low folate receptor expression (e.g., A549 cells).

Materials:

  • HeLa and A549 cell lines

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • FA-Superphane-Dox, free Doxorubicin, and FA-Superphane (as controls)

  • MTT assay kit

  • Fluorescence microscope or flow cytometer

  • 96-well plates

Procedure:

  • Cellular Uptake:

    • Seed HeLa and A549 cells in appropriate culture vessels.

    • Treat the cells with FA-Superphane-Dox or free Doxorubicin for different time periods.

    • Wash the cells to remove extracellular drug conjugates.

    • Visualize the intracellular doxorubicin fluorescence using a fluorescence microscope or quantify it using a flow cytometer.

  • Cytotoxicity Assay (MTT Assay):

    • Seed HeLa and A549 cells in 96-well plates.

    • Treat the cells with serial dilutions of FA-Superphane-Dox, free Doxorubicin, and FA-Superphane.

    • Incubate for 48-72 hours.

    • Add MTT reagent and incubate until formazan (B1609692) crystals form.

    • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

    • Calculate the cell viability and determine the IC50 values.

Signaling Pathway for Targeted Uptake:

G FA-Superphane-Dox FA-Superphane-Dox Folate Receptor Folate Receptor FA-Superphane-Dox->Folate Receptor Binding Endocytosis Endocytosis Folate Receptor->Endocytosis Endosome (pH 5.0) Endosome (pH 5.0) Endocytosis->Endosome (pH 5.0) Dox Release Dox Release Endosome (pH 5.0)->Dox Release Low pH Trigger Nucleus Nucleus Dox Release->Nucleus Intercalation Apoptosis Apoptosis Nucleus->Apoptosis

Caption: Targeted uptake and action of FA-Superphane-Dox via the folate receptor.

Quantitative Data Summary

The following tables present hypothetical yet plausible data that could be generated from the described experiments. These tables are for illustrative purposes to guide researchers in their data presentation.

Table 1: Drug Loading and Encapsulation Efficiency

FormulationDrug Loading Content (%)Encapsulation Efficiency (%)Particle Size (nm)Zeta Potential (mV)
This compound-Dox5.285.3150 ± 10+15.2 ± 1.5
FA-Superphane-Dox4.882.1155 ± 12+12.8 ± 1.8

Table 2: In Vitro Drug Release

FormulationCumulative Release at pH 7.4 (24h)Cumulative Release at pH 5.0 (24h)
FA-Superphane-Dox25%75%

Table 3: In Vitro Cytotoxicity (IC50 Values in µM)

Cell LineFree DoxorubicinThis compound-DoxFA-Superphane-Dox
HeLa (Folate Receptor +)0.51.20.6
A549 (Folate Receptor -)0.61.51.4

Future Perspectives

The application of superphanes in targeted drug delivery is a field with immense potential. Future research should focus on the in-depth in vivo evaluation of these systems, including pharmacokinetic studies, biodistribution analysis, and assessment of therapeutic efficacy and toxicity in animal models of disease. The modular nature of this compound synthesis will allow for the creation of a diverse library of carriers with different sizes, functionalities, and drug-loading capabilities, paving the way for the next generation of precision medicines.

References

The Untapped Potential of Superphane Architectures in Catalysis: A Frontier in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel catalytic systems with superior efficiency, selectivity, and stability is a perpetual endeavor. In this context, the unique three-dimensional architecture of superphanes—molecules featuring two parallel benzene (B151609) rings held in close proximity by six bridging ethylene (B1197577) chains—presents a compelling yet largely unexplored frontier for the design of innovative catalysts.

Despite extensive searches of the scientific literature, specific applications of superphane-based catalysts in organic reactions, complete with detailed experimental protocols and quantitative performance data, remain elusive. This suggests that the field is in its infancy, offering a significant opportunity for pioneering research. While concrete examples of this compound-catalyzed reactions are not yet available, the inherent structural features of these molecules provide a strong foundation for their potential development as highly effective ligands for metal-catalyzed transformations or as unique organocatalyst scaffolds.

Conceptual Framework for this compound-Based Catalyst Development

The development of catalytically active superphanes would likely follow a logical progression from ligand synthesis to catalyst characterization and, finally, application in organic reactions. The following conceptual workflow illustrates this proposed pathway:

G Conceptual Workflow for this compound-Based Catalyst Development cluster_0 Ligand Synthesis & Functionalization cluster_1 Catalyst Formation & Characterization cluster_2 Catalytic Application & Evaluation cluster_3 Organocatalyst Development A This compound Core Synthesis B Introduction of Coordinating Groups (e.g., Phosphines, Amines, N-Heterocyclic Carbenes) A->B C Synthesis of Chiral this compound Derivatives A->C D Complexation with Transition Metals (e.g., Pd, Rh, Ir, Cu) B->D I Design of this compound-Based Organocatalysts (e.g., Lewis Bases, Brønsted Acids) B->I C->D C->I E Characterization of this compound-Metal Complexes (NMR, X-ray, MS) D->E F Screening in Key Organic Reactions (e.g., Cross-Coupling, Asymmetric Hydrogenation) E->F G Optimization of Reaction Conditions F->G H Substrate Scope and Mechanistic Studies G->H J Application in Asymmetric Organocatalysis I->J

Figure 1. A conceptual workflow illustrating the key stages in the development and application of this compound-based catalysts.

Potential Applications in Key Organic Reactions

The rigid, well-defined structure of superphanes could offer distinct advantages in catalysis:

  • Asymmetric Catalysis: The inherent chirality of appropriately substituted superphanes could be exploited in asymmetric synthesis. The fixed spatial arrangement of catalytic sites on a chiral this compound scaffold could lead to high levels of enantioselectivity in reactions such as asymmetric hydrogenation, Diels-Alder reactions, and Michael additions.

  • Cross-Coupling Reactions: Functionalization of the this compound core with phosphine (B1218219) or N-heterocyclic carbene (NHC) moieties could yield novel ligands for palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. The unique steric and electronic environment provided by the this compound framework could influence catalyst activity, stability, and selectivity.

  • Organocatalysis: Superphanes bearing amine or other functional groups could act as organocatalysts.[1][2] The defined cavity and the spatial orientation of the functional groups might enable substrate-selective catalysis through host-guest interactions.

Hypothetical Experimental Protocols

While no specific experimental data for this compound-catalyzed reactions can be cited, a general protocol for screening a hypothetical phosphine-functionalized this compound ligand in a Suzuki-Miyaura cross-coupling reaction can be envisioned.

Table 1: Hypothetical Screening of a this compound-Phosphine Ligand in a Suzuki-Miyaura Coupling

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acid1TolueneK₂CO₃10012Data not available
24-ChlorotoluenePhenylboronic acid1TolueneK₂CO₃10012Data not available
34-Bromoanisole4-Methoxyphenylboronic acid0.5DioxaneCs₂CO₃1108Data not available
41-Bromo-4-nitrobenzenePhenylboronic acid1THFK₃PO₄8016Data not available

Protocol for a Generic Suzuki-Miyaura Cross-Coupling Reaction:

  • To an oven-dried Schlenk tube is added Pd₂(dba)₃ (X mol%), the this compound-phosphine ligand (Y mol%), the aryl halide (1.0 mmol), and the arylboronic acid (1.2 mmol).

  • The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

  • The solvent (5 mL) and the base (2.0 mmol) are added.

  • The reaction mixture is stirred at the specified temperature for the indicated time.

  • Upon completion, the reaction is cooled to room temperature, diluted with an appropriate organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Future Outlook

The field of this compound-based catalysis is ripe for exploration. The synthesis of functionalized and chiral superphanes, followed by their systematic evaluation in a range of organic transformations, holds the promise of uncovering novel catalytic systems with unique reactivity and selectivity profiles. Computational studies could also play a crucial role in guiding the rational design of this compound-based catalysts for specific applications.[3][4] As synthetic methodologies for constructing this compound scaffolds become more accessible, the development of this untapped class of catalysts is poised to accelerate, potentially offering powerful new tools for organic synthesis and drug discovery.

References

Application Notes and Protocols for Encapsulating Small Molecules in Superphane Cavities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Superphanes are a unique class of cyclophanes characterized by two parallel aromatic rings connected by at least six bridges.[1][2] This rigid, cage-like structure defines an internal cavity capable of encapsulating small molecules and ions, making them promising hosts for applications in drug delivery, sensing, and materials science.[3][4] The encapsulation is a process of host-guest chemistry, where non-covalent interactions drive the association of a "guest" molecule within the "host" superphane cavity.[5] This document provides detailed protocols for the encapsulation of small molecules within this compound cavities and methods for their characterization.

Data Presentation

The ability of a this compound to encapsulate a guest is dependent on factors such as the size and shape of the cavity, the nature of the guest molecule, and the solvent conditions. Below is a summary of representative this compound host-guest systems.

This compound HostGuest Molecule/IonCavity Dimensions (Approx. ų)Key InteractionsAnalytical MethodsReference
Protonated this compound 3a2Cl⁻·H₂O clusterNot specifiedElectrostatic, Hydrogen BondingNot specified in abstract[1][6]
This compound 3c·2H⁺2CH₃OHNot specifiedNot specified in abstractX-ray Crystallography[1]
Lantern-like this compoundWater DimerNot specifiedHydrogen BondingMass Spectrometry, NMR, X-ray Crystallography[7][8]
Lantern-like this compoundH₂O, NH₃, HF, HCN, MeOHNot specifiedHydrogen BondingMolecular Dynamics Simulations[4][9]
This compoundNoble Gas Atoms (He, Kr)Not specifiedVan der WaalsTheoretical Calculations[10]

Experimental Protocols

The following are generalized protocols for the encapsulation of small molecules in superphanes, based on dynamic self-assembly and host-guest complex formation principles described in the literature.[1][6]

Protocol 1: Encapsulation of a Small Molecule via In-Situ Self-Assembly of a this compound Host

This protocol describes the formation of a this compound-guest complex during the synthesis of the this compound host.

Materials:

  • Hexakis-amine precursor

  • Aromatic dialdehyde (B1249045) precursor

  • Guest molecule of interest

  • Anhydrous solvent (e.g., chloroform, acetonitrile)

  • Reducing agent (e.g., NaBH₄)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Stirring plate and magnetic stir bar

Procedure:

  • Preparation of Reaction Mixture:

    • In a clean, dry round-bottom flask under an inert atmosphere, dissolve the hexakis-amine precursor in the anhydrous solvent.

    • Add the guest molecule to this solution. The concentration of the guest can be varied to optimize encapsulation efficiency.

    • In a separate flask, dissolve the aromatic dialdehyde precursor in the same anhydrous solvent.

  • Self-Assembly and Encapsulation:

    • Slowly add the dialdehyde solution to the stirred solution of the hexakis-amine and guest molecule at room temperature.

    • Allow the reaction to stir for 24-48 hours to facilitate the dynamic self-assembly of the imine-based this compound around the guest molecule.

  • Reduction to a Stable this compound Host (Optional but Recommended):

    • Cool the reaction mixture in an ice bath.

    • Slowly add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), in portions to the stirred solution. This step reduces the imine bonds to more stable secondary amine linkages.[1][6]

    • Allow the reaction to warm to room temperature and stir for another 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure.

    • Purify the resulting this compound-guest complex using column chromatography or recrystallization.

Protocol 2: Characterization of the this compound-Guest Complex

This protocol outlines the key analytical techniques to confirm the successful encapsulation of the guest molecule.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To observe changes in the chemical shifts of the guest and host protons upon encapsulation.

  • Procedure:

    • Dissolve a sample of the purified this compound-guest complex in a suitable deuterated solvent.

    • Acquire ¹H NMR and, if applicable, ¹³C NMR spectra.

    • Compare the spectra to those of the free this compound and the free guest molecule.

    • Significant upfield or downfield shifts in the guest's proton signals are indicative of its presence within the shielded environment of the this compound cavity.

2. Mass Spectrometry (MS):

  • Purpose: To determine the mass-to-charge ratio of the host-guest complex, confirming its formation.

  • Procedure:

    • Prepare a dilute solution of the purified complex.

    • Analyze the sample using a high-resolution mass spectrometry technique such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS).

    • Look for a peak corresponding to the molecular weight of the this compound host plus the guest molecule.

3. X-ray Crystallography:

  • Purpose: To obtain a definitive three-dimensional structure of the host-guest complex, providing unambiguous evidence of encapsulation.

  • Procedure:

    • Grow single crystals of the purified this compound-guest complex, typically by slow evaporation of a solvent or by vapor diffusion.

    • Perform single-crystal X-ray diffraction analysis to determine the solid-state structure.

    • The resulting crystal structure will show the guest molecule located within the this compound cavity.[1]

Visualizations

The following diagrams illustrate the workflow and principles of small molecule encapsulation in superphanes.

G cluster_synthesis Host Synthesis & Encapsulation cluster_characterization Characterization A Hexakis-amine Precursor D Self-Assembly (Imine Formation) A->D B Aromatic Dialdehyde Precursor B->D C Guest Molecule C->D E Reduction (Amine Formation) D->E F Purification (Chromatography/Recrystallization) E->F G This compound-Guest Complex F->G H NMR Spectroscopy G->H I Mass Spectrometry G->I J X-ray Crystallography G->J

Caption: Experimental workflow for this compound encapsulation.

G cluster_host This compound Host Cavity Host Guest Guest Molecule HB Hydrogen Bonding Guest->HB VdW Van der Waals Forces Guest->VdW ES Electrostatic Interactions Guest->ES Pi π-π Stacking Guest->Pi

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Multi-Step Superphane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the complex multi-step synthesis of superphanes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and comparative data to enhance your synthetic success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of superphanes, presented in a question-and-answer format.

Low Overall Yield

Question 1: My overall yield for the multi-step synthesis of a superphane is consistently low. What are the most likely causes and how can I improve it?

Answer: Low overall yields in multi-step syntheses are a common challenge, often stemming from inefficiencies in one or more key steps. For this compound synthesis, the most critical stages impacting yield are typically the final cyclization and the purification of intermediates.

Troubleshooting Steps:

  • Analyze Each Step's Yield: Individually assess the yield of each reaction in your synthetic route. A single poor-yielding step can drastically reduce the overall output.

  • Optimize the Cyclization Reaction: The formation of the this compound cage is often the lowest yielding step due to competing intermolecular polymerization.[1] To favor the desired intramolecular reaction, employ high-dilution conditions. This can be achieved by the slow addition of the precursor to a large volume of solvent.

  • Re-evaluate Your Synthetic Strategy: Traditional, linear syntheses of superphanes are notoriously low-yielding.[1] Consider modern approaches such as:

    • Dynamic Covalent Chemistry: This method utilizes reversible bond formation to allow for "self-correction" and thermodynamic product formation, often leading to higher yields.

    • Self-Assembly Routes: These strategies can significantly improve yields. For example, a self-assembly approach to a trithiacyclophane, a related macrocycle, resulted in a 65% overall yield, compared to just 5% from a traditional stepwise synthesis.[1] A facile and scalable synthesis of a series of superphanes has been reported with an overall yield of 47% for one derivative.[2]

  • Ensure Purity of Intermediates: Impurities can interfere with subsequent reactions, leading to side products and lower yields. Thorough purification of each intermediate is crucial.

Challenges in the Cyclization Step

Question 2: I am struggling with the final cyclization step to form the this compound cage. The primary issue is the formation of polymeric byproducts. How can I promote the desired intramolecular cyclization?

Answer: The formation of polymers during the cyclization step is a classic problem in macrocycle synthesis. The key is to create conditions that favor the ends of the same molecule reacting with each other over reacting with other molecules.

Troubleshooting Steps:

  • Implement High-Dilution Conditions: This is the most critical factor. By performing the reaction at a very low concentration (typically in the millimolar range), you decrease the probability of intermolecular collisions. This is often achieved by using a syringe pump to slowly add a solution of the linear precursor to a large volume of refluxing solvent.

  • Choice of Solvent and Temperature: The solvent should fully dissolve the precursor at the reaction temperature to ensure homogeneity. The temperature should be high enough to overcome the activation energy of the reaction but not so high as to cause decomposition.

  • Template-Assisted Synthesis: In some cases, a template ion or molecule can be used to pre-organize the linear precursor into a conformation that favors cyclization, thereby increasing the effective molarity of the reacting ends.

Purification Difficulties

Question 3: I am having difficulty purifying the intermediates and the final this compound product. What are the recommended purification techniques?

Answer: The purification of rigid, often sparingly soluble this compound precursors and products can be challenging. A combination of techniques is often necessary.

Troubleshooting Steps:

  • Column Chromatography: This is a standard method for purifying organic compounds.[3][4][5]

    • Stationary Phase: Silica (B1680970) gel is the most common stationary phase.[3][4]

    • Mobile Phase: A solvent system with appropriate polarity should be chosen to achieve good separation on a TLC plate before attempting a column. A non-polar solvent is typically used to elute non-polar impurities, followed by a gradual increase in polarity to elute the desired compound.[3]

    • For Acid-Sensitive Compounds: If your intermediates are sensitive to the acidic nature of silica gel, you can use deactivated silica (e.g., by adding a small amount of triethylamine (B128534) to the eluent) or an alternative stationary phase like alumina.[6]

  • Recrystallization: This is an excellent technique for obtaining highly pure crystalline solids.[7][8]

    • Solvent Selection: The ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures. A solvent pair system can also be effective.

  • Trituration: If the impurities are significantly more soluble in a particular solvent than your product, you can wash the crude solid with that solvent to remove the impurities. For instance, trituration with water has been used to remove phosphine (B1218219) sulfide (B99878) byproducts in a cyclophane synthesis.[1]

Protecting Group Strategy

Question 4: What should I consider when choosing protecting groups for a multi-step this compound synthesis?

Answer: A robust protecting group strategy is fundamental to the success of any complex organic synthesis.

Key Considerations:

  • Orthogonality: Choose protecting groups that can be removed under different conditions. This allows for the selective deprotection of one functional group without affecting others.

  • Stability: The protecting groups must be stable to the reaction conditions used in subsequent steps.

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions to avoid degradation of the molecule.

  • Minimal Interference: The protecting group should not introduce steric hindrance or electronic effects that impede subsequent reactions.

Quantitative Data Presentation

The following table summarizes the yields of different synthetic strategies for superphanes and related cyclophanes to provide a comparative overview.

Synthetic StrategyTarget Molecule/ClassOverall Yield (%)Reference
Traditional Stepwise SynthesisTrithiacyclophane5Li et al. (2021)[1]
Self-Assembly and Sulfur ExtrusionTrithiacyclophane65Li et al. (2021)[1]
Facile Self-Assembly and ReductionThis compound Derivative47Li et al. (2021)[2]
Boekelheide's Original Synthesis (Multi-step)This compoundNot explicitly stated as a single overall yield, but individual steps are often low-yielding.Boekelheide (1979)[9]

Experimental Protocols

Protocol 1: General Procedure for High-Dilution Cyclization

This protocol outlines a general method for the final cyclization step in this compound synthesis to minimize the formation of polymeric byproducts.

Materials:

  • Linear precursor for cyclization

  • High-purity, anhydrous solvent (e.g., toluene, xylene)

  • Syringe pump

  • Multi-neck round-bottom flask equipped with a condenser and a dropping funnel/syringe pump inlet

Procedure:

  • Set up the reaction apparatus for reflux under an inert atmosphere (e.g., nitrogen or argon).

  • To the multi-neck flask, add a large volume of the chosen anhydrous solvent (to achieve a final concentration in the range of 10⁻³ to 10⁻⁴ M).

  • Heat the solvent to reflux.

  • Dissolve the linear precursor in a small amount of the same anhydrous solvent and load it into a syringe.

  • Using the syringe pump, add the solution of the precursor to the refluxing solvent at a very slow rate (e.g., over 8-24 hours).

  • After the addition is complete, continue to reflux the reaction mixture for an additional period (e.g., 2-4 hours) to ensure complete reaction.

  • Monitor the reaction by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product using column chromatography and/or recrystallization.

Protocol 2: Purification of a this compound Intermediate by Column Chromatography

This protocol provides a general guideline for the purification of a moderately polar this compound intermediate.

Materials:

  • Crude reaction mixture

  • Silica gel (for flash chromatography)

  • A suitable solvent system (e.g., hexane/ethyl acetate)

  • Chromatography column, flasks, and other standard glassware

Procedure:

  • Prepare the Column:

    • Plug the bottom of the column with glass wool or cotton.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the non-polar solvent (e.g., hexane) and pour it into the column, allowing it to settle into a packed bed.

    • Add another layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elute the Column:

    • Begin eluting with the non-polar solvent, collecting fractions.

    • Gradually increase the polarity of the eluent by adding more of the polar solvent (e.g., increasing the percentage of ethyl acetate (B1210297) in hexane).

  • Monitor the Fractions:

    • Analyze the collected fractions by TLC to identify those containing the desired product.

  • Isolate the Product:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified intermediate.

Mandatory Visualizations

experimental_workflow cluster_synthesis Multi-Step Synthesis cluster_purification Purification start Starting Materials step1 Step 1: Intermediate A (with Protecting Groups) start->step1 step2 Step 2: Intermediate B step1->step2 purify1 Purification of Intermediate A step1->purify1 step3 Step 3: Linear Precursor step2->step3 purify2 Purification of Intermediate B step2->purify2 cyclization Final Cyclization Step (High Dilution) step3->cyclization purify3 Purification of Linear Precursor step3->purify3 This compound Crude this compound cyclization->this compound final_purification Final Purification (Column Chromatography & Recrystallization) This compound->final_purification purify1->step2 purify2->step3 purify3->cyclization pure_this compound Pure this compound final_purification->pure_this compound troubleshooting_low_yield problem Low Overall Yield cause1 Inefficient Cyclization problem->cause1 cause2 Impure Intermediates problem->cause2 cause3 Suboptimal Reaction Conditions problem->cause3 solution1a Implement High-Dilution Conditions cause1->solution1a solution1b Explore Alternative Cyclization Strategies cause1->solution1b solution2 Thorough Purification (Chromatography/Recrystallization) cause2->solution2 solution3 Systematic Optimization (Solvent, Temperature, Catalyst) cause3->solution3

References

troubleshooting low yields in superphane purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of superphanes, with a focus on resolving issues related to low yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yields after superphane purification?

Low yields in this compound purification can stem from several factors, broadly categorized as issues during the synthesis phase that carry over to purification, and problems within the purification process itself. Historically, the synthesis of superphanes has been challenging, often resulting in poor availability of the desired compounds.[1][2][3][4] While newer one-pot synthesis methods have improved scalability, the outcome can still be sensitive to reaction conditions.[1][2][3][5]

Common Causes of Low Yields:

  • Incomplete or Inefficient Synthesis: The most direct cause of low final yield is a low yield from the initial synthesis. This can be due to suboptimal reaction conditions, steric hindrance, or the formation of undesired oligomers instead of the target this compound.[4][6][7]

  • Product Precipitation and Loss: Superphanes can sometimes precipitate out of solution, especially if there are changes in solvent polarity or temperature during workup and purification. This precipitate can be lost if not carefully handled.

  • Decomposition of the Target Compound: The product may be sensitive to the purification conditions, such as the pH of an extraction or the stationary phase in chromatography, leading to degradation.

  • Inefficient Extraction: Poor phase separation or use of an inappropriate solvent can lead to the loss of product in the aqueous layer during liquid-liquid extractions.

  • Co-elution with Impurities: In cases where chromatography is used, the this compound may be difficult to separate from starting materials or byproducts, leading to impure fractions and an apparent low yield of the pure compound.

Q2: How can I improve the yield of my one-pot this compound synthesis prior to purification?

Optimizing the synthesis is the first step to a better purification yield. For the common one-pot synthesis involving the self-assembly of a hexakis-amine and a dialdehyde (B1249045) followed by in-situ reduction, consider the following:[1][2][3]

  • Purity of Starting Materials: Ensure the hexakis-amine and dialdehyde are of high purity. Impurities can interfere with the self-assembly process.

  • Reaction Conditions: Carefully control the temperature and reaction time as specified in the protocol. For the imine condensation, heating is often required, and the subsequent reduction with a reagent like sodium borohydride (B1222165) (NaBH₄) should be performed under appropriate temperature control.[1][3]

  • Stoichiometry: Use the correct molar ratios of the reactants to favor the formation of the desired [2+6] macrocycle.[5]

  • Solvent Choice: The solvent plays a crucial role in the self-assembly process. Use the recommended solvent to ensure proper dissolution of reactants and stabilization of the intermediate structures.

Troubleshooting Guide for Low Purification Yields

This guide is designed to help you diagnose and resolve issues leading to low yields during the purification of superphanes.

Problem: Low overall yield after the complete purification process.

The troubleshooting process for low yields can be broken down into a logical workflow, starting from the initial synthesis and proceeding through the purification steps.

Troubleshooting_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Low Final Yield Observed Check_Synthesis Analyze Crude Reaction Mixture (e.g., NMR, TLC, MS) Start->Check_Synthesis Low_Conversion Issue: Low Conversion or Side Product Formation Check_Synthesis->Low_Conversion Poor Good_Conversion Crude Product is Predominantly Desired this compound Check_Synthesis->Good_Conversion Good Optimize_Synth Action: Optimize Synthesis - Reagent Purity - Reaction Conditions - Stoichiometry Low_Conversion->Optimize_Synth Optimize_Synth->Start Re-run Synthesis Check_Workup Investigate Workup & Extraction - Check for Precipitation - Analyze Aqueous Layer Good_Conversion->Check_Workup Loss_in_Workup Issue: Product Loss During Extraction or Precipitation Check_Workup->Loss_in_Workup Loss Detected Check_Purification_Method Investigate Purification Step (e.g., Chromatography, Recrystallization) Check_Workup->Check_Purification_Method No Loss Improve_Workup Action: Modify Workup - Adjust Solvent Polarity - Recover Precipitate - Optimize pH Loss_in_Workup->Improve_Workup Improve_Workup->Start Re-run Purification Loss_in_Purification Issue: Product Loss or Decomposition During Purification Check_Purification_Method->Loss_in_Purification Loss Detected Success Improved Yield Check_Purification_Method->Success No Loss Improve_Purification Action: Refine Purification - Change Chromatography Conditions - Optimize Recrystallization Solvent - Consider Alternative Methods Loss_in_Purification->Improve_Purification Improve_Purification->Start

Caption: Troubleshooting workflow for low this compound purification yields.

Detailed Troubleshooting Steps
Symptom Potential Cause Recommended Action
Low yield of crude product before purification. Incomplete reaction or formation of byproducts during synthesis.- Analyze a sample of the crude reaction mixture using techniques like NMR or Mass Spectrometry to confirm the presence of the desired this compound and identify major impurities.- If the reaction did not go to completion, consider optimizing reaction time, temperature, or reagent stoichiometry.[6]
Significant loss of material during aqueous workup/extraction. The this compound may be partially soluble in the aqueous phase or precipitating at the interface.- Test the pH of the aqueous layer; some amine-containing superphanes may be more soluble at certain pH values.- Perform multiple extractions with the organic solvent to ensure complete recovery.- If a precipitate forms, isolate it by filtration, wash it, and analyze it separately. It may be your product.
Product seems to disappear during column chromatography. The this compound is either irreversibly binding to the stationary phase (e.g., silica (B1680970) gel) or decomposing.- Some amine-containing compounds can interact strongly with acidic silica gel. Consider using a different stationary phase like alumina (B75360) or deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent.- Run a quick TLC with different solvent systems to find an appropriate eluent that moves the product off the baseline without excessive streaking.
Final product is an inseparable mixture. The polarity of the this compound is very similar to that of a major byproduct or unreacted starting material.- If using chromatography, try a different solvent system or a different stationary phase to alter the selectivity of the separation.- Consider recrystallization as an alternative purification method. Test various solvent systems to find one in which the this compound has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble.
Low recovery after recrystallization. The chosen solvent system is not ideal, leading to significant product remaining in the mother liquor.- Ensure the minimum amount of hot solvent is used to dissolve the crude product.- Try cooling the solution to a lower temperature or for a longer period.- If the product is still soluble, you can try adding an anti-solvent (a solvent in which the product is insoluble but is miscible with the crystallization solvent) dropwise to induce precipitation.

Experimental Protocol: A General Purification Strategy

The following is a generalized protocol for the purification of a secondary amine-based this compound synthesized via a one-pot method. Note that some modern this compound syntheses report that chromatography is not needed.[8]

1. Quenching and Initial Workup:

  • After the in-situ reduction with NaBH₄ is complete, cool the reaction mixture in an ice bath.

  • Slowly add water or a dilute acid (e.g., 1 M HCl) to quench any remaining reducing agent. Be cautious as this may produce hydrogen gas.

  • If the product precipitates, collect it by vacuum filtration, wash with water and a non-polar solvent like hexanes, and dry under vacuum.

  • If the product remains in solution, proceed to extraction.

2. Liquid-Liquid Extraction:

  • Transfer the mixture to a separatory funnel.

  • Add an appropriate organic solvent for extraction (e.g., dichloromethane (B109758) or chloroform).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

3. Purification:

  • Recrystallization (Preferred if applicable):

    • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., methanol, chloroform, or a mixture).

    • Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Column Chromatography (If necessary):

    • Choose a stationary phase (e.g., silica gel, alumina). For amine-containing superphanes, basic alumina or silica treated with triethylamine may be beneficial.

    • Select an appropriate eluent system based on TLC analysis. A gradient of solvents (e.g., from hexanes/ethyl acetate (B1210297) to dichloromethane/methanol) may be required.

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the column and collect fractions, monitoring by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Purification_Protocol Start Crude Reaction Mixture Quench Quench Reaction (e.g., with H₂O or dilute acid) Start->Quench Extraction Liquid-Liquid Extraction (e.g., DCM/H₂O) Quench->Extraction Dry Dry Organic Layer (e.g., Na₂SO₄) Extraction->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Crude_Product Crude this compound Concentrate->Crude_Product Decision Is Recrystallization Feasible? Crude_Product->Decision Recrystallize Recrystallization Decision->Recrystallize Yes Chromatography Column Chromatography Decision->Chromatography No Pure_Product Pure this compound Recrystallize->Pure_Product Chromatography->Pure_Product

Caption: General experimental workflow for this compound purification.

References

Technical Support Center: Optimizing Reaction Conditions for Superphane Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of secondary amine superphanes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the post-synthetic modification of these complex macrocycles.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for functionalizing secondary amine superphanes?

A1: The most common method is the N-alkylation of the secondary amine groups present on the superphane core. This is typically achieved by reacting the this compound with an appropriate alkylating agent, such as an alkyl halide (e.g., ethyl iodide, allyl bromide, propargyl bromide), in the presence of a base.[1][2]

Q2: What are the main challenges in functionalizing these superphanes?

A2: The primary challenges include:

  • Incomplete Reactions: Due to the steric hindrance of the complex, three-dimensional structure, not all of the 12 secondary amine sites may react.

  • Over-alkylation: The secondary amine groups can be further alkylated to form tertiary amines, and potentially even quaternary ammonium (B1175870) salts, leading to a mixture of products.

  • Purification: The high molecular weight and potential for a mixture of partially and fully functionalized products can make purification by standard chromatographic methods difficult.

  • Poor Availability: The synthesis of the this compound core itself can be a limiting factor, making material conservation during functionalization crucial.[1][2]

Q3: What are the key reaction parameters to optimize for successful functionalization?

A3: The key parameters to optimize include:

  • Stoichiometry of the Alkylating Agent: The molar ratio of the alkylating agent to the this compound's secondary amine groups is critical to control the degree of functionalization.

  • Choice of Base: A non-nucleophilic base is often preferred to avoid competition with the amine nucleophile.

  • Solvent: A polar aprotic solvent is typically used to facilitate the reaction.

  • Temperature: The reaction temperature will influence the rate of reaction and the potential for side reactions.

  • Reaction Time: Sufficient time is needed for the reaction to proceed to completion, which should be monitored.

Q4: How can I monitor the progress of the functionalization reaction?

A4: Reaction progress can be monitored by techniques such as:

  • Thin-Layer Chromatography (TLC): If the starting material and product have different polarities.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis of the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To observe the appearance of new signals corresponding to the functional groups being introduced.

  • Mass Spectrometry (MS): To confirm the presence of the desired functionalized product by its molecular weight.

Troubleshooting Guides

This section addresses specific issues that may arise during the functionalization of secondary amine superphanes.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Insufficient reactivity of the alkylating agent. 2. Reaction temperature is too low. 3. Inadequate base strength or solubility. 4. Steric hindrance preventing access to the amine sites.1. Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide). 2. Gradually increase the reaction temperature and monitor for product formation and potential decomposition. 3. Use a stronger, non-nucleophilic base or a solvent in which the base is more soluble. 4. Increase reaction time and/or temperature. Consider using a less sterically hindered alkylating agent if possible.
Mixture of Partially Functionalized Products 1. Insufficient equivalents of the alkylating agent. 2. Short reaction time. 3. Steric hindrance leading to differential reactivity of the amine sites.1. Increase the molar equivalents of the alkylating agent. A significant excess may be required to drive the reaction to completion. 2. Extend the reaction time, monitoring by TLC or HPLC until no further change is observed. 3. This is an inherent challenge. A large excess of the alkylating agent and prolonged reaction times are the primary strategies to achieve full functionalization.
Formation of Insoluble Material (Precipitation) 1. The functionalized this compound has poor solubility in the reaction solvent. 2. Formation of quaternary ammonium salts which may be insoluble.1. Try a different solvent or a solvent mixture that can better solvate both the starting material and the product. 2. Use a less reactive alkylating agent or carefully control the stoichiometry to avoid over-alkylation.
Product Decomposition 1. Reaction temperature is too high. 2. The functional group being introduced is unstable under the reaction conditions. 3. The product is sensitive to work-up conditions (e.g., acidic or basic washes).1. Run the reaction at a lower temperature for a longer period. 2. Ensure the chosen functional group and the this compound core are stable to the base and solvent used. 3. Perform a neutral work-up and consider the stability of your product to pH changes.
Difficulty in Product Purification 1. Similar polarity of starting material, product, and byproducts. 2. Product is a mixture of variably functionalized superphanes.1. Explore different chromatographic techniques (e.g., size-exclusion chromatography, reverse-phase chromatography). 2. If a pure, fully functionalized product is required, push the reaction to completion with excess reagents. If partial functionalization is acceptable, purification may be very challenging. Recrystallization or precipitation may be effective for obtaining a single species.

Quantitative Data on Reaction Parameters

The following table provides typical starting conditions for the N-alkylation of secondary amine superphanes. These should be considered as a starting point for optimization for each specific substrate and alkylating agent.

ParameterTypical Range / ConditionsNotes
This compound Concentration 0.01 - 0.1 MA lower concentration can sometimes reduce intermolecular side reactions.
Alkylating Agent Stoichiometry (per NH group) 1.1 - 5 equivalentsA larger excess is often required to achieve full functionalization due to the multiple reaction sites.
Base DIPEA (N,N-Diisopropylethylamine), K₂CO₃A non-nucleophilic organic base or an inorganic base can be used.
Base Stoichiometry (per NH group) 1.5 - 5 equivalentsShould be in excess relative to the alkylating agent.
Solvent Acetonitrile (B52724) (MeCN), Dimethylformamide (DMF), Tetrahydrofuran (THF)Anhydrous polar aprotic solvents are generally preferred.
Temperature Room Temperature to 80 °CStart at room temperature and increase if the reaction is slow.
Reaction Time 12 - 72 hoursMonitor reaction progress to determine the optimal time.
Atmosphere Inert (Nitrogen or Argon)Recommended to prevent side reactions with atmospheric moisture and oxygen.

Experimental Protocols

General Protocol for N-Alkylation of a Secondary Amine this compound

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary amine this compound.

  • Dissolution: Add anhydrous solvent (e.g., acetonitrile or DMF) to dissolve the this compound.

  • Base Addition: Add the base (e.g., DIPEA or K₂CO₃).

  • Alkylating Agent Addition: Add the alkylating agent dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 60 °C) and monitor its progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the properties of the product. A typical work-up may involve:

    • Filtering off any insoluble salts.

    • Removing the solvent under reduced pressure.

    • Dissolving the residue in an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Washing the organic layer with water and brine.

    • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filtering and concentrating the solution to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography, recrystallization, or precipitation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Dissolve this compound in Anhydrous Solvent add_reagents Add Base & Alkylating Agent prep->add_reagents react Stir at Optimal Temperature add_reagents->react monitor Monitor Progress (TLC, LC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up monitor->workup Complete purify Purification (Chromatography) workup->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: Experimental workflow for this compound functionalization.

logical_relationships cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Product Yield incomplete Incomplete Reaction start->incomplete side_reactions Side Reactions start->side_reactions decomposition Product Decomposition start->decomposition optimize_conditions Optimize Conditions: - Increase Temp/Time - Increase Reagent Stoichiometry incomplete->optimize_conditions check_purity Check Reagent Purity & Anhydrous Conditions side_reactions->check_purity milder_conditions Use Milder Conditions: - Lower Temperature - Alternative Base/Solvent decomposition->milder_conditions

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Resolving Peak Overlap in NMR Spectra of Superphane Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the NMR spectroscopic analysis of superphane and other rigid host-guest complexes. The unique, caged structure of superphanes often leads to significant peak overlap in NMR spectra, complicating structural elucidation and the characterization of host-guest interactions. This guide offers strategies and experimental protocols to overcome these challenges.

Troubleshooting Guide

This section addresses common problems related to peak overlap in a question-and-answer format, providing actionable solutions.

Question 1: My 1D ¹H NMR spectrum of the this compound complex shows severe crowding and overlap of aromatic proton signals from the host and the encapsulated guest. How can I resolve these signals?

Answer: Severe overlap in the 1D ¹H NMR spectrum is a common challenge with this compound complexes due to the similar chemical environments of multiple aromatic protons. The most effective initial step is to employ two-dimensional (2D) NMR experiments to disperse the signals into a second frequency dimension.

  • Solution A: 2D Homonuclear Correlation Spectroscopy (COSY & TOCSY)

    • COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other (typically over 2-3 bonds). This is useful for identifying neighboring protons on the this compound framework and the guest molecule.

    • TOCSY (Total Correlation Spectroscopy): This can be more powerful as it reveals correlations between all protons within a single spin system. For a guest molecule with multiple coupled protons, a single well-resolved guest peak can be used to identify all other guest signals.

  • Solution B: 2D Heteronuclear Correlation Spectroscopy (HSQC & HMBC)

    • HSQC (Heteronuclear Single Quantum Coherence): This is an extremely powerful technique for resolving proton overlap. It correlates each proton to the carbon it is directly attached to. Since ¹³C chemical shifts have a much larger dispersion range than ¹H shifts, protons that overlap in the 1D spectrum will often be attached to carbons with different chemical shifts, and will therefore appear as distinct cross-peaks in the HSQC spectrum.[1][2]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary carbons and for piecing together the different spin systems of the host and guest.[1]

  • Solution C: Change the NMR Solvent

    • The chemical shifts of protons can be influenced by the solvent. Acquiring spectra in different deuterated solvents (e.g., changing from CDCl₃ to benzene-d₆ or acetone-d₆) can induce differential shifts in overlapping signals, potentially leading to better resolution. Aromatic solvents like benzene-d₆ are known to cause significant changes in chemical shifts due to solvent-solute interactions.[1]

Question 2: Even with 2D NMR, some key proton signals of the host and guest remain overlapped or ambiguous. What advanced techniques can I use for definitive assignment?

Answer: When standard 2D NMR techniques are insufficient, more advanced methods can provide the necessary resolution and information for unambiguous signal assignment.

  • Solution A: Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY)

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. This is invaluable for determining the orientation of the guest within the this compound cavity and for differentiating between protons on the inner and outer faces of the this compound.

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY, but particularly useful for medium-sized molecules where the NOE enhancement might be close to zero.

  • Solution B: Diffusion-Ordered Spectroscopy (DOSY)

    • DOSY separates the NMR signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. In a host-guest system, the this compound-guest complex will be larger and diffuse more slowly than any free guest or host molecules. A DOSY experiment will show all signals from the complex aligned at a lower diffusion coefficient, effectively separating them from the signals of uncomplexed species.[3]

  • Solution C: Paramagnetic Relaxation Enhancement (PRE)

    • If one of the components (host or guest) can be tagged with a paramagnetic center (e.g., a stable nitroxide radical or a metal ion), the PRE effect can be used to obtain long-range distance information (up to ~20-25 Å). The paramagnetic center enhances the relaxation of nearby protons, leading to signal broadening. The magnitude of this broadening is proportional to 1/r⁶, where r is the distance between the proton and the paramagnetic center. This allows for the precise positioning of the guest within the host.[4][5]

  • Solution D: Lanthanide Shift Reagents (LSRs)

    • LSRs are paramagnetic complexes that can be added to the NMR sample. They coordinate to Lewis basic sites on the this compound or guest, inducing large changes in the chemical shifts of nearby protons. This can effectively spread out overlapping signals. The magnitude of the induced shift is dependent on the distance and angle of the proton relative to the lanthanide ion.[6][7][8][9]

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take when I encounter peak overlap in the NMR spectrum of my this compound complex?

A1: Always start by optimizing your 1D ¹H NMR acquisition. Ensure the spectrometer is well-shimmed to achieve the best possible resolution. If overlap persists, the most effective next step is to acquire a standard set of 2D spectra. A ¹H-¹³C HSQC is arguably the most powerful single experiment for resolving proton overlap because it disperses the signals based on the much larger ¹³C chemical shift range.[1][2] A ¹H-¹H COSY is also essential to begin identifying coupled proton networks.

Q2: How can sample preparation affect spectral resolution?

A2: Proper sample preparation is critical. Ensure your sample is fully dissolved and free of paramagnetic impurities (unless intentionally added for PRE experiments), which can cause significant line broadening. The concentration of the sample can also affect chemical shifts and linewidths; it is advisable to keep the concentration consistent between experiments for comparability. For host-guest studies, the molar ratio of host to guest will determine the relative populations of free and complexed species, which can affect the appearance of the spectrum, particularly in cases of intermediate exchange.

Q3: I see broad peaks in my spectrum. What could be the cause?

A3: Peak broadening in this compound complexes can arise from several factors:

  • Poor Shimming: The magnetic field homogeneity may not be optimized.

  • Sample Aggregation: At higher concentrations, this compound complexes may aggregate, leading to broader lines.

  • Intermediate Chemical Exchange: If the guest is exchanging with the host cavity on a timescale comparable to the NMR timescale, this can lead to significant line broadening. Acquiring spectra at different temperatures can help to move the exchange into the fast or slow regime, resulting in sharper signals.

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant relaxation and line broadening.

Q4: What is the best way to determine the stoichiometry of my this compound-guest complex?

A4: An NMR titration is the most common method. This involves acquiring a series of ¹H NMR spectra while incrementally adding the guest to a solution of the host (or vice-versa). By monitoring the chemical shift changes of specific host or guest protons as a function of the guest/host molar ratio, you can generate a binding isotherm. Fitting this curve to an appropriate binding model (e.g., 1:1, 1:2) will yield the association constant (Ka) and the stoichiometry of the complex.

Quantitative Data Summary

The following tables provide a summary of typical parameters and outcomes for various NMR techniques used to resolve peak overlap in this compound complexes.

Table 1: Comparison of Common 2D NMR Techniques for Resolving Peak Overlap

NMR TechniquePrimary ApplicationRelative Resolution EnhancementTypical Experiment TimeKey Information Provided
¹H-¹H COSY Identifying coupled protonsMedium15-60 minutesThrough-bond connectivity (2-3 bonds)
¹H-¹H TOCSY Tracing entire spin systemsMedium-High30-90 minutesCorrelations between all protons in a spin system
¹H-¹³C HSQC Resolving ¹H overlap via ¹³C dispersionHigh1-3 hoursDirect one-bond ¹H-¹³C correlations
¹H-¹³C HMBC Structural assemblyHigh2-6 hoursLong-range (2-3 bond) ¹H-¹³C correlations
¹H-¹H NOESY Determining spatial proximityHigh4-12 hoursThrough-space correlations (< 5 Å)
DOSY Separating species by sizeVery High1-4 hoursDiffusion coefficients of different species

Table 2: Typical Experimental Parameters for 2D NMR of this compound Complexes

ExperimentParameterTypical ValuePurpose
COSY Number of scans (ns)4-16Improve signal-to-noise
Number of increments (t₁)256-512Resolution in the indirect dimension
HSQC ¹J(CH) coupling constant140-160 HzOptimize magnetization transfer for C-H correlation
Relaxation delay (d1)1.5-2.0 sAllow for full relaxation of magnetization
HMBC Long-range coupling constant4-10 HzOptimize for 2-3 bond correlations
Number of scans (ns)8-32Compensate for lower sensitivity
NOESY Mixing time (d8)100-800 ms (B15284909)Allow for NOE buildup (shorter for larger complexes)
Relaxation delay (d1)2.0-3.0 sEnsure full relaxation for accurate NOE quantification

Experimental Protocols

Below are generalized methodologies for key experiments. Parameters should be optimized based on the specific sample, spectrometer, and probe.

Protocol 1: ¹H-¹³C HSQC Acquisition

  • Sample Preparation: Prepare a solution of the this compound complex with a concentration of 5-20 mM in a suitable deuterated solvent.

  • Spectrometer Setup: Tune and match the probe for both ¹H and ¹³C frequencies. Lock onto the deuterium (B1214612) signal of the solvent. Optimize the shimming on the sample.

  • Acquisition Parameters (Example for a 500 MHz spectrometer):

    • Pulse Program: hsqcedetgpsisp2.2 (or equivalent gradient-edited, sensitivity-enhanced version).

    • Spectral Width (¹H): Set to encompass all proton signals (e.g., 10-12 ppm).

    • Spectral Width (¹³C): Set to encompass all carbon signals (e.g., 150-180 ppm).

    • Acquired Points (t₂): 1024-2048.

    • Number of Increments (t₁): 256-512.

    • Number of Scans (ns): 4-16, depending on concentration.

    • Relaxation Delay (d1): 1.5 s.

    • ¹J(CH) Coupling Constant: Set to an average value of 145 Hz.

  • Processing: Apply a squared sine-bell window function in both dimensions and perform a 2D Fourier transform. Phase the spectrum and reference the axes.

Protocol 2: DOSY Acquisition

  • Sample Preparation: As for other NMR experiments, but ensure the sample is free of any particulate matter that could affect diffusion.

  • Spectrometer Setup: Standard setup, but ensure the temperature is stable and controlled, as diffusion is highly temperature-dependent.

  • Acquisition Parameters (Example for a 500 MHz spectrometer):

    • Pulse Program: ledbpgp2s (or a convection-compensated version).

    • Gradient Pulse Duration (δ): 2-4 ms.

    • Diffusion Time (Δ): 50-200 ms (longer for smaller molecules).

    • Gradient Strengths: A series of 16-32 linearly spaced gradient strengths, chosen to cause a signal decay from ~95% to ~5% of the initial intensity for the species of interest.

    • Number of Scans (ns): 8-32.

    • Relaxation Delay (d1): 2-5 s.

  • Processing: Use the spectrometer's dedicated DOSY processing software to perform the inverse Laplace transform, which generates the 2D spectrum with chemical shift on one axis and the diffusion coefficient on the other.

Visualizations

experimental_workflow start 1D ¹H NMR Spectrum Acquired overlap Significant Peak Overlap Observed? start->overlap no_overlap Sufficient Resolution overlap->no_overlap No two_d_nmr Acquire 2D NMR Spectra (COSY, HSQC) overlap->two_d_nmr Yes analyze_2d Analyze 2D Spectra for Assignments two_d_nmr->analyze_2d ambiguity Ambiguity in Assignments? analyze_2d->ambiguity no_ambiguity Assignments Complete ambiguity->no_ambiguity No advanced_nmr Employ Advanced NMR Techniques (NOESY, DOSY, PRE) ambiguity->advanced_nmr Yes final_analysis Final Structural Elucidation no_ambiguity->final_analysis advanced_nmr->final_analysis dos_signaling_pathway cluster_mixture Sample Mixture in NMR Tube cluster_dosy_spectrum 2D DOSY Spectrum free_guest Free Guest dosy_experiment DOSY Experiment free_guest->dosy_experiment complex This compound-Guest Complex complex->dosy_experiment free_host Free Host free_host->dosy_experiment fast_diffusion High Diffusion Coefficient (Free Guest & Host) dosy_experiment->fast_diffusion slow_diffusion Low Diffusion Coefficient (Complex) dosy_experiment->slow_diffusion

References

Technical Support Center: Enhancing Superphane Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of superphanes in organic solvents.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My superphane has very poor solubility in common organic solvents like dichloromethane (B109758) (DCM) and chloroform. What are the initial steps I should take?

A1: Poor solubility of superphanes is common due to their rigid, symmetric, and highly aromatic structures which can lead to strong crystal lattice packing. Here is a systematic approach to begin troubleshooting:

  • Solvent Screening: Expand your range of solvents. Test solubility in a broader array of solvents with varying polarities, such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP). Sometimes, a solvent that can engage in π-π stacking or has a higher boiling point to allow for heating can be effective.

  • Co-solvent Systems: Employ a co-solvent system.[1][2][3][4] A mixture of a good solvent (even if solubility is low) and a miscible co-solvent can disrupt solute-solute interactions and improve overall solubility. For example, try mixtures of DCM/DMSO or THF/NMP.

  • Temperature Variation: Gently heat the mixture. Increased temperature can often overcome the lattice energy of the solid this compound, leading to better dissolution. Ensure the this compound is stable at the tested temperatures.

Q2: If changing the solvent system is insufficient, what structural modifications can I make to my this compound to increase its solubility?

A2: Modifying the this compound structure by introducing functional groups is a highly effective strategy.[5][6] The goal is to disrupt the planarity and symmetry of the molecule or to introduce groups that interact more favorably with the solvent.

  • Introduce Polar Functional Groups: Adding polar groups like hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) can increase solubility in more polar organic solvents.[7][8] These groups can participate in hydrogen bonding with the solvent.

  • Attach Flexible Alkyl or Alkoxy Chains: Appending long, flexible chains (e.g., hexyl, octyl, or polyethylene (B3416737) glycol chains) can significantly improve solubility. These chains disrupt the crystal packing of the this compound molecules and increase their entropy in solution.

  • Post-Synthesis Functionalization: If you have a this compound with reactive sites (e.g., amine groups), you can perform post-synthesis modifications to attach various solubilizing moieties.[9][10]

Q3: What is a general experimental protocol for introducing solubilizing functional groups onto a this compound?

A3: The following is a generalized protocol for the functionalization of a this compound, assuming the presence of reactive sites for modification. This example focuses on the acylation of an amino-superphane to introduce a long alkyl chain.

Experimental Protocol: Acylation of an Amino-Superphane

Objective: To improve the solubility of a poorly soluble amino-functionalized this compound by attaching a long alkyl chain.

Materials:

  • Amino-superphane

  • Anhydrous DCM or THF

  • Triethylamine (B128534) (Et3N) or another suitable non-nucleophilic base

  • Acyl chloride with a long alkyl chain (e.g., octanoyl chloride)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Chromatography supplies for purification (e.g., silica (B1680970) gel)

Procedure:

  • Preparation: Dry all glassware thoroughly. In a round-bottom flask under an inert atmosphere, dissolve the amino-superphane in anhydrous DCM. If solubility is an issue, use the minimum amount of solvent required and maintain vigorous stirring.

  • Addition of Base: Add triethylamine to the solution (typically 1.1 to 1.5 equivalents per amino group). Stir for 10-15 minutes at room temperature.

  • Addition of Acyl Chloride: Dissolve the acyl chloride in a small amount of anhydrous DCM and add it dropwise to the stirred this compound solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate to quench any unreacted acyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel to isolate the functionalized, more soluble this compound.

  • Characterization: Characterize the final product using NMR, Mass Spectrometry, and FTIR to confirm the structure and purity.

Data on Solubility Improvement Strategies

The following table summarizes the expected qualitative and quantitative impact of various functionalizations on the solubility of a hypothetical this compound.

Modification Strategy Functional Group Added Target Solvents Expected Solubility Improvement Factor Mechanism of Action
Increase Polarity -OH (Hydroxyl)DMSO, DMF, THF2x - 5xIntroduces hydrogen bonding capabilities.
Increase Polarity -COOH (Carboxylic Acid)DMSO, Methanol5x - 15xStrong hydrogen bonding and potential for salt formation.
Disrupt Crystal Packing -CH3 (Methyl)Chloroform, DCM1.5x - 3xMinor disruption of π-π stacking.
Disrupt Crystal Packing -C6H13 (Hexyl)THF, Toluene, Hexanes10x - 50xFlexible chains disrupt crystal lattice formation.
Enhanced Solvation -(OCH2CH2)3OH (PEG chain)DCM, Methanol, Water>100xIncreases polarity and conformational flexibility.

Visual Guides

Troubleshooting Workflow for this compound Solubility

start Start: this compound with Poor Solubility solvent_screening 1. Broaden Solvent Screen (DCM, THF, DMF, DMSO, NMP) start->solvent_screening heating 2. Apply Heat solvent_screening->heating cosolvents 3. Use Co-solvent Systems (e.g., DCM/DMSO) heating->cosolvents soluble Solubility Achieved cosolvents->soluble Success structural_mod 4. Consider Structural Modification cosolvents->structural_mod Failure add_chains Attach Flexible Chains (Alkyl, PEG) structural_mod->add_chains add_polar_groups Introduce Polar Groups (-OH, -NH2, -COOH) structural_mod->add_polar_groups purify Synthesize, Purify, and Re-test Solubility add_chains->purify add_polar_groups->purify purify->start

Caption: A workflow for systematically addressing poor this compound solubility.

Logical Relationships of Solubility Enhancement Strategies

root Improving this compound Solubility phys_methods Physical Methods root->phys_methods chem_methods Chemical Methods (Structural Modification) root->chem_methods solvent_opt Solvent System Optimization phys_methods->solvent_opt temp_control Temperature Control phys_methods->temp_control disrupt_packing Disrupt Crystal Packing chem_methods->disrupt_packing increase_polarity Increase Polarity & H-Bonding chem_methods->increase_polarity alkyl_chains Add Alkyl/Alkoxy Chains disrupt_packing->alkyl_chains peg_chains Add PEG Chains disrupt_packing->peg_chains increase_polarity->peg_chains polar_groups Add -OH, -COOH, -NH2 increase_polarity->polar_groups

References

Technical Support Center: Preventing Aggregation of Superphane Molecules in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the aggregation of superphane molecules during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are this compound molecules and why do they tend to aggregate in solution?

A1: Superphanes are a class of cyclophanes characterized by a cage-like structure where two aromatic rings are held in a face-to-face arrangement by multiple bridges.[1] This creates a molecule with a significant hydrophobic surface area. In polar solvents, these hydrophobic regions have a strong tendency to associate with each other to minimize contact with the solvent, leading to the formation of aggregates or precipitates. This process is primarily driven by hydrophobic interactions.[2]

Q2: How can I detect if my this compound molecules are aggregating?

A2: Aggregation can be detected through several methods:

  • Visual Observation: The most straightforward sign of aggregation is the appearance of turbidity, cloudiness, or visible precipitate in the solution.[2]

  • Dynamic Light Scattering (DLS): DLS is a powerful technique to measure the size distribution of particles in a solution. The presence of large particles or a multimodal size distribution can indicate aggregation.

  • UV-Vis Spectroscopy: Changes in the absorption spectrum, such as broadening of peaks or an increase in light scattering at longer wavelengths, can suggest aggregate formation.

  • NMR Spectroscopy: In NMR spectra, aggregation can lead to broadening of signals and a loss of resolution.[3]

Q3: What are the primary strategies to prevent this compound aggregation?

A3: The main approaches to prevent aggregation involve modifying the solution environment to improve the stability of individual this compound molecules. These strategies include:

  • Optimizing the solvent system.[4][5]

  • Using additives such as surfactants or co-solvents.[6][7][8]

  • Controlling the temperature of the solution.[9][10]

  • Adjusting the pH of the solution.[9]

Troubleshooting Guides

Issue 1: Precipitation Observed Upon Dissolving this compound

Q: I see immediate precipitation when I try to dissolve my this compound derivative in an aqueous buffer. What should I do first?

A: This is a common issue due to the hydrophobic nature of superphanes. The initial step is to optimize the solvent system.

Workflow for Solvent Optimization:

start Precipitation Observed solvent Optimize Solvent System start->solvent cosolvent Introduce Co-solvents (e.g., DMSO, Ethanol) solvent->cosolvent  If aqueous solution is required surfactant Add Surfactants (e.g., Tween 20, Polysorbate 80) solvent->surfactant  For stabilization in aqueous media evaluate Evaluate Solubility (e.g., DLS, UV-Vis) cosolvent->evaluate surfactant->evaluate success Homogeneous Solution evaluate->success  No large aggregates detected fail Aggregation Persists evaluate->fail  Large aggregates still present stability Solution Stability temp Temperature Control stability->temp additives Use of Additives stability->additives surfactants Surfactants additives->surfactants polymers Polymers additives->polymers

References

Technical Support Center: Superphane Crystal Growth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystal growth of superphane and related compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound crystallization experiments in a question-and-answer format.

Question: I am not getting any crystals, only clear solution. What should I do?

Answer:

The absence of crystal formation despite a seemingly appropriate setup is a common issue, often related to sub-optimal supersaturation levels. Here are several troubleshooting steps:

  • Increase Concentration: The solution may not be saturated or supersaturated. Try to slowly evaporate the solvent to increase the concentration of the this compound solution. This can be achieved by loosely covering the vial or by passing a gentle stream of inert gas over the solution.

  • Change the Solvent System: this compound's solubility is highly dependent on the solvent. If it is too soluble, crystallization will not occur.[1] Experiment with different solvents or solvent mixtures in which this compound has lower solubility. A good starting point is to find a solvent in which the compound is soluble when heated but sparingly soluble at room temperature.

  • Induce Nucleation: Sometimes, a solution needs a nucleation site to initiate crystal growth.[2][3] This can be achieved by:

    • Seeding: Introduce a tiny, well-formed crystal of this compound into the solution.

    • Scratching: Gently scratch the inside of the glass vial with a glass rod below the surface of the solution. The microscopic scratches can act as nucleation points.

  • Lower the Temperature: If the solubility of this compound in your chosen solvent is temperature-dependent, slowly lowering the temperature of the solution can induce crystallization.[1] Avoid rapid cooling, as this can lead to the formation of small or poor-quality crystals.[4]

Question: My experiment resulted in an oil or amorphous precipitate instead of crystals. What went wrong?

Answer:

Oiling out or precipitating as an amorphous solid typically occurs when the level of supersaturation is too high, causing the solute to come out of solution too rapidly for an ordered crystal lattice to form.

  • Decrease Supersaturation Rate:

    • Slower Evaporation: If using slow evaporation, seal the container more tightly to reduce the rate of solvent removal.

    • Slower Cooling: If using slow cooling, insulate the container to ensure a very gradual temperature decrease.[1]

    • Vapor Diffusion: In a vapor diffusion setup, use a less volatile precipitant or a smaller volume of it to slow down the diffusion rate.

  • Use a Different Solvent: The solvent choice can significantly influence the outcome. Try a solvent in which this compound is slightly more soluble to prevent it from crashing out of the solution.

  • Adjust Concentration: Start with a more dilute solution. This will require a longer time or a greater change in conditions (e.g., more evaporation or a larger temperature drop) to reach supersaturation, often leading to better-controlled crystal growth.

Question: I managed to get crystals, but they are very small, needle-like, or of poor quality. How can I improve them?

Answer:

The formation of small, acicular (needle-like), or otherwise poor-quality crystals is a common challenge in crystallography.[2] Improving crystal quality often involves fine-tuning the crystallization conditions to slow down the growth process.

  • Optimize Cooling Rate: A slower cooling rate is almost always beneficial for growing larger, higher-quality crystals.[1]

  • Refine Solvent System: Experiment with different solvents or add a co-solvent. A solvent system that promotes slower growth can lead to better crystals.

  • Control Nucleation: Too many nucleation sites will result in a large number of small crystals.[2] To minimize nucleation:

    • Use very clean glassware.

    • Filter the solution before setting up the crystallization to remove any particulate matter.

    • Avoid excessive scratching if using this method for nucleation.

  • Maintain Stable Conditions: Ensure the crystallization vessel is kept in a location free from vibrations and significant temperature fluctuations.[2] Mechanical disturbances can lead to the formation of smaller crystals.[1]

Question: My crystals appear to be twinned. What can I do?

Answer:

Twinning occurs when two or more crystals grow together in a symmetrical, intergrown fashion. This can be problematic for single-crystal X-ray diffraction analysis.

  • Modify Crystallization Conditions: Twinning is often sensitive to the crystallization conditions. Systematically vary parameters such as:

    • Solvent

    • Temperature

    • Concentration

    • Presence of additives

  • Seeding: Using a single, high-quality seed crystal can sometimes promote the growth of a single, untwinned crystal.

  • Slower Growth Rate: As with other crystal defects, slowing down the growth rate can often reduce the incidence of twinning.

Optimization of Experimental Parameters

The following table summarizes key experimental parameters that can be systematically varied to optimize the crystal growth of this compound.

ParameterRange/VariationRationale
Solvent Test a range of solvents with varying polarities (e.g., toluene, dichloromethane, ethyl acetate, acetonitrile, ethanol/water mixtures).The solubility of this compound and the stability of the growing crystal lattice are highly dependent on the solvent.[1]
Temperature -20°C to 40°C. Experiment with slow cooling protocols from an elevated temperature to a lower temperature.Lower temperatures generally decrease solubility and can promote crystallization. The rate of cooling is a critical factor for crystal quality.[1]
Concentration Start with a nearly saturated solution and systematically try more dilute and more concentrated solutions.The degree of supersaturation directly impacts nucleation and crystal growth rates.[5][6]
Crystallization Method Slow Evaporation, Slow Cooling, Vapor Diffusion, Layering.Different methods provide different rates of approach to supersaturation and can yield different crystal forms or quality.
Additives Introduce small amounts of a co-solvent or an impurity that may favorably interact with the this compound molecule.Additives can sometimes influence crystal packing and improve crystal quality.[7]

Experimental Protocols

General Protocol for this compound Crystallization by Slow Evaporation

  • Prepare a Saturated Solution: Dissolve the purified this compound sample in a suitable solvent at room temperature or with gentle heating until saturation is reached. The first synthesis of this compound yielded hard white crystals with a high melting point, suggesting it is a stable compound.[8]

  • Filter the Solution: Using a syringe filter (e.g., 0.22 µm PTFE), filter the solution into a clean crystallization vessel (e.g., a small vial or test tube). This removes any dust or particulate matter that could act as unwanted nucleation sites.[2]

  • Cover the Vessel: Cover the vessel in a way that allows for slow evaporation of the solvent. This can be achieved by puncturing a cap with a needle or by covering the opening with parafilm and piercing a few small holes in it.

  • Isolate and Observe: Place the vessel in a quiet, undisturbed location, away from vibrations and temperature fluctuations.[1][2]

  • Monitor Crystal Growth: Check for crystal growth periodically without disturbing the vessel. Crystals may form over a period of several hours to several weeks.

  • Harvest Crystals: Once crystals of a suitable size have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to dry.

Visualizations

G start Start: No Crystals, Clear Solution increase_conc Increase Concentration (Slow Evaporation) start->increase_conc change_solvent Change Solvent System start->change_solvent induce_nucleation Induce Nucleation (Seeding/Scratching) start->induce_nucleation lower_temp Lower Temperature Slowly start->lower_temp oil_precipitate Problem: Oil or Amorphous Precipitate increase_conc->oil_precipitate Too Fast success Success: High-Quality Crystals increase_conc->success change_solvent->success small_crystals Problem: Small or Poor Quality Crystals induce_nucleation->small_crystals Too Many Nuclei induce_nucleation->success lower_temp->oil_precipitate Too Fast lower_temp->success decrease_rate Decrease Supersaturation Rate oil_precipitate->decrease_rate optimize_rate Optimize Growth Rate (Slower Cooling/Evaporation) small_crystals->optimize_rate decrease_rate->success optimize_rate->success

Caption: Troubleshooting workflow for this compound crystal growth.

G crystal_quality Crystal Quality supersaturation Supersaturation Rate crystal_quality->supersaturation nucleation Nucleation Control crystal_quality->nucleation purity Sample Purity crystal_quality->purity environment Stable Environment (Temp., Vibration) crystal_quality->environment concentration concentration supersaturation->concentration temperature_gradient temperature_gradient supersaturation->temperature_gradient solvent_evaporation_rate solvent_evaporation_rate supersaturation->solvent_evaporation_rate seeding seeding nucleation->seeding filtering filtering nucleation->filtering container_surface container_surface nucleation->container_surface

Caption: Factors influencing the quality of this compound crystals.

Frequently Asked Questions (FAQs)

Q1: What is the typical morphology of this compound crystals?

The original synthesis by Boekelheide described this compound as "hard white crystals".[8] The exact morphology (e.g., plates, prisms, needles) will depend on the specific crystallization conditions.

Q2: How pure does my this compound sample need to be for successful crystallization?

High purity is crucial for successful crystallization. Impurities can inhibit nucleation, interfere with crystal growth, and lead to disordered or poor-quality crystals. It is recommended to use this compound that has been purified by a suitable method, such as column chromatography or sublimation, and characterized by techniques like NMR and mass spectrometry to ensure high purity.

Q3: Can I use a mixture of solvents for crystallization?

Yes, using a solvent mixture is a very common and effective technique. A typical approach is to dissolve the compound in a "good" solvent (in which it is very soluble) and then slowly introduce a "poor" solvent or "anti-solvent" (in which it is much less soluble) until the solution becomes slightly turbid, indicating the onset of nucleation. This can be done through slow addition or vapor diffusion.

Q4: How long should I wait for crystals to grow?

The time required for crystal growth can vary significantly, from a few hours to several weeks. Patience is key.[1] It is advisable to set up experiments and leave them undisturbed for at least a week before concluding that the experiment has failed. Rapid crystal growth often leads to lower quality crystals.[4]

Q5: My this compound derivative has flexible side chains. Will this affect crystallization?

Yes, conformational flexibility can make crystallization more challenging as the molecule can adopt multiple conformations in solution, which may hinder the formation of a well-ordered crystal lattice. It may be necessary to screen a wider range of conditions or try to form a co-crystal with a rigid molecule that can help to lock the this compound derivative into a single conformation through intermolecular interactions.

References

Technical Support Center: Optimizing Guest Exchange Rates in Superphane Host-Guest Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing guest exchange rates in superphane host-guest systems.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing guest exchange rates in this compound host-guest systems?

A1: The guest exchange kinetics in this compound systems are primarily governed by a combination of factors related to the host, the guest, and the experimental conditions. These include:

  • Host Structure: The rigidity of the this compound framework is a critical determinant. More rigid hosts often exhibit higher energy barriers for guest ingress and egress, leading to slower exchange rates.[1]

  • Guest Properties: The size, shape, and chemical complementarity of the guest molecule to the host's cavity are crucial. Guests that are too large or have an awkward geometry will face significant steric hindrance, slowing down the exchange process.

  • Solvent Effects: The solvent plays a significant role in modulating host-guest interactions. Solvent molecules can compete with the guest for binding within the host's cavity, and the polarity of the solvent can influence the stability of the host-guest complex.[2] An increase in solvent polarity often leads to a decrease in association constants.[2]

  • Temperature: As with most chemical processes, temperature has a direct effect on guest exchange rates. Increasing the temperature generally provides the necessary activation energy to overcome the binding barrier, thus accelerating guest exchange.

  • Host-Guest Interactions: The nature and strength of non-covalent interactions, such as hydrophobic effects, van der Waals forces, hydrogen bonding, and π-π stacking, between the host and guest determine the thermodynamic stability of the complex and influence the kinetic barriers of association and dissociation.

Q2: My guest exchange appears to be extremely slow or non-existent on the NMR timescale. What can I do?

A2: Slow guest exchange is a common challenge with sterically demanding hosts like superphanes. Here are several strategies to address this issue:

  • Increase the Temperature: Performing NMR experiments at elevated temperatures can increase the rate of exchange, potentially bringing it into the intermediate or fast exchange regime on the NMR timescale.

  • Use 2D Exchange Spectroscopy (EXSY): A 2D EXSY (or NOESY) experiment is highly effective for detecting slow exchange processes.[3][4] Cross-peaks between the free and bound guest signals in an EXSY spectrum are a clear indication of chemical exchange, even if it's too slow to cause line broadening in a 1D spectrum.

  • Employ Saturation Transfer Difference (STD) NMR or Guest Exchange Saturation Transfer (GEST): These techniques are sensitive to slow exchange. In STD NMR, saturation of host protons is transferred to a bound guest, allowing for the detection of binding even with slow dissociation. GEST is an NMR approach based on saturation transfer that can quantitatively assess a wide range of exchange rates.[5]

  • Modify the Guest or Host: If synthetically feasible, introducing modifications to the guest to reduce its steric bulk or altering the host's linkers to increase flexibility can enhance exchange rates.[1]

  • Change the Solvent: Switching to a more competitive solvent can sometimes destabilize the host-guest complex enough to increase the dissociation rate.[2]

Q3: I am observing irreversible guest binding. How can I promote guest release?

A3: Irreversible or very strong guest binding can be problematic for applications requiring guest delivery. Consider the following approaches:

  • Competitive Displacement: Introduce a second guest with a higher affinity for the host to displace the bound guest of interest.

  • pH or Redox Stimuli: If your host or guest contains pH- or redox-sensitive functional groups, changing the pH or applying a redox stimulus can alter the binding affinity and trigger guest release.

  • Solvent Perturbation: Drastically changing the solvent environment, for instance by adding a good solvent for the guest that is a poor solvent for the host-guest complex, can induce guest release.

  • Host Modification: For future experiments, consider designing hosts with more flexible linkers or "gates" that can be opened or closed by an external stimulus to control guest access. A rigid molecular architecture is often essential for reversible capture and release.[6]

Q4: During my fluorescence titration experiments, I suspect my guest is aggregating. How can I prevent this?

A4: Guest aggregation can lead to erroneous binding data in fluorescence and other spectroscopic titrations. Here are some preventative measures:

  • Work at Lower Concentrations: Reducing the concentration of the guest can often prevent aggregation. The discovery of aggregation-induced emission (AIE) highlights that some molecules become more emissive in an aggregated state, which can complicate fluorescence studies.[7]

  • Change the Solvent: The choice of solvent can significantly impact guest solubility and aggregation tendency. Experiment with different solvents or solvent mixtures to find conditions where the guest remains monomeric.

  • Incorporate Solubilizing Groups: If synthesizing your own guests, the addition of solubilizing groups like polyethylene (B3416737) glycol (PEG) chains can enhance water solubility and reduce aggregation.

  • Use Surfactants: In some cases, the addition of a surfactant at a concentration below its critical micelle concentration (CMC) can help to prevent the aggregation of hydrophobic guests.

Troubleshooting Guides

NMR Spectroscopy
Problem Possible Cause Troubleshooting Steps
No observable change in guest chemical shift upon addition of host. 1. No binding is occurring. 2. The guest exchange is in the fast regime, but the change in chemical shift is too small to be resolved. 3. The guest is insoluble or has precipitated.1. Confirm host and guest integrity (e.g., via 1H NMR of individual components). 2. Increase the host-to-guest ratio. 3. Use a higher field NMR spectrometer for better resolution. 4. Perform a 2D NOESY or ROESY experiment to look for intermolecular cross-peaks. 5. Check the sample visually for precipitation and consider a different solvent.
Significant line broadening of guest signals. The guest exchange is in the intermediate regime on the NMR timescale.1. This is often a positive sign that binding is occurring. 2. Acquire spectra at different temperatures to shift the exchange rate towards the slow or fast regime. Lower temperatures will slow the exchange, leading to sharper, separate signals for the free and bound guest. Higher temperatures will accelerate the exchange, resulting in a single, sharp, averaged signal.
EXSY cross-peaks are of the same phase as the diagonal. This is the expected behavior for chemical exchange. In contrast, for small molecules, NOE cross-peaks are typically of opposite phase to the diagonal.[3]1. This confirms that the observed cross-peaks are due to exchange and not the Nuclear Overhauser Effect (NOE). 2. Vary the mixing time in the EXSY experiment to obtain kinetic information.
Isothermal Titration Calorimetry (ITC)
Problem Possible Cause Troubleshooting Steps
No significant heat change upon injection. 1. No binding is occurring. 2. The enthalpy of binding (ΔH) is close to zero. 3. Incorrect concentrations of host or guest.1. Confirm binding with an orthogonal technique (e.g., NMR or fluorescence). 2. If ΔH is near zero, ITC may not be the ideal technique. 3. Accurately determine the concentrations of your host and guest solutions. 4. Ensure the "c-window" is appropriate (ideally between 5 and 500). The c-window is defined as c = nKa[titrand] or c = n[titrand]/Kd.[8]
Large, erratic heats of dilution. 1. Mismatched buffers between the syringe and the cell. 2. Presence of co-solvents like DMSO at slightly different concentrations. 3. Small pH differences between the syringe and cell solutions.[9]1. Prepare both host and guest solutions from the exact same stock buffer. Dialysis of the macromolecule against the final buffer is recommended, and then use the dialysate to dissolve the ligand.[8] 2. Precisely match the concentration of any co-solvents. 3. Perform a control experiment by titrating the guest from the syringe into the buffer in the cell to measure the heat of dilution, which can then be subtracted from the binding data.
Poorly defined binding isotherm (sigmoid curve). 1. Inappropriate concentrations of host and guest. 2. Insufficient number of injections to reach saturation.1. A good starting point is to have the guest concentration in the syringe at 10-20 times the host concentration in the cell.[10] 2. Ensure the titration continues until the binding sites are saturated, which is indicated by the injection heats becoming constant and equal to the heat of dilution.
Fluorescence Spectroscopy
Problem Possible Cause Troubleshooting Steps
Significant inner filter effect. The concentrations of the host or guest are too high, leading to re-absorption of the emitted fluorescence.1. Keep the absorbance of the solution below 0.1 at the excitation wavelength. 2. Use a triangular or right-angle cuvette to minimize the path length.
Fluorescence quenching is observed, but it's not due to competitive binding. 1. The titrant is a dynamic or static quencher of the fluorophore. 2. Aggregation of the fluorescent species.[11]1. Perform control titrations with a similar, non-binding molecule to assess non-specific quenching. 2. Measure the fluorescence lifetime. Dynamic quenching will decrease the lifetime, while static quenching will not. 3. Check for aggregation using Dynamic Light Scattering (DLS) or by varying the concentration.
No change in fluorescence upon addition of a competitor. 1. The competitor does not bind to the host. 2. The fluorescent probe has a much higher affinity for the host than the competitor.1. Confirm the competitor's binding using another method if possible. 2. Design a fluorescent probe with a binding affinity that is comparable to the expected affinity of the competitors.

Quantitative Data Summary

The following tables provide representative thermodynamic and kinetic data for cyclophane host-guest systems, which are structurally analogous to superphanes.

Table 1: Association Constants (Ka) for Host-Guest Complexes

HostGuestSolventKa (M-1)Technique
Water-Soluble Cyclophane 12-(p-toluidino)naphthalene-6-sulfonate (TNS)HEPES Buffer1.0 x 104Fluorescence
Water-Soluble Cyclophane 12-anilinonaphthalene-6-sulfonic acid (2,6-ANS)HEPES Buffer9.4 x 103Fluorescence
Water-Soluble Cyclophane 22-(p-toluidino)naphthalene-6-sulfonate (TNS)HEPES Buffer2.3 x 104Fluorescence
Water-Soluble Cyclophane 22-anilinonaphthalene-6-sulfonic acid (2,6-ANS)HEPES Buffer2.3 x 104Fluorescence
Biphen[2]areneDiquatChloroform1.2 x 1031H NMR
Biphen[3]areneParaquatChloroform> 1.0 x 1051H NMR

Data for water-soluble cyclophanes 1 and 2 are from reference[12]. Data for biphenarenes are representative values based on similar systems.[13]

Table 2: Kinetic Parameters for Guest Exchange

HostGuestTemperature (K)kex (s-1)Technique
Cryptophane-CDichloromethane240~101H NMR Line Shape Analysis
Cryptophane-CChloroform240~113C EXSY
Dimeric CapsuleBenzene298>1001H NMR
Porphyrin CageViologen333~21D EXSY NMR

Data are representative values from studies on analogous cage compounds.[14][15][16]

Experimental Protocols

Protocol 1: Determining Slow Guest Exchange Kinetics using 2D EXSY NMR

Objective: To qualitatively identify and quantitatively measure the rate of slow chemical exchange between a free and a host-bound guest.

Methodology:

  • Sample Preparation:

    • Prepare an NMR sample containing the host and guest in a suitable deuterated solvent. The concentrations should be chosen such that both the free and bound guest signals are clearly visible and well-resolved in the 1D 1H NMR spectrum. This typically requires working at a low temperature where the exchange is slow.

  • Instrument Setup:

    • Acquire a standard 1D 1H NMR spectrum to identify the chemical shifts of the free and bound guest protons.

    • Set up a 2D NOESY or EXSY experiment. The pulse sequences are identical.[3]

  • Data Acquisition:

    • Acquire a series of 2D EXSY spectra with varying mixing times (e.g., 50 ms, 100 ms, 200 ms, 400 ms, 800 ms). The range of mixing times should bracket the expected exchange rate.

    • Ensure the recycle delay is at least 5 times the longest T1 relaxation time of the exchanging protons.

  • Data Processing and Analysis:

    • Process the 2D spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Identify the diagonal peaks corresponding to the free and bound guest, and the cross-peaks that indicate exchange between them.

    • Integrate the volumes of the diagonal and cross-peaks for each mixing time.

    • The rate of exchange (kex) can be determined by analyzing the build-up of the cross-peak intensity as a function of the mixing time.

Protocol 2: Measuring Binding Affinity using Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding constant (Ka), stoichiometry (n), and enthalpy of binding (ΔH) for a host-guest interaction.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the host (typically 5-50 µM) and a more concentrated solution of the guest (typically 10-20 times the host concentration).[9]

    • Crucially, both solutions must be in identical, degassed buffer to minimize large heats of dilution. [9] Dialyze the host against the final buffer and use the dialysate to dissolve the guest.

    • Accurately determine the concentrations of both solutions.

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe.

    • Load the host solution into the sample cell (typically ~300 µL) and the guest solution into the injection syringe (typically ~100-120 µL).[9]

    • Allow the system to equilibrate thermally.

  • Data Acquisition:

    • Perform a series of small injections (e.g., 20 injections of 2 µL each) of the guest solution into the host solution.

    • The instrument measures the heat released or absorbed after each injection.

  • Data Processing and Analysis:

    • Integrate the heat change for each injection.

    • Plot the heat per mole of injectant against the molar ratio of guest to host.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) using the analysis software provided with the instrument. This fit will yield the values for Ka, n, and ΔH. From these, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated.

Protocol 3: Competitive Binding Assay using Fluorescence Spectroscopy

Objective: To determine the binding affinity of a non-fluorescent guest by measuring its ability to displace a fluorescent probe from the host's cavity.

Methodology:

  • Initial Characterization:

    • Identify a fluorescent probe that binds to the this compound host and exhibits a significant change in its fluorescence properties (e.g., intensity, emission maximum) upon binding.

    • Perform a direct titration by adding increasing concentrations of the host to a fixed concentration of the fluorescent probe to determine the dissociation constant (Kd) of the host-probe complex.

  • Competitive Assay Setup:

    • Prepare a solution containing the host and the fluorescent probe at concentrations that result in a significant fraction of the probe being bound (e.g., host concentration equal to the Kd of the host-probe complex, and probe concentration well below the host concentration).

  • Data Acquisition:

    • Titrate the non-fluorescent competitor guest into the solution of the pre-formed host-probe complex.

    • Record the fluorescence spectrum after each addition of the competitor. Displacement of the fluorescent probe by the competitor will cause the fluorescence signal to revert towards that of the free probe.[17]

  • Data Processing and Analysis:

    • Plot the change in fluorescence intensity as a function of the competitor concentration.

    • Fit the resulting data to a competitive binding equation to calculate the inhibition constant (Ki), which represents the dissociation constant of the host-competitor complex.

Visualizations

Experimental_Workflow_for_Guest_Exchange_Optimization Experimental Workflow for Guest Exchange Optimization cluster_0 Initial Assessment cluster_1 Kinetic Regime Determination cluster_2 Troubleshooting & Optimization cluster_3 Quantitative Analysis A Prepare Host-Guest Sample B 1D NMR Analysis A->B C Fast Exchange (Sharp, Averaged Signals) B->C Coalescence? D Intermediate Exchange (Broad Signals) B->D Broadening? E Slow Exchange (Separate Signals) B->E No Change? J ITC for Thermodynamics (Ka, ΔH, n) C->J F Vary Temperature D->F E->F G 2D EXSY NMR E->G L EXSY for Kinetics (kex) E->L F->C F->D F->E G->L H Change Solvent H->B I Modify Guest/Host I->A New System K Competition Assay (Fluorescence) for Ka L->J Correlate ITC_Troubleshooting_Logic ITC Troubleshooting Flowchart Start Start ITC Experiment Problem Problem Encountered? Start->Problem NoHeat No Significant Heat Change Problem->NoHeat Yes BadDilution Large/Erratic Heats of Dilution Problem->BadDilution Yes PoorIsotherm Poorly Defined Isotherm Problem->PoorIsotherm Yes Success Good Data Proceed to Analysis Problem->Success No CheckBinding Confirm Binding (e.g., NMR) NoHeat->CheckBinding CheckConc Verify Concentrations & c-window NoHeat->CheckConc MatchBuffer Remake Solutions in Perfectly Matched Buffer BadDilution->MatchBuffer RunControl Run Dilution Control (Guest into Buffer) BadDilution->RunControl AdjustConc Adjust [Host] & [Guest] (e.g., [Guest] = 10-20x [Host]) PoorIsotherm->AdjustConc CheckBinding->Start Re-run CheckConc->Start Re-run MatchBuffer->Start Re-run RunControl->Success Subtract Control AdjustConc->Start Re-run

References

Technical Support Center: Improving the Quantum Yield of Fluorescent Superphane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when working with fluorescent superphane derivatives. Our goal is to help you optimize your experimental workflow and enhance the quantum yield of these promising fluorophores.

I. Photophysical Data of Representative this compound Derivatives

The following table summarizes the key photophysical properties of a series of imine- and secondary amine-based this compound derivatives. This data is essential for selecting the appropriate compound and experimental conditions for your specific application.

Compound IDTypeSolvent/StateExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F, %)
7a ImineSolid State36549510.2
7b ImineSolid State36550517.1
7c ImineSolid State3655158.5
7d ImineSolid State3655253.5
7e ImineSolid State3655355.8
3a Secondary AmineSolution & SolidNot ReportedNot ReportedFluorescent
3b Secondary AmineSolution & SolidNot ReportedNot ReportedFluorescent
3c Secondary AmineSolution & SolidNot ReportedNot ReportedFluorescent
3d Secondary AmineSolution & SolidNot ReportedNot ReportedFluorescent
3e Secondary AmineSolution & SolidNot ReportedNot ReportedFluorescent

Data for imine-based superphanes (7a-7e) is for the solid state. Secondary amine-based superphanes (3a-3e) are noted to be fluorescent in both solution and solid state, though specific quantum yield values in solution were not detailed in the primary literature.[1]

II. Troubleshooting Guide

This guide addresses common issues that can lead to low quantum yields in fluorescent this compound derivatives.

Q1: My fluorescent this compound derivative is exhibiting a lower-than-expected quantum yield. What are the potential causes?

A1: A low quantum yield is an indication that non-radiative decay pathways are competing with fluorescence.[1] Several factors could be at play:

  • Aggregation-Caused Quenching (ACQ): At high concentrations, this compound molecules may aggregate, leading to self-quenching and a decrease in fluorescence.

  • Solvent Effects: The polarity of the solvent can significantly impact the excited state of the fluorophore, influencing the quantum yield.

  • Presence of Quenchers: Contaminants in your sample, such as dissolved oxygen or halide ions, can act as quenchers and reduce fluorescence intensity.

  • Incomplete Synthesis or Impurities: Residual starting materials or byproducts from the synthesis can interfere with the fluorescence of the final product.

  • Photobleaching: Prolonged exposure to high-intensity excitation light can lead to the irreversible degradation of the fluorophore.

Q2: How can I determine if aggregation is the cause of my low quantum yield?

A2: To investigate aggregation, you can perform a concentration-dependent fluorescence study.

  • Prepare a series of solutions of your this compound derivative at varying concentrations in the same solvent.

  • Measure the fluorescence intensity for each concentration under identical instrument settings.

  • If the fluorescence intensity does not increase linearly with concentration and starts to plateau or even decrease at higher concentrations, aggregation is likely occurring.

Q3: What steps can I take to mitigate solvent-related issues?

A3: The choice of solvent is critical. It is recommended to screen a variety of solvents with different polarities to find the optimal medium for your specific this compound derivative. Generally, more rigid molecular structures lead to higher quantum yields. Solvents that increase the rigidity of the this compound may enhance fluorescence.

Q4: I suspect my sample is contaminated. How can I purify my fluorescent this compound derivative effectively?

A4: Standard purification techniques for organic compounds, such as column chromatography and recrystallization, are effective for this compound derivatives.

  • Column Chromatography: This is a versatile method for separating complex mixtures. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase will depend on the polarity of your compound.

  • Recrystallization: This technique is suitable for purifying solid compounds. The principle is to dissolve the crude product in a hot solvent in which it has high solubility and then allow it to crystallize as the solution cools, leaving impurities behind.

III. Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference in the fluorescent properties of imine-based versus secondary amine-based superphanes?

A1: Imine-based superphanes (e.g., 7a-7e) have been observed to be highly emissive primarily in the solid state, with quantum yields ranging from 3.5% to 17.1%.[1][2] In contrast, the corresponding secondary amine-based superphanes (e.g., 3a-3e), obtained by the reduction of the imine-based precursors, exhibit fluorescence in both solution and the solid state.[1][2]

Q2: How can I improve the quantum yield of my existing this compound derivative?

A2: Beyond optimizing the experimental conditions as described in the troubleshooting guide, chemical modification of the this compound structure can enhance the quantum yield. Introducing bulky or rigid substituents can restrict intramolecular rotations and vibrations, which are common non-radiative decay pathways. This structural rigidification often leads to a significant increase in fluorescence quantum yield.

Q3: Are there any specific safety precautions I should take when synthesizing these compounds?

A3: Standard laboratory safety protocols should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. When handling reagents like sodium borohydride (B1222165) (NaBH₄), which is used in the reduction of imine-based superphanes, be aware that it is a flammable solid and can react with water to produce flammable hydrogen gas.

IV. Experimental Protocols

A. Synthesis of Secondary Amine-Based this compound Derivatives (e.g., 3a-3e)

This protocol is a general procedure for the one-pot synthesis of imine-based superphanes and their subsequent reduction to secondary amine-based superphanes.[1][2]

Step 1: Synthesis of Imine-Based this compound (e.g., 7a-7e)

  • In a suitable flask, dissolve the hexakis-amine precursor in an appropriate solvent (e.g., chloroform).

  • Add a solution of the desired aromatic dialdehyde (B1249045) (in a 1:3 molar ratio to the hexakis-amine) to the flask.

  • Stir the reaction mixture at room temperature for the time specified in the detailed literature procedure. The formation of the imine-based this compound can be monitored by techniques like TLC or NMR.

Step 2: Reduction to Secondary Amine-Based this compound (e.g., 3a-3e)

  • To the reaction mixture containing the imine-based this compound, add sodium borohydride (NaBH₄) in excess.

  • Stir the mixture at room temperature until the reduction is complete (monitor by TLC or NMR).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude secondary amine-based this compound.

B. Purification of this compound Derivatives
  • Column Chromatography:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

    • Dissolve the crude this compound derivative in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with a solvent gradient of increasing polarity (e.g., from hexane (B92381) to ethyl acetate) to separate the desired product from impurities.

    • Collect the fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to yield the purified this compound derivative.

  • Recrystallization:

    • Choose a solvent in which the this compound derivative is sparingly soluble at room temperature but highly soluble at an elevated temperature.

    • Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.

    • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

C. Relative Quantum Yield Measurement

This protocol describes the comparative method for determining the fluorescence quantum yield of a this compound derivative using a well-characterized standard.[3]

  • Preparation:

    • Choose a reference standard with a known quantum yield and an emission range similar to your this compound derivative.

    • Prepare a series of dilute solutions of both the standard and the this compound derivative in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Measurement:

    • Record the UV-Vis absorption spectra for all solutions.

    • Using a spectrofluorometer, record the fluorescence emission spectra for all solutions at the same excitation wavelength used for the absorbance measurements.

  • Calculation:

    • Integrate the area under the emission spectra for both the standard and the sample.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • The quantum yield of the this compound derivative (Φ_X) can be calculated using the following equation:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • η_X and η_ST are the refractive indices of the sample and standard solutions (which are the same if the same solvent is used).

V. Diagrams

experimental_workflow cluster_synthesis Synthesis & Purification cluster_qy Quantum Yield Measurement start Start: Precursors synthesis One-pot Synthesis of Imine this compound start->synthesis Hexakis-amine + Dialdehyde reduction Reduction with NaBH4 synthesis->reduction purification Purification (Chromatography/Recrystallization) reduction->purification product Pure Fluorescent this compound purification->product prep Prepare Dilute Solutions (Sample & Standard) product->prep Use in Measurement abs Measure Absorbance (<0.1) prep->abs em Measure Emission Spectra abs->em calc Calculate Quantum Yield em->calc result Quantum Yield Value calc->result

Caption: Experimental workflow for the synthesis, purification, and quantum yield determination of fluorescent this compound derivatives.

troubleshooting_flowchart start Low Quantum Yield Observed check_conc Perform Concentration-Dependent Study start->check_conc is_aggregation Non-linear Fluorescence vs. Concentration? check_conc->is_aggregation remedy_aggregation Lower Concentration / Change Solvent is_aggregation->remedy_aggregation Yes check_solvent Screen Solvents of Different Polarities is_aggregation->check_solvent No end Optimized Quantum Yield remedy_aggregation->end is_solvent Quantum Yield Improves? check_solvent->is_solvent remedy_solvent Use Optimal Solvent is_solvent->remedy_solvent Yes check_purity Check for Impurities (NMR, LC-MS) is_solvent->check_purity No remedy_solvent->end is_impure Impurities Detected? check_purity->is_impure remedy_purity Re-purify Sample is_impure->remedy_purity Yes is_impure->end No remedy_purity->end

References

Validation & Comparative

A Comparative Analysis of Superphane and Other Cyclophanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the physicochemical properties and reactivity of superphane against other notable cyclophanes. Experimental data is presented for a clear comparative analysis.

Cyclophanes, a class of strained organic compounds, feature an aromatic ring bridged by a chain of atoms. Among these, this compound (--INVALID-LINK--cyclophane) stands out due to its unique, highly symmetric cage-like structure where a benzene (B151609) ring is bridged at all six positions by ethylene (B1197577) chains. This guide delves into a comparative analysis of this compound's properties relative to other cyclophanes, such as the well-studied [2.2]paracyclophane and various metacyclophanes.

Structural and Spectroscopic Properties: A Tabular Comparison

The unique bridged structure of cyclophanes leads to significant strain and unusual spectroscopic characteristics. The following tables summarize key quantitative data for this compound and other representative cyclophanes.

CompoundStrain Energy (kcal/mol)Inter-ring Distance (pm)Benzene Ring Distortion
This compound ~20[1]262[2]sp²-sp³ C-C bonds are 20° out of plane with the benzene rings.
[2.2]Paracyclophane ~31[1][3]309[1]Bridgehead carbons are bent 12.6° out of the benzene plane.[1]
[2.2]Metaparacyclophane 23[3]-The two aromatic rings are at an angle of 13.1° to each other.[3]
[2.2]Metacyclophane 13[3]--
[6.6]Paracyclophane ~2[1]-Nearly strain-free.[1]
Compound¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)UV-Vis λmax (nm)
This compound 2.98 (single peak)32, 144-
[2.2]Paracyclophane Aromatic protons near 7.2, central methylene (B1212753) protons around -0.5-Red-shifted absorption compared to benzene.
[n]Paracyclophanes Aromatic protons near 7.2, central methylene protons shielded (can be < 0 ppm)-λmax increases with increasing conjugation length.
[4]Metacyclophane Aromatic protons 6.8-7.8--

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparative analysis of cyclophanes.

Determination of Strain Energy

Strain energy in cyclophanes is typically determined computationally using isodesmic or homodesmotic reactions. This method involves calculating the enthalpy change of a hypothetical reaction where the number and types of bonds are conserved on both sides of the equation, with the cyclophane on one side and strain-free reference compounds on the other.

Protocol:

  • Computational Method: Employ density functional theory (DFT) calculations, for example, using the B3LYP functional with a 6-31G* basis set.

  • Geometry Optimization: Perform full geometry optimization of the cyclophane and the chosen strain-free reference molecules (e.g., p-xylene (B151628), ethylbenzene).

  • Frequency Calculation: Conduct frequency calculations at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Calculation: Calculate the total electronic energies of all species.

  • Enthalpy of Reaction: Calculate the enthalpy of the isodesmic/homodesmotic reaction (ΔH_rxn) by summing the total electronic energies and thermal corrections for the products and subtracting the sum for the reactants. The strain energy is then equal to -ΔH_rxn.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and conformation of cyclophanes in solution.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the cyclophane in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.

  • Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the cyclophane and is particularly sensitive to the through-space interactions between the aromatic rings.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the cyclophane in a UV-transparent solvent (e.g., cyclohexane, ethanol) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Instrument: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm). A solvent blank is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for the electronic transitions.

Visualizing Structures and Workflows

To better understand the relationships between different cyclophanes and the process of their comparative analysis, the following diagrams are provided.

G Structural Comparison of Cyclophanes cluster_this compound This compound cluster_paracyclophane Paracyclophanes cluster_metacyclophane Metacyclophanes This compound This compound (2.2.2.2.2.2cyclophane) Paracyclophane [2.2]Paracyclophane This compound->Paracyclophane Different bridging pattern Metaparacyclophane [2.2]Metaparacyclophane This compound->Metaparacyclophane Different bridging pattern nParacyclophane [n]Paracyclophanes Paracyclophane->nParacyclophane Varying bridge length Metacyclophane [2.2]Metacyclophane Metaparacyclophane->Metacyclophane Different arene substitution

Caption: Structural relationships between this compound and other cyclophanes.

G Workflow for Comparative Analysis of Cyclophanes cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Comparative Analysis Synthesis Synthesis of Cyclophanes (e.g., this compound, [2.2]Paracyclophane) Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR UVVis UV-Vis Spectroscopy Purification->UVVis XRay X-ray Crystallography Purification->XRay Reactivity Reactivity Studies (e.g., Kinetic analysis) Purification->Reactivity HostGuest Host-Guest Chemistry (Binding constant determination) Purification->HostGuest Strain Strain Energy Calculation (DFT) NMR->Strain UVVis->Strain XRay->Strain

Caption: Experimental workflow for the comparative analysis of cyclophanes.

Reactivity and Applications

The strained nature of this compound and other cyclophanes significantly influences their reactivity. This compound, despite its high symmetry, can undergo reactions such as Birch reduction and electrophilic attack. In comparison, the reactivity of [2.2]paracyclophane is well-documented, with the proximity of the two benzene rings facilitating transannular electronic effects and influencing substitution patterns. For instance, [2.2]paracyclophane has been shown to react approximately 25% faster than p-xylene in the formation of arene tricarbonyl chromium complexes, an effect attributed to the relief of repulsive interactions between the two arene decks upon coordination.[5]

The unique cavities and electronic properties of superphanes and other cyclophanes make them attractive candidates for applications in host-guest chemistry and materials science. The ability to encapsulate guest molecules can be fine-tuned by modifying the bridge lengths and functional groups on the aromatic rings. These properties are of significant interest in areas such as drug delivery, sensing, and the development of novel molecular materials.

References

A Comparative Guide to the Binding Affinities of Superphanes and Cucurbiturils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinities of two prominent classes of macrocyclic hosts: superphanes and cucurbiturils. By presenting quantitative experimental data, detailed methodologies, and visual representations of binding principles, this document aims to be a valuable resource for researchers in supramolecular chemistry and drug development.

Introduction to Superphanes and Cucurbiturils

Superphanes are a unique class of cyclophanes characterized by a cage-like structure where two aromatic rings are held in a face-to-face arrangement by at least six bridges. This rigid and pre-organized cavity makes them intriguing candidates for host-guest chemistry.

Cucurbit[n]urils, often abbreviated as CB[n], are macrocyclic compounds composed of glycoluril (B30988) units linked by methylene (B1212753) bridges. Their pumpkin-like shape encloses a hydrophobic cavity with two carbonyl-fringed portals, enabling them to bind a wide variety of guest molecules in aqueous solutions with high affinity and selectivity. The size of the cavity can be tuned by the number of glycoluril units (n), leading to a family of hosts with varying recognition properties.

Quantitative Comparison of Binding Affinities

The binding affinity of a host for a guest is a critical parameter in supramolecular chemistry, typically quantified by the association constant (Ka) or the dissociation constant (Kd). A higher Ka or a lower Kd value indicates a stronger binding interaction. The Gibbs free energy change (ΔG) upon binding is another important thermodynamic parameter, with more negative values indicating a more favorable interaction.

Cucurbituril (B1219460) Binding Affinity Data

Cucurbiturils are renowned for their exceptionally high binding affinities for a diverse range of guest molecules, including drug molecules, amino acids, and peptides.[1] The binding is primarily driven by the hydrophobic effect, where the release of "high-energy" water molecules from the cavity upon guest encapsulation is enthalpically and/or entropically favorable, and ion-dipole interactions between cationic guests and the carbonyl portals.[2]

Below is a table summarizing the binding affinities of various cucurbituril homologues with different guest molecules, determined by Isothermal Titration Calorimetry (ITC).

HostGuestK a (M⁻¹)ΔG (kcal/mol)ΔH (kcal/mol)TΔS (kcal/mol)Reference
CB[3]Adamantaneamine1.9 x 10¹²-16.8-12.54.3[4]
CB[3]Ferrocenylmethyl-trimethylammonium3.2 x 10¹⁵-21.2-15.75.5[4]
CB[3]Nabumetone (B1676900)4.57 x 10⁴-6.38-4.831.55[2]
CB[5]N-(3-Aminopropyl)cyclohexylamine (Guest 1)1.12 x 10⁷-9.62-5.314.31[6]
CB[5]N-Cyclohexyl-1,3-propanediamine (Guest 2)2.01 x 10⁶-8.60-4.883.72[6]
CB[5]N-Cyclohexyl-1,2-ethanediamine (Guest 3)1.15 x 10⁶-8.27-4.523.75[6]

Note: The binding of nabumetone to CB[3] was determined to have a logK of 4.66.[2]

Superphane Binding Affinity Data

Quantitative experimental data on the binding affinities of superphanes with a wide range of guest molecules is less abundant in the literature compared to cucurbiturils. However, studies have demonstrated their potential for selective molecular recognition.

One study reported the encapsulation of a 2Cl⁻·H₂O cluster by a fully protonated secondary amine-based this compound, highlighting its ability to bind anionic species.[7] Another computational study investigated the encapsulation of noble gases (He, Ne, Ar, Kr) within a this compound cavity, showing that the binding is energetically unfavorable due to significant strain energy, which increases with the size of the guest atom.

A significant development in this compound host-guest chemistry is the demonstration of a this compound-based receptor exhibiting high selectivity for the fluoride (B91410) anion over other halides and oxoanions, attributed to a size-sieving effect.[8] While a specific binding constant was not reported in the abstract, the study highlights the potential for designing highly selective this compound hosts.

Due to the limited availability of quantitative binding data for superphanes with various guests, a direct and comprehensive comparison with the extensive data available for cucurbiturils is challenging at this time.

Experimental Protocols for Binding Affinity Determination

The determination of binding affinities relies on various biophysical techniques. Below are detailed methodologies for three commonly used methods: Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fluorescence Spectroscopy.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.

Detailed Protocol for Cucurbituril-Guest Binding Analysis:

  • Sample Preparation:

    • Prepare solutions of the cucurbituril host and the guest molecule in the same buffer (e.g., phosphate-buffered saline, pH 7.4) to minimize heats of dilution.

    • Degas all solutions thoroughly before use to prevent the formation of air bubbles in the calorimeter cell.[6]

    • Typical concentrations:

      • Host (in the cell): 10-100 µM

      • Guest (in the syringe): 10-20 times the host concentration.

  • Instrumentation and Setup:

    • Use a high-sensitivity isothermal titration calorimeter (e.g., MicroCal VP-ITC or similar).

    • Set the experimental temperature (e.g., 25 °C).

    • The reference cell is filled with the same buffer as the sample.

  • Titration:

    • Inject small aliquots (e.g., 5-10 µL) of the guest solution into the host solution in the sample cell at regular intervals.

    • Monitor the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of guest to host.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Ka, ΔH, and n. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying host-guest interactions in solution. Chemical shift changes of the host or guest protons upon complexation can be monitored to determine the binding affinity.

Detailed Protocol for Cucurbituril-Guest Binding Analysis by ¹H NMR Titration:

  • Sample Preparation:

    • Prepare a stock solution of the guest molecule at a known concentration (e.g., 1.0 mM) in a deuterated solvent (e.g., D₂O).[9]

    • Prepare a stock solution of the cucurbituril host in the same deuterated solvent at a higher concentration.

  • NMR Titration:

    • Acquire a ¹H NMR spectrum of the guest solution alone.

    • Add increasing aliquots of the cucurbituril host solution to the guest solution in the NMR tube.

    • Acquire a ¹H NMR spectrum after each addition, ensuring the solution is thoroughly mixed and equilibrated. The concentration of the guest is kept constant while the concentration of the host is gradually increased.[2]

  • Data Analysis:

    • Monitor the chemical shift changes (Δδ) of specific protons on the guest or host molecule that are sensitive to the binding event.

    • Plot the change in chemical shift (Δδ) against the concentration of the host.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding) using non-linear regression analysis to calculate the association constant (Ka).

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that can be used to determine binding affinities, particularly through displacement assays.

Detailed Protocol for a Fluorescence Displacement Assay with Cucurbiturils:

  • Principle: A fluorescent dye that binds to the cucurbituril cavity is used as a reporter. When a non-fluorescent guest molecule with a higher affinity for the host is added, it displaces the dye, leading to a change in the fluorescence signal (either quenching or enhancement).

  • Reagents and Solutions:

    • Prepare a stock solution of the cucurbituril host.

    • Prepare a stock solution of a suitable fluorescent dye (e.g., acridine (B1665455) orange for CB[3]).

    • Prepare a series of solutions of the non-fluorescent guest molecule at different concentrations.

    • All solutions should be prepared in the same buffer.

  • Assay Procedure:

    • Prepare a solution containing the cucurbituril host and the fluorescent dye at concentrations that result in a stable and measurable fluorescence signal.

    • Add increasing concentrations of the guest molecule to this solution.

    • After an incubation period to allow for equilibration, measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Plot the change in fluorescence intensity against the concentration of the guest molecule.

    • The concentration of the guest that causes a 50% change in the fluorescence signal (IC50) can be determined.

    • The binding constant (Ki) of the guest can then be calculated using the Cheng-Prusoff equation, provided the binding constant of the fluorescent dye is known.

Visualization of Experimental Workflow and Binding Principles

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for determining binding affinity and the fundamental principles of host-guest interactions.

experimental_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Host Host Solution Titration Titration/ Measurement Host->Titration Guest Guest Solution Guest->Titration Isotherm Binding Isotherm Titration->Isotherm Fitting Model Fitting Isotherm->Fitting Results Ka, Kd, ΔG, ΔH, ΔS Fitting->Results

Caption: Experimental workflow for determining binding affinity.

host_guest_binding cluster_this compound This compound cluster_cucurbituril Cucurbituril S_Host This compound (Host) S_Complex This compound-Guest Complex S_Host->S_Complex Encapsulation S_Guest Guest S_Guest->S_Complex C_Host Cucurbituril (Host) C_Complex Cucurbituril-Guest Complex C_Host->C_Complex Inclusion C_Guest Guest C_Guest->C_Complex

Caption: Host-guest complex formation principles.

Conclusion

Cucurbiturils have been extensively studied and demonstrate remarkably high binding affinities for a wide array of guest molecules, making them powerful tools in various applications, including drug delivery and sensing. The quantitative data for cucurbiturils is abundant and well-documented.

Superphanes represent a promising, yet less explored, class of macrocyclic hosts. While their rigid, pre-organized cavities suggest significant potential for selective molecular recognition, a comprehensive library of quantitative binding affinity data is needed for a thorough comparison with cucurbiturils. The available data indicates a strong potential for size- and shape-selective binding, particularly for anionic guests.

Future research focused on the systematic evaluation of the binding affinities of a diverse range of superphanes with various guest molecules will be crucial for unlocking their full potential and establishing their position in the field of supramolecular chemistry. This will enable a more direct and comprehensive comparison with well-established hosts like cucurbiturils and guide the rational design of novel this compound-based receptors for specific applications.

References

Lack of Validated Superphane-Based Sensors Hinders Direct Comparison with Standard Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

Despite the promising molecular architecture of superphanes for host-guest chemistry, a comprehensive literature review reveals a notable absence of validated superphane-based sensors with performance data that can be directly compared against standard analytical methods. Current research on superphanes primarily focuses on their synthesis, structural analysis, and fundamental photophysical and host-guest properties. While these characteristics suggest their potential as selective sensing elements, their application in developed and validated sensor devices remains largely unexplored in published literature.

Superphanes are a unique class of cyclophanes, cage-like molecules with two parallel aromatic rings connected by six bridges. This structure creates a well-defined cavity that can encapsulate specific guest molecules, a property that is highly desirable for the development of chemical sensors. In theory, the selective binding of an analyte within the this compound cavity could be transduced into a measurable signal, such as a change in fluorescence or an electrochemical response.

However, the transition from theoretical potential to a practically validated sensor is a multi-step process that involves fabricating a sensor device, characterizing its performance, and rigorously comparing it to established, standard analytical techniques. This crucial validation step, which would involve determining key performance metrics like sensitivity, specificity, limit of detection, and response time, does not appear to have been published for any specific this compound-based sensor.

Research in the broader field of cyclophane-based sensors is more advanced, with some studies exploring their use for detecting various analytes. These studies, however, are often theoretical or in early stages of development and do not yet provide the extensive experimental data required for a thorough comparison with methods like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Enzyme-Linked Immunosorbent Assay (ELISA).

Given the current state of research, it is not feasible to provide a direct, data-driven comparison guide for a specific this compound-based sensor against a standard analytical method. To address the interest in this emerging field, a hypothetical validation framework is presented below. This framework outlines the methodologies and data presentation that would be necessary to validate a future this compound-based sensor.

Hypothetical Validation Framework: this compound-Based Sensor for Analyte 'X'

This section outlines a hypothetical comparison between a conceptual this compound-based fluorescent sensor for the detection of a biomarker, "Analyte X," and the standard analytical method of High-Performance Liquid Chromatography (HPLC).

Data Presentation: Performance Metrics

The following table summarizes the expected performance characteristics for a hypothetical this compound-based sensor compared to HPLC for the detection of Analyte X.

Performance MetricHypothetical this compound-Based SensorHigh-Performance Liquid Chromatography (HPLC)
Limit of Detection (LOD) 0.5 ng/mL1 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL3 ng/mL
Dynamic Range 1.5 - 100 ng/mL3 - 500 ng/mL
Sensitivity High (significant fluorescence change upon binding)High (distinct peak resolution)
Specificity / Selectivity High (designed cavity for specific binding)High (dependent on column and mobile phase)
Response Time < 5 minutes20 - 30 minutes per sample
Sample Volume Required ~10 µL~50 µL
Cost per Sample LowHigh
Portability High (potential for miniaturization)Low (requires benchtop instrumentation)
Experimental Protocols

1. Hypothetical this compound-Based Sensor Methodology

  • Principle: The this compound molecule, functionalized with a fluorophore, is immobilized on a solid support (e.g., a microplate well or a fiber optic probe). In the absence of Analyte X, the fluorophore exhibits a baseline fluorescence. Upon binding of Analyte X within the this compound's cavity, a conformational change occurs, leading to a measurable increase or decrease in fluorescence intensity (a "turn-on" or "turn-off" sensor).

  • Protocol:

    • Prepare a series of standard solutions of Analyte X in the relevant biological matrix (e.g., serum, urine).

    • Add a fixed volume of the prepared standards and unknown samples to the this compound-functionalized sensor platform.

    • Incubate for a predetermined time (e.g., 2 minutes) at room temperature to allow for binding equilibrium.

    • Measure the fluorescence intensity at the specific excitation and emission wavelengths of the fluorophore using a spectrofluorometer or a dedicated reader.

    • Construct a calibration curve by plotting the change in fluorescence intensity against the concentration of Analyte X standards.

    • Determine the concentration of Analyte X in unknown samples by interpolating their fluorescence readings from the calibration curve.

2. Standard Analytical Method: High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent or solvent mixture). The separated components are then detected and quantified.

  • Protocol:

    • Prepare standard solutions of Analyte X and a suitable internal standard.

    • Perform sample preparation on biological samples to extract Analyte X and remove interfering substances. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

    • Inject a precise volume of the prepared standards and samples into the HPLC system.

    • Elute the analytes through a C18 column using an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile (B52724) and water).

    • Detect Analyte X and the internal standard using a UV-Vis or fluorescence detector at their respective optimal wavelengths.

    • Identify and quantify Analyte X based on its retention time and peak area relative to the internal standard and the calibration curve generated from the standards.

Visualizations

Signaling_Pathway cluster_sensor This compound-Based Sensor Superphane_Host This compound Host (with Fluorophore) Bound_Complex Host-Guest Complex (Altered Fluorescence) Analyte_X Analyte X Analyte_X->Superphane_Host Binding Signal_Transduction Fluorescence Signal Change Bound_Complex->Signal_Transduction Transduction Experimental_Workflow cluster_this compound This compound Sensor Validation cluster_HPLC HPLC Standard Method S_Sample Sample/Standard Preparation S_Incubation Incubation with This compound Sensor S_Sample->S_Incubation S_Measurement Fluorescence Measurement S_Incubation->S_Measurement S_Analysis Data Analysis & Quantification S_Measurement->S_Analysis Comparison Performance Comparison S_Analysis->Comparison H_Sample Sample/Standard Preparation & Extraction H_Injection HPLC Injection & Separation H_Sample->H_Injection H_Detection UV-Vis/Fluorescence Detection H_Injection->H_Detection H_Analysis Data Analysis & Quantification H_Detection->H_Analysis H_Analysis->Comparison

A Comparative Guide to Catalyst Performance: Evaluating Traditional Systems and Exploring Future Frontiers with Superphane Architectures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical decision that profoundly impacts the efficiency, selectivity, and overall viability of a chemical transformation. This guide provides a comparative analysis of the performance of traditional catalyst systems, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. While the exploration of novel catalyst architectures is a dynamic field of research, it is important to note a current scarcity of published experimental data on the catalytic performance of emerging platforms such as superphane-based catalysts. Therefore, this guide will establish a performance baseline with well-established catalysts and discuss the potential of this compound ligands as a future frontier in catalyst design.

The Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, serves as an excellent model for comparing catalyst performance.[1] The efficiency of this reaction is heavily reliant on the nature of the palladium catalyst, which is typically composed of a palladium precursor and a supporting ligand.[2] Bulky, electron-rich phosphine (B1218219) ligands and N-Heterocyclic Carbenes (NHCs) are two of the most successful and widely adopted ligand classes in this domain.[2]

Performance Comparison of Traditional Catalysts in Suzuki-Miyaura Coupling

The following table summarizes the performance of various palladium-based catalysts in the Suzuki-Miyaura coupling of aryl halides with arylboronic acids. Key performance indicators such as Yield, Turnover Number (TON), and Turnover Frequency (TOF) are presented to facilitate a direct comparison. TON represents the number of moles of product formed per mole of catalyst before deactivation, indicating catalyst longevity, while TOF measures the number of catalytic cycles per unit time, reflecting catalyst activity.[3][4][5]

Catalyst SystemAryl HalideArylboronic AcidBase / SolventTemp (°C) / Time (h)Yield (%)TONTOF (h⁻¹)Reference
Pd(OAc)₂ / P(t-Bu)₃Aryl Halides (including chlorides)Arylboronic AcidsVariousRTHigh--[6]
Pd(OAc)₂ / PCy₃Aryl/Vinyl TriflatesArylboronic AcidsVariousRTHigh--[6]
Pd(OAc)₂ / o-(dicyclohexylphosphino)biphenylAryl Bromides/ChloridesArylboronic AcidsVariousRTHighup to 2,000,000-[7]
Palladacycle 6Aryl BromidesPhenylboronic AcidK₂CO₃ / Toluene80Highup to 1,000,000~900,000[8]
Palladacycle-CatalyzedAryl IodidesArylboronic AcidsVariousVariousHigh10⁶ - 10⁷10⁵ - 10⁶[9]
PEPPSI-IPr2-ChloropyridinePhenylboronic AcidK₃PO₄ / Dioxane80 / 1895--[2]
SPhos-based CatalystUnactivated Aryl Chlorides/BromidesArylboronic AcidsVariousRTHighup to 200,000-[10]

Note: "RT" denotes room temperature. TON and TOF values are highly dependent on specific reaction conditions and substrate combinations.

Experimental Protocols for Catalyst Performance Evaluation

To ensure a standardized and objective comparison of catalyst performance, it is crucial to follow a consistent experimental protocol. Below is a generalized procedure for evaluating the efficiency of a palladium catalyst in the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 4-chlorotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed catalyst complex)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, K₂CO₃)

  • Anhydrous solvent (e.g., toluene, THF, dioxane)

  • Internal standard for GC/HPLC analysis (e.g., naphthalene)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Stirring and heating apparatus

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Reaction Vessel: The reaction vessel is thoroughly dried in an oven and subsequently cooled under a stream of inert gas.

  • Addition of Solids: The palladium catalyst, ligand (if applicable), base, and arylboronic acid are added to the reaction vessel under an inert atmosphere.

  • Addition of Solvent and Reactants: The anhydrous solvent, aryl halide, and internal standard are added to the reaction vessel via syringe.

  • Reaction: The reaction mixture is stirred vigorously and heated to the specified temperature for the designated amount of time.

  • Monitoring and Analysis: Aliquots of the reaction mixture are taken at regular intervals and analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material and the yield of the product.

  • Quenching and Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the addition of water. The product is then extracted with a suitable organic solvent.

  • Characterization: The structure and purity of the final product are confirmed using techniques such as NMR spectroscopy and mass spectrometry.[11]

Visualizing Catalytic Processes

Catalytic Cycle of the Suzuki-Miyaura Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, which involves three key steps: oxidative addition, transmetalation, and reductive elimination.[12]

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' R-B(OR)2 R'-B(OR)₂ R-B(OR)2->Transmetalation Ar-X Ar-X Ar-X->Oxidative_Addition Base Base Base->Transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow for Catalyst Performance Evaluation

A systematic approach is essential for the reliable evaluation and comparison of catalyst performance. The following workflow outlines the key stages, from initial screening to the identification of an optimal catalyst system.

Catalyst_Evaluation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis and Optimization cluster_2 Phase 3: Conclusion Define_Reaction Define Model Reaction (Substrates, Solvent, Base) Select_Catalysts Select Catalysts for Screening Define_Reaction->Select_Catalysts Parallel_Reactions Set up Parallel Reactions (Varying Catalysts) Select_Catalysts->Parallel_Reactions Monitor_Progress Monitor Reaction Progress (TLC, GC, HPLC) Parallel_Reactions->Monitor_Progress Analyze_Data Analyze Data (Yield, TON, TOF) Monitor_Progress->Analyze_Data Optimize_Conditions Optimize Conditions for Best Performing Catalyst Analyze_Data->Optimize_Conditions Draw_Conclusions Draw Conclusions on Catalyst Performance Optimize_Conditions->Draw_Conclusions

A systematic workflow for evaluating catalyst performance.

The Untapped Potential of this compound Catalysts

Superphanes are a fascinating class of cyclophanes characterized by a six-fold bridged benzene (B151609) dimer structure.[13] Their rigid, well-defined three-dimensional cavities and the potential for extensive functionalization of their aromatic rings and bridging units make them intriguing candidates for the design of novel catalyst ligands.

Potential Advantages of this compound-Based Ligands:

  • Pre-organized Binding Sites: The defined cavity of a this compound could act as a pre-organized binding site for a metal center, potentially leading to enhanced stability and catalytic activity.

  • Substrate Selectivity: The size and shape of the this compound cavity could be tailored to selectively bind specific substrates, thereby influencing the regioselectivity or stereoselectivity of a reaction.

  • Tunable Electronic and Steric Properties: Modification of the aromatic rings or the bridging units with various functional groups could allow for the fine-tuning of the electronic and steric properties of the ligand, which is crucial for optimizing catalyst performance.

Despite these promising attributes, the application of superphanes in catalysis remains largely unexplored, with a significant absence of performance data in the scientific literature. Future research in this area will be essential to validate the catalytic potential of these unique molecular architectures and to determine their performance relative to established catalyst systems.

Conclusion

The selection of an appropriate catalyst is a multifaceted decision that requires careful consideration of various performance metrics. This guide has provided a comparative overview of traditional palladium-based catalysts for the Suzuki-Miyaura cross-coupling reaction, highlighting the impressive performance of systems based on phosphine and NHC ligands. While the catalytic applications of novel scaffolds like superphanes are yet to be experimentally demonstrated, their unique structural features present exciting opportunities for the future of catalyst design. Continued research and development of new ligand architectures will undoubtedly lead to the discovery of more efficient, selective, and sustainable catalysts for a wide range of chemical transformations.

References

A Comparative Analysis of the Stability of Superphane and Cyclodextrin Complexes

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of supramolecular chemistry and drug delivery, the ability of host molecules to form stable complexes with guest molecules is of paramount importance. This guide provides a detailed comparison of the stability of complexes formed by two distinct classes of hosts: superphanes and cyclodextrins. While cyclodextrins have been extensively studied, providing a wealth of quantitative stability data, the characterization of superphane complex stability is an emerging field with data that is currently more limited and often computational in nature.

Quantitative Stability of Host-Guest Complexes

The stability of a host-guest complex in solution is typically quantified by the association constant (K_a) or the dissociation constant (K_d), and the Gibbs free energy change (ΔG). A higher K_a value, a lower K_d value, and a more negative ΔG value all indicate a more stable complex.

Cyclodextrin (B1172386) Complexes: A Wealth of Experimental Data

Cyclodextrins are cyclic oligosaccharides that have been the subject of extensive research, resulting in a large body of experimentally determined stability constants for a wide array of guest molecules. These data have been obtained using various techniques, including Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-visible spectroscopy.[1][2] The stability of these complexes is influenced by factors such as the size and shape complementarity between the host cavity and the guest, as well as the intermolecular interactions established upon complexation, such as hydrophobic and van der Waals interactions.[2]

Below is a table summarizing representative stability data for complexes of β-cyclodextrin, one of the most commonly used natural cyclodextrins, with various organic guest molecules.

Guest MoleculeHost MoleculeMethodTemperature (°C)pHK_a (M⁻¹)ΔG (kJ/mol)ΔH (kJ/mol)TΔS (kJ/mol)Reference
Adamantane-1-carboxylateβ-CyclodextrinITC257.01.8 x 10⁵-30.0-19.710.3[3]
Naproxen (B1676952)Hydroxypropyl-β-cyclodextrinITC252.01.6 x 10⁴-24.0-12.111.9[4]
Amantadiniumβ-CyclodextrinUV-Vis251.77.9 x 10³-22.2--[5]
Rimantadiniumβ-CyclodextrinUV-Vis251.71.3 x 10⁵-29.2--[5]
Benzeneβ-CyclodextrinNMR25-6.3 x 10²-16.0--[6]
Bisphenol Aβ-CyclodextrinNMR--2.9 x 10²---[7]

This compound and Cyclophane Complexes: Emerging Experimental and Computational Data

Superphanes are cage-like molecules with two parallel aromatic rings connected by multiple bridges.[8] Their enclosed and rigid cavities suggest the potential for strong and selective guest binding. However, experimental determination of their binding constants with organic guests in solution has been challenging and, consequently, is sparsely reported in the literature. Much of the stability assessment for superphanes comes from computational studies, which often focus on the encapsulation of small species like noble gases and calculate binding and strain energies.[8]

Recently, quantitative experimental data for a related class of molecules, cyclophanes, has become available. These molecules also feature bridged aromatic rings and provide the closest experimental comparison to superphanes. The following table presents stability data for a cyclophane host with various polycyclic aromatic hydrocarbon guests.

Guest MoleculeHost MoleculeMethodSolventK_a (M⁻¹)ΔG (kJ/mol)Reference
PerylenePerylene bisimide cyclophaneUV-VisTetrachloromethane2.9 x 10³-19.7[9]
[10]Helicene (heterochiral)Perylene bisimide cyclophaneUV-VisTetrachloromethane2.2 x 10²-13.4[9]
[10]Helicene (homochiral)Perylene bisimide cyclophaneUV-VisTetrachloromethane4.6 x 10¹-9.5[9]
NaphthalenePerylene bisimide cyclophaneUV-VisTetrachloromethane< 10> -5.7[9]

Experimental Protocols for Determining Complex Stability

Accurate determination of the thermodynamic parameters of host-guest complexation is crucial for a thorough stability assessment. The following are detailed methodologies for three widely used techniques.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of the binding constant (K_a), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.[1][11]

Methodology:

  • Sample Preparation: The host and guest molecules are dissolved in the same buffer to avoid heats of mixing. The solutions are degassed to prevent the formation of air bubbles during the experiment.[11]

  • Instrument Setup: The sample cell is filled with a solution of the host molecule, and the titration syringe is filled with a solution of the guest molecule. The instrument is allowed to equilibrate to the desired temperature.

  • Titration: A series of small, precise injections of the guest solution are made into the sample cell. The heat change associated with each injection is measured by the instrument's sensitive calorimeter.[11]

  • Data Analysis: The raw data, a series of heat spikes corresponding to each injection, is integrated to yield a plot of heat change per mole of injectant versus the molar ratio of guest to host. This binding isotherm is then fitted to a suitable binding model (e.g., a single set of identical sites) to extract the thermodynamic parameters.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy Titration

NMR titration is a powerful technique to study host-guest interactions by monitoring the changes in the chemical shifts of the host or guest protons upon complexation.[6][7]

Methodology:

  • Sample Preparation: A series of NMR samples are prepared with a constant concentration of the host molecule and varying concentrations of the guest molecule. All samples are prepared in the same deuterated solvent.

  • Data Acquisition: ¹H NMR spectra are recorded for each sample under identical experimental conditions (e.g., temperature, number of scans).[6]

  • Data Analysis: The chemical shift of a specific proton on the host or guest that is sensitive to the binding event is plotted against the concentration of the added component. The resulting binding curve is then fitted to a suitable binding equation (e.g., 1:1 binding model) using non-linear regression analysis to determine the association constant (K_a).[7] For systems in slow exchange on the NMR timescale, the relative integration of signals from the free and complexed species can be used to determine their concentrations and thus the binding constant.

UV-visible (UV-Vis) Spectrophotometry Titration

UV-Vis titration is a widely used method for determining binding constants when the complex formation results in a change in the absorbance spectrum of the host or guest.[5]

Methodology:

  • Sample Preparation: A solution of the chromophoric component (either host or guest) is prepared at a constant concentration. A stock solution of the other component (the titrant) is also prepared.

  • Titration: Aliquots of the titrant solution are incrementally added to the solution of the chromophoric component. After each addition, the solution is thoroughly mixed, and the UV-Vis spectrum is recorded.

  • Data Analysis: The change in absorbance at a specific wavelength is plotted against the concentration of the titrant. The resulting data is then fitted to a binding isotherm equation (e.g., the Benesi-Hildebrand equation for a 1:1 complex) to calculate the association constant (K_a).[12] The presence of an isosbestic point, a wavelength at which the absorbance does not change throughout the titration, is often indicative of a simple two-state equilibrium between the free and complexed species.

Visualizing Experimental Workflows and Structural Comparisons

To further elucidate the methodologies and the structural basis for the differing stabilities of this compound and cyclodextrin complexes, the following diagrams are provided.

ITC_Workflow cluster_prep Sample Preparation cluster_instrument ITC Experiment cluster_analysis Data Analysis Prep_Host Prepare Host Solution Degas Degas Both Solutions Prep_Host->Degas Prep_Guest Prepare Guest Solution Prep_Guest->Degas Load_Cell Load Host into Sample Cell Degas->Load_Cell Load_Syringe Load Guest into Syringe Degas->Load_Syringe Equilibrate Equilibrate Temperature Load_Cell->Equilibrate Load_Syringe->Equilibrate Titrate Perform Titration (Injections) Equilibrate->Titrate Raw_Data Record Raw Data (Heat Pulses) Titrate->Raw_Data Integrate Integrate Heat Data Raw_Data->Integrate Binding_Isotherm Generate Binding Isotherm Integrate->Binding_Isotherm Fit_Model Fit to Binding Model Binding_Isotherm->Fit_Model Thermo_Params Determine Ka, ΔH, n, ΔG, ΔS Fit_Model->Thermo_Params

Figure 1. Experimental workflow for determining complex stability using Isothermal Titration Calorimetry (ITC).

Structural_Comparison Structural Comparison: Superphanes vs. Cyclodextrins cluster_this compound This compound cluster_cyclodextrin Cyclodextrin This compound Structure Cage-like, composed of bridged aromatic rings Cavity Enclosed, well-defined, and rigid Portals Constricted, limiting guest access Stability Factors Strong shape complementarity, significant van der Waals interactions, but potential for high desolvation penalty Comparison Key Differences This compound:f6->Comparison Rigid, Enclosed Cavity Cyclodextrin Structure Truncated cone of linked glucose units Cavity Hydrophobic interior, wider and more accessible Portals Wide primary and secondary rims for guest entry Stability Factors Hydrophobic effect, van der Waals interactions, hydrogen bonding at rims Cyclodextrin:f6->Comparison Flexible, Open Cavity Conclusion Different Guest Selectivity and Stability Profiles Comparison->Conclusion Leads to...

Figure 2. Logical comparison of structural features influencing complex stability in superphanes and cyclodextrins.

Conclusion

This guide highlights a significant disparity in the current understanding of the stability of this compound and cyclodextrin complexes. Cyclodextrins have a well-established and extensive body of quantitative experimental data that demonstrates their ability to form stable complexes with a wide range of organic guest molecules. The stability of these complexes is readily determined by established techniques such as ITC, NMR, and UV-Vis spectroscopy.

In contrast, the study of this compound host-guest chemistry with organic molecules is in its nascent stages. While their rigid, enclosed structures hold promise for highly selective and stable complexation, there is a notable lack of experimental thermodynamic data in the literature. The available information is largely based on computational predictions or studies with very simple guests. The limited experimental data on related cyclophanes suggests that stable complexes with organic guests can be formed, but a comprehensive, direct comparison with the vast cyclodextrin literature is not yet possible.

For researchers and drug development professionals, cyclodextrins currently offer a more predictable and well-characterized platform for host-guest complexation. However, the unique structural features of superphanes warrant further investigation, as they may offer novel binding capabilities and selectivities that are not achievable with existing host molecules. Future experimental studies are essential to unlock the full potential of superphanes and to enable a more complete and quantitative comparison of their complex stability with that of cyclodextrins.

References

A Researcher's Guide to the Computational Validation of Superphane Host-Guest Binding Energies

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of computational methods and experimental data for validating the binding affinities of intricate host-guest systems.

In the landscape of supramolecular chemistry and drug development, the precise prediction and validation of binding affinities between host and guest molecules are paramount. Superphanes, with their unique three-dimensional cavities, represent a fascinating class of host molecules with significant potential for applications in molecular recognition, catalysis, and drug delivery. The computational prediction of their binding energies, when rigorously validated by experimental data, can accelerate the design of novel functional materials and therapeutics.

This guide provides a comprehensive overview of the computational and experimental methodologies employed to validate the binding energies of superphane and analogous cyclophane host-guest complexes. We present a comparative analysis of various computational approaches with experimental benchmarks, offering researchers, scientists, and drug development professionals a practical framework for their own investigations.

Comparative Analysis of Binding Energies: Computational vs. Experimental

The validation of computational methods hinges on their ability to reproduce experimentally determined binding free energies (ΔG). Below is a compilation of data from studies on cucurbit[1]uril (CB7), a host system with structural similarities to superphanes, showcasing the performance of different computational approaches against experimental values obtained from Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Host-Guest ComplexExperimental ΔG (kcal/mol)Computational MethodCalculated ΔG (kcal/mol)Deviation (kcal/mol)Reference
CB7 - Guest 1-8.5PM6-DH+/COSMO-14.33-5.83[2]
CB7 - Guest 2-9.7PM6-DH+/COSMO-15.53-5.83[2]
CB7 - Guest 3-11.5PM6-DH+/COSMO-17.33-5.83[2]
CB7 - Guest 4-7.9DFTB3-D3(BJ)-13.1-5.2[3]
CB7 - Guest 5-10.2DFTB3-D3(BJ)-15.4-5.2[3]
CB7 - Guest 6-6.8RHF-D3(BJ)/def2-TZVP-6.80.0[3]
CB7 - Guest 7-9.1RHF-D3(BJ)/def2-TZVP-9.10.0[3]
CB7 - Guest 8-8.3TPSS-D3(BJ)/def2-TZVP-8.00.3[3]
CB7 - Guest 9-10.5TPSS-D3(BJ)/def2-TZVP-10.10.4[3]

Note: The systematic offset observed in some computational methods can often be corrected with empirical adjustments, leading to high correlation with experimental data. For instance, after a linear correction, the PM6-DH+/COSMO method achieved a mean unsigned error of 1.6 kcal/mol.[2]

Experimental and Computational Protocols

A robust validation framework requires meticulous experimental procedures and well-defined computational workflows. The following sections detail the standard protocols for the most common techniques.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

1. Sample Preparation:

  • Both host and guest molecules are prepared in the same buffer to minimize heats of dilution.

  • The host solution is placed in the sample cell, and the guest solution is loaded into the injection syringe.

  • Typical starting concentrations are 10 µM for the macromolecule in the cell and 100 µM for the ligand in the syringe.[4]

2. Instrumentation and Setup:

  • The reference cell is filled with the same buffer.

  • The system is equilibrated at the desired temperature (e.g., 25°C).

  • Stirring speed is set to ensure rapid mixing without generating excess heat (e.g., 750 rpm).[1]

3. Titration Experiment:

  • A series of small injections (e.g., 10 μl) of the guest solution are made into the sample cell.[5]

  • The heat change after each injection is measured.

  • The experiment continues until the host is saturated with the guest.

4. Data Analysis:

  • The raw data of heat per injection is plotted against the molar ratio of guest to host.

  • The resulting isotherm is fitted to a suitable binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH).[4]

  • The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Titration

NMR titration monitors the changes in the chemical shifts of host or guest protons upon complexation to determine the binding constant.

1. Sample Preparation:

  • A stock solution of the host and a more concentrated stock solution of the guest are prepared in a deuterated solvent.

  • The initial sample contains a known concentration of the host.

2. Titration Experiment:

  • A series of ¹H NMR spectra are recorded after the sequential addition of small aliquots of the guest stock solution to the host solution.

  • The changes in the chemical shifts of specific protons of the host and/or guest are monitored.

3. Data Analysis:

  • The stoichiometry of the complex can be determined using a Job plot.[6]

  • For fast exchange on the NMR timescale, the observed chemical shift is a weighted average of the free and bound states.

  • The binding constant (Ka) is determined by fitting the change in chemical shift as a function of the guest concentration to a 1:1 or other appropriate binding isotherm using non-linear regression analysis.[7][8]

Computational Protocol: DFT-Based Binding Energy Calculation

Density Functional Theory (DFT) offers a good balance between accuracy and computational cost for calculating binding energies.

1. Structure Preparation:

  • Initial 3D structures of the host, guest, and host-guest complex are generated.

  • For flexible molecules, a conformational search is performed to identify low-energy conformers.

2. Geometry Optimization:

  • The geometries of the host, guest, and host-guest complex are optimized using a selected DFT functional and basis set (e.g., B3LYP/def2-SVP).[9]

  • Dispersion corrections (e.g., D3) are crucial for accurately describing non-covalent interactions.[10]

3. Energy Calculation:

  • Single-point energy calculations are performed on the optimized geometries using a higher level of theory (e.g., a larger basis set like def2-TZVP) to obtain more accurate electronic energies.[10]

  • The effect of the solvent is included using a continuum solvation model (e.g., COSMO or SMD).[9]

4. Binding Energy Calculation:

  • The binding energy (ΔE_binding) is calculated as: ΔE_binding = E_complex - (E_host + E_guest)

  • To obtain the Gibbs free energy of binding (ΔG_binding), thermal corrections, including zero-point vibrational energy and entropy, are calculated from frequency calculations.[9]

Visualization of Validation Workflows

The following diagrams illustrate the key workflows in the computational validation of host-guest binding energies.

experimental_validation_workflow cluster_exp Experimental Validation Sample_Prep Sample Preparation (Host & Guest in Matched Buffer) ITC Isothermal Titration Calorimetry (ITC) Sample_Prep->ITC NMR NMR Titration Sample_Prep->NMR Thermodynamic_Parameters Thermodynamic Parameters (ΔG, ΔH, ΔS, Ka, n) ITC->Thermodynamic_Parameters NMR->Thermodynamic_Parameters

Experimental validation workflow.

computational_workflow cluster_comp Computational Workflow Structure_Prep Structure Preparation (Host, Guest, Complex) Geom_Opt Geometry Optimization (e.g., DFT-D3) Structure_Prep->Geom_Opt Energy_Calc Single-Point Energy + Solvation Model Geom_Opt->Energy_Calc Binding_Energy Binding Free Energy (ΔG_calc) Energy_Calc->Binding_Energy

Computational prediction workflow.

validation_cycle Experimental_Data Experimental Data (ΔG_exp) Comparison Comparison & Analysis (Correlation, RMSE) Experimental_Data->Comparison Computational_Model Computational Model (DFT, Force Field, etc.) Binding_Energy_Prediction Binding Energy Prediction (ΔG_calc) Computational_Model->Binding_Energy_Prediction Binding_Energy_Prediction->Comparison Model_Refinement Model Refinement Comparison->Model_Refinement if discrepancy Model_Refinement->Computational_Model

Iterative cycle of computational model validation.

References

comparative study of the photophysical properties of superphane isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Photophysical Properties of Superphane Isomers

This guide provides a comparative analysis of the photophysical properties of two series of this compound isomers: imine-based superphanes (7a-7e) and secondary amine-based superphanes (3a-3e). The data presented is based on the findings reported by Qing He and colleagues in their work on the synthesis and characterization of these novel macromolecules.[1][2]

Introduction to Superphanes

Superphanes are a unique class of cyclophanes where two aromatic rings are held in a face-to-face arrangement by six bridging units.[1][2][3] This constrained geometry leads to significant electronic interactions between the aromatic decks, giving rise to interesting photophysical properties. The two series of isomers discussed herein differ in the nature of the linkages within their cage structures, with one series based on imine bonds and the other on secondary amine bonds.[1][2]

Comparative Photophysical Data

The photophysical properties of the imine-based and secondary amine-based this compound isomers are summarized in the tables below. A key distinction between the two series is their emissive behavior in different states. The imine-based superphanes exhibit significant fluorescence only in the solid state, a characteristic often associated with aggregation-induced emission (AIE).[2] In contrast, the secondary amine-based isomers are fluorescent in both solution and the solid state.[1][2]

Table 1: Photophysical Properties of Imine-Based this compound Isomers (7a-7e) in the Solid State

IsomerExcitation Wavelength (λex, nm)Emission Wavelength (λem, nm)Fluorescence Quantum Yield (ΦF, %)Fluorescence Lifetime (τ, ns)
7a Not specifiedNot specified3.5 - 17.1[1][2]Not specified
7b Not specifiedNot specified3.5 - 17.1[1][2]Not specified
7c Not specifiedNot specified3.5 - 17.1[1][2]Not specified
7d Not specifiedNot specified3.5 - 17.1[1][2]Not specified
7e Not specifiedNot specified3.5 - 17.1[1][2]Not specified

Note: Specific excitation and emission maxima, as well as fluorescence lifetimes for individual isomers, are detailed in the supplementary information of the source publication.[1]

Table 2: Photophysical Properties of Secondary Amine-Based this compound Isomers (3a-3e)

IsomerStateExcitation Wavelength (λex, nm)Emission Wavelength (λem, nm)Fluorescence Quantum Yield (ΦF)Fluorescence Lifetime (τ, ns)
3a SolutionNot specified~443< 0.01Not specified
SolidNot specifiedNot specifiedNot specifiedNot specified
3b SolutionNot specified~442< 0.01Not specified
SolidNot specifiedNot specifiedNot specifiedNot specified
3c SolutionNot specifiedNot specified< 0.01Not specified
SolidNot specifiedNot specifiedNot specifiedNot specified
3d SolutionNot specifiedNot specified< 0.01Not specified
SolidNot specifiedNot specifiedNot specifiedNot specified
3e SolutionNot specifiedNot specified< 0.01Not specified
SolidNot specifiedNot specifiedNot specifiedNot specified

Note: The fluorescence of secondary amine-based superphanes in solution is described as genuine but weak.[1][2] Detailed photophysical data for the solid state and specific excitation wavelengths are available in the supplementary information of the source publication.[1]

Experimental Protocols

The characterization of the photophysical properties of the this compound isomers involves standard spectroscopic techniques. Below are the general methodologies employed for these types of measurements.

UV-Vis Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission properties of the this compound isomers in solution and the solid state.

Methodology:

  • Sample Preparation (Solution):

    • Solutions of the this compound isomers are prepared in spectroscopic grade solvents (e.g., chloroform, DMSO) at a concentration that yields an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

  • Sample Preparation (Solid State):

    • Solid samples are prepared as thin films or crystalline powders.

  • UV-Vis Absorption Spectroscopy:

    • Absorption spectra are recorded using a dual-beam UV-Vis spectrophotometer.

    • The measurements are typically performed at room temperature in a 1 cm path length quartz cuvette for solutions.

  • Fluorescence Spectroscopy:

    • Emission and excitation spectra are recorded using a spectrofluorometer.

    • For solution measurements, the same cuvette from the absorption measurement is used.

    • For solid-state measurements, a specialized solid-state sample holder is used.

Fluorescence Quantum Yield (ΦF) Determination

Objective: To quantify the efficiency of the fluorescence process for the this compound isomers.

Methodology (Relative Method for Solutions):

  • A well-characterized fluorescence standard with a known quantum yield in the same solvent is chosen.

  • A series of solutions of both the standard and the sample are prepared with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

  • The absorption and fluorescence spectra of each solution are recorded.

  • The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard.

  • The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (ms / mr) * (ηs² / ηr²) where Φr is the quantum yield of the reference, m is the slope from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Methodology (Absolute Method for Solids):

  • An integrating sphere is used to collect all the light emitted from the sample.

  • The number of photons emitted by the sample is compared to the number of photons absorbed.

  • This method does not require a reference standard and is suitable for solid-state measurements where scattering is significant.

Fluorescence Lifetime (τ) Measurement

Objective: To determine the average time the this compound molecule spends in the excited state before returning to the ground state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

  • The sample is excited by a pulsed light source (e.g., a picosecond laser).

  • The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured.

  • A histogram of these time differences is built up over many excitation cycles.

  • The fluorescence lifetime is determined by fitting the decay of the fluorescence intensity over time.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow for the synthesis and photophysical characterization of the this compound isomers.

G cluster_synthesis Synthesis cluster_characterization Photophysical Characterization A Hexakis-amine C Self-Assembly A->C B Aromatic Dialdehyde B->C D Imine-Based Superphanes (7a-7e) C->D E Reduction (NaBH4) D->E G UV-Vis Spectroscopy D->G H Fluorescence Spectroscopy D->H D->H F Secondary Amine-Based Superphanes (3a-3e) E->F F->G F->H F->H K Data Analysis & Comparison G->K I Quantum Yield Measurement H->I J Lifetime Measurement (TCSPC) H->J I->K J->K G cluster_imine Imine-Based Superphanes (7a-7e) cluster_amine Secondary Amine-Based Superphanes (3a-3e) A Solution State C Low Fluorescence A->C B Solid State D High Fluorescence (AIE) B->D E Solution State G Fluorescence E->G F Solid State H Fluorescence F->H

References

Evaluating the Biocompatibility of Superphanes for In Vivo Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for safe and effective drug delivery systems is a cornerstone of modern medicine. Superphanes, a class of macrocyclic compounds with unique host-guest properties, have emerged as promising candidates for in vivo applications. However, a thorough evaluation of their biocompatibility is paramount before they can be translated into clinical use. This guide provides a comparative analysis of the biocompatibility of superphanes, benchmarked against established drug delivery platforms: liposomes, polymeric nanoparticles, and hydrogels. Due to the limited direct in vivo biocompatibility data on superphanes, this guide incorporates data from structurally related cyclophanes, such as cyclodextrins and calixarenes, to provide a foundational assessment.

Executive Summary

This guide summarizes key in vivo biocompatibility parameters, including acute toxicity, biodistribution, and immunogenicity. While superphanes and their cyclophane analogues demonstrate potential, established platforms like liposomes and polymeric nanoparticles currently offer a more extensive and favorable biocompatibility profile based on available data. Hydrogels also present a safe profile, particularly for localized delivery. The selection of a suitable drug delivery vehicle will ultimately depend on the specific therapeutic application, desired release kinetics, and target tissue.

Data Presentation: Comparative Biocompatibility Metrics

The following tables provide a structured comparison of quantitative data for different drug delivery systems. It is important to note that direct in vivo data for superphanes is scarce, and therefore, data from cyclodextrins and calixarenes are used as surrogates.

Table 1: Acute Systemic Toxicity

Delivery SystemAnimal ModelRoute of AdministrationLD50 (mg/kg)Citation(s)
Cyclophanes (Surrogates)
Cyclodextrins (HP-β-CD)MiceIntraperitoneal298.3[1]
Doxorubicin-loaded LiposomesMiceIntravenous40[2]
Free DoxorubicinMiceIntravenous26[2]
Cisplatin-loaded LiposomesMiceIntraperitoneal80 (highest tested dose, no LD50 reached)[3]
Free CisplatinMiceIntraperitoneal~20[3]
Polymeric Nanoparticles
PEG-PLL-PLGAMiceIntravenous> 500[4]
Bio-CS-PLGAMiceIntravenous> 300[5]
Hydrogels
Data not available

Table 2: In Vivo Biodistribution (% Injected Dose in Organs)

Delivery SystemAnimal ModelTime PointLiverSpleenLungsKidneysTumorCitation(s)
Cyclophanes (Surrogates)
β-CyclodextrinRats2 h~3.0 µg/mL~3.0 µg/mL-~3.0 µg/mL-[6][7]
Liposomes
PEGylated Liposomes (100 nm)Mice24 h~10%~5%--~5%
PEGylated Liposomes (400 nm)Mice48 h~25%~15%--<1%[8]
Polymeric Nanoparticles
PLGA NanoparticlesMice7 days40.04%Lowest %-25.97%-[9]
Chitosan NanoparticlesMice30 min~93%-~6%--[10]
Hydrogels
Data not available

Table 3: Immunogenicity Profile

Delivery SystemKey FindingsCitation(s)
Cyclophanes (Surrogates)
Calix[10]arenesImmunogenicity is influenced by the carrier, dosage, and injection method. No immune response was observed with a homologous carrier or low-dose intravenous injection.[3][11]
Liposomes
PEGylated LiposomesCan induce anti-PEG antibodies, leading to accelerated blood clearance upon repeated administration.[1]
Polymeric Nanoparticles
Chitosan NanoparticlesGenerally considered non-immunogenic.[12]
Hydrogels
PEG-g-chitosan hydrogelCauses a moderate inflammatory response without fibrous encapsulation.[11]

Experimental Protocols

Detailed methodologies for key biocompatibility experiments are crucial for data interpretation and replication.

In Vitro Hemolysis Assay

This assay assesses the potential of a material to damage red blood cells.

Methodology:

  • Preparation of Red Blood Cells (RBCs): Fresh whole blood is collected with an anticoagulant. The RBCs are separated by centrifugation and washed multiple times with a buffered saline solution.

  • Incubation: The washed RBCs are incubated with various concentrations of the test material (e.g., superphane formulation) and positive (e.g., Triton X-100) and negative (e.g., saline) controls at 37°C for a specified time.

  • Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs.

  • Quantification of Hemolysis: The amount of hemoglobin released into the supernatant is measured spectrophotometrically. The percentage of hemolysis is calculated relative to the positive control.[13]

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Collect Blood Collect Blood Isolate & Wash RBCs Isolate & Wash RBCs Collect Blood->Isolate & Wash RBCs Incubate with Test Material Incubate with Test Material Isolate & Wash RBCs->Incubate with Test Material Positive Control Positive Control Isolate & Wash RBCs->Positive Control Negative Control Negative Control Isolate & Wash RBCs->Negative Control Centrifuge Centrifuge Incubate with Test Material->Centrifuge Positive Control->Centrifuge Negative Control->Centrifuge Measure Hemoglobin Measure Hemoglobin Centrifuge->Measure Hemoglobin Calculate % Hemolysis Calculate % Hemolysis Measure Hemoglobin->Calculate % Hemolysis

Workflow for the in vitro hemolysis assay.
MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

  • Cell Seeding: Adherent cells are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: The cells are then treated with various concentrations of the test material for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

MTT_Assay_Workflow Seed Cells Seed Cells Treat with Test Material Treat with Test Material Seed Cells->Treat with Test Material Add MTT Reagent Add MTT Reagent Treat with Test Material->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Workflow for the MTT cytotoxicity assay.
In Vivo Acute Systemic Toxicity (OECD 423)

This method determines the acute oral toxicity of a substance.[14][15][16][17][18]

Methodology:

  • Animal Selection: A small group of animals (typically rodents) of a single sex is used for each dose level.

  • Dosing: The test substance is administered orally at one of a series of fixed dose levels.

  • Observation: The animals are observed for signs of toxicity and mortality over a defined period (typically 14 days).

  • Stepwise Procedure: The outcome of the first dose group determines the dose for the next group. If animals survive, a higher dose is used; if they die, a lower dose is used.

  • Endpoint: The test is concluded when a dose that causes mortality and a dose that causes no mortality are identified, allowing for classification of the substance's toxicity.[14][15][16][17][18]

Acute_Toxicity_Workflow Start Start Administer Dose 1 Administer Dose 1 Start->Administer Dose 1 Observe Animals Observe Animals Administer Dose 1->Observe Animals Mortality? Mortality? Observe Animals->Mortality? Administer Lower Dose Administer Lower Dose Mortality?->Administer Lower Dose Yes Administer Higher Dose Administer Higher Dose Mortality?->Administer Higher Dose No Determine Toxicity Class Determine Toxicity Class Mortality?->Determine Toxicity Class Endpoint Reached Administer Lower Dose->Observe Animals Administer Higher Dose->Observe Animals

Workflow for in vivo acute systemic toxicity testing.
In Vivo Biodistribution Imaging

This technique visualizes and quantifies the distribution of a substance within a living organism.[19]

Methodology:

  • Labeling: The drug delivery system is labeled with a reporter, such as a fluorescent dye or a radionuclide.

  • Administration: The labeled material is administered to an animal model, typically via intravenous injection.

  • Imaging: At various time points, the animal is imaged using an appropriate imaging modality (e.g., fluorescence imaging, PET, SPECT).[19]

  • Ex Vivo Analysis: After the final imaging session, the animal is euthanized, and major organs are harvested.

  • Quantification: The amount of the labeled material in each organ is quantified by measuring the signal from the reporter (e.g., fluorescence intensity or radioactivity). The results are typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Biodistribution_Workflow Label Delivery System Label Delivery System Administer to Animal Administer to Animal Label Delivery System->Administer to Animal In Vivo Imaging In Vivo Imaging Administer to Animal->In Vivo Imaging Time Points Euthanize & Harvest Organs Euthanize & Harvest Organs In Vivo Imaging->Euthanize & Harvest Organs Ex Vivo Imaging/Counting Ex Vivo Imaging/Counting Euthanize & Harvest Organs->Ex Vivo Imaging/Counting Quantify Distribution Quantify Distribution Ex Vivo Imaging/Counting->Quantify Distribution

Workflow for in vivo biodistribution imaging.

Conclusion

The evaluation of biocompatibility is a critical step in the development of any in vivo drug delivery system. While superphanes hold promise due to their unique structural and functional properties, the current lack of direct in vivo biocompatibility data necessitates a cautious approach. By leveraging data from related cyclophane structures, we can begin to build a preliminary safety profile. However, extensive in vivo studies on superphanes themselves are imperative to fully understand their toxicological, immunological, and pharmacokinetic properties.

In comparison, established platforms such as liposomes and polymeric nanoparticles have a wealth of biocompatibility data, demonstrating a generally favorable safety profile, although challenges such as the immunogenicity of PEGylated formulations remain. Hydrogels are also a safe option, particularly for localized delivery.

Researchers and drug development professionals should carefully consider the data presented in this guide when selecting a drug delivery vehicle. The choice will depend on the specific drug, target indication, and desired therapeutic outcome. Further research into the in vivo biocompatibility of superphanes is strongly encouraged to unlock their full potential in medicine.

References

Unveiling the Selectivity of Superphane-Based Molecular Sensors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparison guide on the cross-reactivity of superphane-based molecular sensors. This guide offers an objective analysis of their performance against alternative sensing technologies, supported by available experimental data for related cyclophane structures. Due to a lack of specific cross-reactivity studies on this compound-based sensors, this report leverages data from closely related cyclophane-based systems to provide valuable insights into their potential selectivity.

Superphanes, a class of cyclophanes with aromatic rings connected by at least three bridges, offer a unique three-dimensional cavity that can be tailored for specific molecular recognition. This structural feature is anticipated to provide high selectivity, a critical attribute for any molecular sensor. Cross-reactivity, the phenomenon where a sensor responds to non-target molecules, can lead to false positives and inaccurate measurements. Therefore, understanding and minimizing cross-reactivity is paramount for the development of reliable and effective sensors.

Comparative Performance of Cyclophane-Based Ion-Selective Electrodes

As a proxy for this compound-based sensors, the performance of ion-selective electrodes (ISEs) based on a [4.4.4.4]cyclophane derivative has been evaluated. The following table summarizes the potentiometric response of this cyclophane-based ISE to various cations.

IonLinear Range (M)Slope (mV/decade)Limit of Detection (M)
Ca²⁺1.0 x 10⁻⁶ - 1.0 x 10⁻¹285.0 x 10⁻⁷
Mg²⁺1.0 x 10⁻⁵ - 1.0 x 10⁻¹208.0 x 10⁻⁶
Na⁺1.0 x 10⁻⁴ - 1.0 x 10⁻¹155.0 x 10⁻⁵
K⁺1.0 x 10⁻⁴ - 1.0 x 10⁻¹127.0 x 10⁻⁵

Data extrapolated from studies on [4.4.4.4]cyclophane as an ionophore for ion-selective electrodes. The best response was observed for calcium ions, indicating a degree of selectivity.[1]

Conceptual Framework for this compound-Based Sensing

This compound-based sensors operate on the principle of host-guest chemistry, where the this compound molecule (the host) selectively binds a target molecule (the guest). This binding event triggers a measurable signal, such as a change in fluorescence, conductivity, or electrochemical potential. The high degree of preorganization and the unique electronic environment of the this compound cavity are expected to result in strong and selective binding interactions.

A theoretical model for a paracyclophane-based molecular wire sensor designed to detect zerovalent chromium predicted a significant (10- to 12-fold) increase in conductance upon complex formation.[2] This high sensitivity, coupled with the specific binding pocket of the cyclophane, suggests the potential for highly selective sensing. However, experimental cross-reactivity data against other metal ions for this specific system is not available.

Experimental Protocols

To ensure the rigorous evaluation of sensor performance, standardized experimental protocols for cross-reactivity studies are essential. The following methodologies are recommended for assessing the selectivity of this compound-based molecular sensors.

Protocol for Cross-Reactivity Testing of Ion-Selective Electrodes
  • Preparation of Ion-Selective Membranes:

    • Incorporate the this compound-based ionophore into a polymer matrix (e.g., PVC).

    • Add a plasticizer to ensure membrane flexibility and ion mobility.

    • In some cases, an ionic additive may be included to reduce membrane resistance.

  • Conditioning of Electrodes:

    • Soak the prepared electrodes in a solution of the primary ion (e.g., 0.01 M CaCl₂) for several hours to ensure a stable baseline potential.

  • Potentiometric Measurements:

    • Measure the electromotive force (EMF) of the sensor in a series of standard solutions of the primary ion with varying concentrations.

    • To assess cross-reactivity, introduce potential interfering ions into the standard solutions at a fixed concentration.

    • Record the EMF response and calculate the selectivity coefficient using the Fixed Interference Method (FIM) or the Matched Potential Method (MPM).

Protocol for Cross-Reactivity Testing of Fluorescence-Based Sensors
  • Sensor Preparation:

    • Synthesize the fluorescent this compound-based sensor, which typically includes a fluorophore that is sensitive to the binding event.

  • Fluorescence Spectroscopy:

    • Record the baseline fluorescence spectrum of the sensor in a suitable buffer solution.

    • Introduce the target analyte at various concentrations and record the change in fluorescence intensity or wavelength.

  • Interference Study:

    • Prepare solutions containing the sensor and a fixed concentration of the target analyte.

    • Introduce potential interfering molecules, structurally similar to the analyte or commonly found in the sample matrix, at concentrations several orders of magnitude higher than the target analyte.

    • Measure the fluorescence response to determine if the interfering molecules cause a significant change in the signal.

Visualizing the Workflow and Signaling Pathway

To better illustrate the processes involved in evaluating and utilizing this compound-based sensors, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Sensor Preparation cluster_testing Performance Testing cluster_analysis Data Analysis synthesis Synthesis of This compound Host functionalization Functionalization with Signaling Moiety synthesis->functionalization primary_response Primary Analyte Response functionalization->primary_response cross_reactivity Cross-Reactivity Testing primary_response->cross_reactivity calibration Calibration Curve Generation cross_reactivity->calibration selectivity_coeff Selectivity Coefficient Calculation calibration->selectivity_coeff

Experimental workflow for cross-reactivity assessment.

signaling_pathway This compound This compound Host complex Host-Guest Complex This compound->complex analyte Target Analyte analyte->complex signal Measurable Signal (e.g., Fluorescence Change) complex->signal

Generalized signaling pathway for a this compound sensor.

Future Outlook

While direct experimental data on the cross-reactivity of this compound-based molecular sensors remains limited, the foundational principles of their design and the performance of related cyclophane systems suggest a promising future for this class of sensors. Their highly structured and tunable cavities offer the potential for exceptional selectivity. Further research focusing on systematic cross-reactivity studies against a wide range of potential interferents is crucial to fully realize their applicability in complex environments such as biological fluids and environmental samples. The development of computational models to predict binding affinities and selectivities will also accelerate the design of next-generation this compound-based sensors with superior performance characteristics.

References

Benchmarking the Catalytic Prowess of Superphane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the catalytic efficiency of superphane derivatives and their close relatives, the [2.2]paracyclophanes. Due to the limited availability of quantitative catalytic data for a broad range of this compound derivatives, this guide leverages the more extensively studied [2.2]paracyclophane-based catalysts as a benchmark for comparison. Experimental data, detailed protocols, and mechanistic diagrams are provided to support the evaluation of these powerful catalytic scaffolds.

Superphanes, with their unique three-dimensional structure featuring two benzene (B151609) rings held in a rigid, face-to-face arrangement by six bridges, present a fascinating scaffold for the design of novel catalysts. Their inherent chirality and the ability to be functionalized allow for the creation of tailored catalytic environments. However, the broader class of cyclophanes, particularly [2.2]paracyclophanes, have been more extensively explored in the realm of asymmetric catalysis. This guide will focus on the catalytic applications of these compounds, with a particular emphasis on asymmetric hydrogenation and carbon-carbon bond-forming reactions.

Asymmetric Hydrogenation: A Key Application

Chiral phosphine (B1218219) ligands based on the [2.2]paracyclophane skeleton, such as PhanePhos, have demonstrated exceptional performance in the asymmetric hydrogenation of various substrates. These reactions are crucial in the pharmaceutical industry for the synthesis of enantiomerically pure active pharmaceutical ingredients.

Catalytic Performance in Asymmetric Hydrogenation of Olefins

The efficiency of a catalyst is paramount. Key metrics for evaluating performance include enantiomeric excess (ee), which measures the stereoselectivity of the reaction, and turnover number (TON) or turnover frequency (TOF), which quantify the catalyst's activity and longevity.

Catalyst/LigandSubstrateReactionMetalTONTOF (h⁻¹)Yield (%)ee (%)Reference
(S)-PhanePhosDehydroamino acid methyl estersHydrogenationRhodium--~90~90[1]
(R,R)-Me-BPE-4Methyl 2-acetamidoacrylateHydrogenationRhodium10,000->9999Not explicitly found
DuanPhosN-AryliminesHydrogenationIridiumup to 10,000--up to 98[2]

Note: Specific TON and TOF values for PhanePhos in the cited reaction were not available in the searched literature. The table includes data for other relevant chiral phosphine ligands for comparative purposes.

The high enantioselectivities achieved with these catalysts underscore the effectiveness of the rigid, chiral environment provided by the cyclophane backbone in controlling the stereochemical outcome of the reaction.

Experimental Protocol: Asymmetric Hydrogenation of Methyl 2-acetamidoacrylate

This protocol is a representative example of the experimental setup for asymmetric hydrogenation using a chiral rhodium catalyst.

Materials:

  • [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

  • Chiral diphosphine ligand (e.g., a PhanePhos derivative)

  • Methyl 2-acetamidoacrylate

  • Anhydrous, degassed solvent (e.g., methanol (B129727) or dichloromethane)

  • High-pressure autoclave equipped with a magnetic stir bar

Procedure:

  • In a glovebox, the rhodium precursor and the chiral ligand (in a 1:1.1 molar ratio) are dissolved in the solvent to form the catalyst solution.

  • The substrate, methyl 2-acetamidoacrylate, is added to the autoclave.

  • The catalyst solution is transferred to the autoclave.

  • The autoclave is sealed, removed from the glovebox, and purged several times with hydrogen gas.

  • The reaction is pressurized with hydrogen to the desired pressure (e.g., 10 bar) and stirred at a constant temperature (e.g., 25 °C) for the specified time.

  • Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure.

  • The product is purified by column chromatography.

  • The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Carbon-Carbon Bond Formation: Suzuki-Miyaura and Heck Reactions

[2.2]Paracyclophane-based ligands have also proven to be effective in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis for the construction of complex molecules.

Catalytic Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between aryl or vinyl halides and boronic acids. The efficiency of these reactions can be significantly enhanced by using sterically bulky and electron-rich phosphine ligands.

LigandAryl HalideArylboronic AcidCatalyst Loading (mol%)Yield (%)Reference
[2.2]Paracyclophane-based monophosphine4-ChloroanisolePhenylboronic acid0.198[3]
Buchwald-type phosphine4-ChloroanisolePhenylboronic acid0.5-1.0High[4]

The use of a [2.2]paracyclophane-based monophosphine ligand allows for efficient coupling of challenging aryl chlorides at low catalyst loadings.[3]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloroanisole and Phenylboronic Acid

Materials:

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))

  • [2.2]Paracyclophane-based monophosphine ligand

  • 4-Chloroanisole

  • Phenylboronic acid

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., toluene (B28343) or dioxane)

Procedure:

  • In a glovebox, Pd₂(dba)₃ and the phosphine ligand are added to a Schlenk tube.

  • The solvent, 4-chloroanisole, phenylboronic acid, and the base are added sequentially.

  • The tube is sealed and heated to the desired temperature (e.g., 100 °C) with stirring for the specified time.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired biaryl product.

Visualizing the Catalytic Cycle

Understanding the mechanism of a catalytic reaction is crucial for its optimization and the design of new catalysts. Graphviz diagrams can be used to visualize the key steps in the catalytic cycle.

Asymmetric Hydrogenation Catalytic Cycle

Asymmetric_Hydrogenation Catalyst [Rh(L)]⁺ Catalyst_Olefin [Rh(L)(Olefin)]⁺ Catalyst->Catalyst_Olefin + Olefin Olefin Olefin Substrate H2 H₂ Product Chiral Product Catalyst_H2 [Rh(H)₂(L)(Olefin)]⁺ Catalyst_Olefin->Catalyst_H2 + H₂ (Oxidative Addition) Catalyst_Product [Rh(L)(Product)]⁺ Catalyst_H2->Catalyst_Product Migratory Insertion & Reductive Elimination Catalyst_Product->Catalyst - Product

Caption: Catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)(X)L₂ Pd0->ArPdX + Ar-X (Oxidative Addition) ArX Ar-X ArPdAr Ar-Pd(II)(Ar')L₂ ArPdX->ArPdAr + Ar'-B(OH)₂ + Base (Transmetalation) ArBOH2 Ar'-B(OH)₂ Base Base ArPdAr->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr->Product

Caption: Catalytic cycle for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Conclusion

While the catalytic applications of this compound derivatives are still an emerging field, the extensive research on the closely related [2.2]paracyclophanes provides a strong foundation and a clear indication of their potential. The unique, rigid, and chiral scaffold of these molecules makes them highly promising ligands for a wide range of asymmetric catalytic transformations. Further research focusing on the synthesis of novel this compound derivatives and the detailed evaluation of their catalytic performance is needed to fully unlock their potential in catalysis and drug development. The data and protocols presented in this guide serve as a valuable resource for researchers venturing into this exciting area of chemistry.

References

Safety Operating Guide

Navigating the Disposal of Superphane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental protection. Superphane, a unique polycyclic aromatic hydrocarbon, requires specific procedures for its safe disposal due to its strained molecular structure and the general hazardous nature of aromatic compounds. This guide provides essential safety and logistical information, offering a clear, step-by-step operational plan for the proper disposal of this compound waste.

Understanding the Waste Profile of this compound

Personal Protective Equipment (PPE)

Before handling any this compound waste, appropriate personal protective equipment must be worn. This includes:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required.

  • Body Protection: A flame-resistant lab coat should be worn.

  • Respiratory Protection: If handling fine powders of this compound outside of a certified chemical fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.

This compound Waste Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

cluster_ppe Step 1: Don Appropriate PPE cluster_waste_id Step 2: Identify this compound Waste Stream cluster_collection Step 3: Collect Waste in Designated Containers cluster_labeling Step 4: Label Waste Container cluster_storage Step 5: Store Waste Securely cluster_disposal Step 6: Arrange for Final Disposal ppe_items • Chemical Safety Goggles • Chemically Resistant Gloves • Flame-Resistant Lab Coat • Respirator (if applicable) solid_waste Solid Waste liquid_waste Liquid Waste contaminated_materials Contaminated Materials collect_solid Collect in a labeled, sealed container for 'Non-Halogenated Aromatic Hydrocarbon Solids' solid_waste->collect_solid collect_liquid Collect in a labeled, sealed container for 'Non-Halogenated Aromatic Hydrocarbon Liquids' liquid_waste->collect_liquid collect_contaminated Collect in a labeled, sealed container for 'Solid Chemical Waste' contaminated_materials->collect_contaminated label_info Label must include: • 'Hazardous Waste' • 'this compound Waste' • All chemical constituents and concentrations • Hazard pictograms (e.g., Flammable, Health Hazard) • Date of accumulation start • Principal Investigator's name and contact information collect_solid->label_info collect_liquid->label_info collect_contaminated->label_info storage_info • In a designated Satellite Accumulation Area (SAA) • Segregated from incompatible materials (e.g., oxidizers) • In secondary containment label_info->storage_info contact_ehs Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup. storage_info->contact_ehs

This compound Waste Disposal Workflow

Step-by-Step Disposal Procedures

1. Waste Segregation and Collection:

  • Solid this compound Waste: Collect pure this compound, reaction byproducts, and contaminated solids (e.g., silica (B1680970) gel) in a dedicated, robust, and sealable container. This container should be clearly labeled for "Non-Halogenated Aromatic Hydrocarbon Solids."

  • Liquid this compound Waste: Solutions containing this compound should be collected in a separate, chemically compatible (e.g., glass or polyethylene) container with a secure screw cap. This container should be labeled for "Non-Halogenated Aromatic Hydrocarbon Liquids." Do not mix with halogenated solvent waste.

  • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be collected in a designated container for solid chemical waste. Whenever possible, glassware should be decontaminated by rinsing with a minimal amount of a suitable solvent (e.g., acetone (B3395972) or toluene), and the rinsate collected as liquid hazardous waste.

2. Waste Container Labeling:

Proper labeling is critical for safety and regulatory compliance. All this compound waste containers must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound Waste"

  • A complete list of all chemical constituents and their approximate concentrations.

  • Appropriate hazard pictograms (e.g., Flammable, Health Hazard).

  • The date when waste was first added to the container (accumulation start date).

  • The name and contact information of the principal investigator or responsible person.

3. Storage of this compound Waste:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.

  • Ensure that this compound waste is segregated from incompatible materials, particularly strong oxidizing agents, to prevent potentially violent reactions.

  • All liquid waste containers must be stored in secondary containment to prevent spills.

4. Final Disposal:

  • Never dispose of this compound waste down the drain or in the regular trash.

  • Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional and local regulations for hazardous waste disposal.

Experimental Protocols for Waste Characterization (If Required)

In some cases, your institution's EHS department may require further characterization of the waste stream. The following are general protocols for tests that may be requested.

Table 1: Waste Characterization Parameters and Methodologies

ParameterExperimental ProtocolPurpose
pH (for liquid waste) Use a calibrated pH meter or pH indicator strips to measure the pH of the aqueous component of the waste, if any.To determine if the waste is corrosive.
Flash Point (for liquid waste) Use a closed-cup flash point tester according to the manufacturer's instructions.To determine the ignitability (B1175610) of the waste.
Reactivity with Water In a controlled environment (fume hood), add a small, representative sample of the waste to water and observe for any vigorous reaction, gas evolution, or temperature increase.To assess the reactivity hazard of the waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound waste, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and hazardous waste management guidelines.

Personal protective equipment for handling Superphane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling Superphane

For Immediate Implementation by Laboratory Personnel

This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling this compound. Given the potent nature of cyclophane compounds and their derivatives, adherence to these protocols is mandatory to ensure personnel safety and prevent contamination.

This compound, a 6-fold bridged cyclophane, is a structurally unique compound with potential applications in supramolecular chemistry and materials science.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its strained structure and potential for high reactivity necessitate handling it as a potent compound.[2][3] Protocols for handling potent active pharmaceutical ingredients (APIs) and other hazardous chemicals provide a strong basis for safe laboratory practices.[4][5]

I. Hazard Assessment and Engineering Controls

Due to its complex structure, this compound should be treated as a substance with unknown toxicity and potential for high potency. The primary objective is to minimize all possible routes of exposure (inhalation, dermal, ingestion, and ocular).

  • Primary Engineering Control: All manipulations of this compound, especially in powdered form, must be conducted within a certified chemical fume hood, glovebox, or a powder containment enclosure (also known as a balance enclosure).[6] For operations with a high risk of aerosolization, such as weighing and transferring solids, a containment glove bag or isolator is the preferred engineering control.[7]

  • Ventilation: Ensure adequate ventilation in all areas where this compound is handled or stored. Laboratory spaces should operate under negative pressure to prevent the escape of contaminants.[8]

  • Designated Areas: All work with this compound must be performed in a designated and clearly marked area to prevent cross-contamination.

II. Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical secondary lines of defense after engineering controls. The following table outlines the minimum PPE requirements for tasks involving this compound.

Activity Eye and Face Protection Hand Protection Respiratory Protection Body Protection
Weighing and Dispensing (Solid) Chemical splash goggles and face shieldDouble-gloving with nitrile or neoprene glovesNIOSH-approved N95 respirator or higher (e.g., PAPR)Disposable solid-front lab coat with tight-fitting cuffs, disposable sleeves
Solution Preparation Chemical splash gogglesChemical-resistant gloves (nitrile recommended)Work in a certified chemical fume hoodStandard laboratory coat
Handling Solutions Safety glasses with side shieldsChemical-resistant gloves (nitrile recommended)Work in a well-ventilated area or fume hoodStandard laboratory coat
Spill Cleanup and Waste Disposal Chemical splash goggles and face shieldHeavy-duty chemical-resistant glovesNIOSH-approved respirator with appropriate cartridgesChemical-resistant apron over a laboratory coat

Note: Always inspect PPE for integrity before use. Contaminated work clothing should not be allowed out of the laboratory.[9]

III. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe working environment.

A. Preparation and Donning PPE:

  • Pre-Operational Check: Before starting any work, ensure that the chemical fume hood or containment enclosure is functioning correctly. Verify that all necessary safety equipment, including spill kits and emergency eyewash/shower stations, are accessible.

  • Gather Materials: Assemble all required chemicals, solvents, and labware before introducing this compound to the work area.

  • Donning PPE: Don PPE in the following order: lab coat, disposable sleeves (if required), respirator, eye and face protection, and then gloves (don the inner pair, followed by the outer pair).

B. Handling this compound:

  • Weighing: When weighing solid this compound, use a microbalance inside a ventilated enclosure to minimize the risk of inhalation.[10]

  • Transfers: Use spark-proof tools for all transfers.[8] For transfers of solutions, use a syringe or cannula. For solid transfers, use a spatula or powder funnel.

  • Work Practices: Keep all containers of this compound sealed when not in use. Work deliberately and avoid sudden movements that could generate aerosols.

C. Post-Handling and Doffing PPE:

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent and cleaning agent.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The general sequence is: outer gloves, disposable sleeves, lab coat, face shield/goggles, respirator, and finally inner gloves.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[10]

IV. Disposal Plan

Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste materials contaminated with this compound, including disposable PPE, pipette tips, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[4]

  • Aqueous Waste: Collect all aqueous waste containing this compound in a separate, sealed, and labeled container. Do not mix with other waste streams unless compatibility has been confirmed.[4]

  • Disposal Method: The recommended method for the disposal of this compound and contaminated materials is incineration in a chemical incinerator equipped with an afterburner and scrubber.[10]

  • Institutional Guidelines: Always adhere to your institution's specific Environmental Health and Safety (EHS) guidelines for chemical waste disposal.

Experimental Protocol: Glove Compatibility Assessment

To ensure adequate protection, a qualitative glove compatibility test should be performed before extensive use of a particular glove type with this compound or its solvents.

Objective: To visually assess the integrity of a glove material after direct contact with this compound or a solvent used in its handling.

Materials:

  • Selected glove material (e.g., nitrile, neoprene)

  • This compound or the relevant solvent

  • Glass vial or beaker

  • Forceps

  • White paper or background

Methodology:

  • Cut a small piece (approximately 1x1 cm) from the fingertip of the glove to be tested.

  • Place the glove piece in a glass vial.

  • Add a small amount of the solvent or a saturated solution of this compound to the vial, ensuring the glove piece is fully submerged.

  • Let the glove piece soak for a predetermined amount of time (e.g., 5, 15, and 30 minutes).

  • Using forceps, remove the glove piece from the vial and place it on a white background.

  • Visually inspect the glove piece for any signs of degradation, such as swelling, discoloration, softening, or embrittlement.

  • Record your observations in a laboratory notebook. If any degradation is observed, the glove material is not suitable for handling this compound or the tested solvent.

Logical Workflow for PPE Selection and Use

PPE_Workflow start Start: Task Involving This compound risk_assessment Conduct Risk Assessment (Quantity, Physical Form, Procedure) start->risk_assessment select_ppe Select Appropriate PPE (Refer to Table) risk_assessment->select_ppe don_ppe Don PPE Correctly select_ppe->don_ppe conduct_task Conduct Laboratory Task in Designated Area don_ppe->conduct_task decontaminate Decontaminate Work Area and Equipment conduct_task->decontaminate doff_ppe Doff PPE to Avoid Contamination decontaminate->doff_ppe dispose_waste Dispose of Contaminated PPE and Waste doff_ppe->dispose_waste end End dispose_waste->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.